3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c1-2-3(6,4(7,8)9)5(10,11)12/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIHZDOLVJDWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380674 | |
| Record name | 2-Vinylperfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88562-41-8 | |
| Record name | 2-Vinylperfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Perfluoroalkylated Alkenes in Modern Chemistry
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, bearing the CAS Number 88562-41-8, is a highly fluorinated terminal alkene of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure is characterized by a vinyl group attached to a quaternary carbon fully substituted with fluorine atoms, in the form of a perfluoro-tert-butyl group. This unique molecular architecture imparts a distinct combination of electronic and steric properties, making it a valuable building block for the synthesis of novel chemical entities.
The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[3][4] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to enhanced pharmacokinetic profiles and target selectivity in drug candidates.[5] Specifically, the perfluoro-tert-butyl group, one of the most sterically demanding and lipophilic fluorinated motifs, offers a powerful tool for creating compounds with unique properties.[6] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its high fluorine content. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from data available for closely related structures and general principles of organofluorine chemistry.
| Property | Value | Source/Basis |
| CAS Number | 88562-41-8 | [1] |
| Molecular Formula | C₅H₃F₇ | [1] |
| Molecular Weight | 196.07 g/mol | [1] |
| Boiling Point | 21-25 °C | [1] |
| Density | ~1.357 g/cm³ (Predicted) | [1] |
| Appearance | Colorless liquid or gas at room temperature | Inferred from boiling point |
| Solubility | Soluble in organic solvents, insoluble in water | General property of highly fluorinated compounds |
Synthesis of this compound
The synthesis of highly fluorinated alkenes often involves specialized reagents and reaction conditions. A plausible and common strategy for the synthesis of terminal alkenes bearing a perfluorinated substituent involves the reaction of a suitable organometallic reagent with a perfluoroalkyl halide, followed by elimination or further functionalization.
Proposed Synthetic Workflow
A potential synthetic route to this compound could start from a commercially available precursor such as 4-bromo-3,3,4,4-tetrafluoro-1-butene.[7][8] This approach would involve the introduction of the trifluoromethyl group at the carbon bearing the bromine atom.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of the Organometallic Reagent: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 4-bromo-3,3,4,4-tetrafluoro-1-butene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a crystal of iodine if necessary. Stir the reaction mixture until the magnesium is consumed to form the Grignard reagent.
-
Trifluoromethylation: In a separate flask, prepare a solution of a suitable trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) in anhydrous THF.
-
Coupling Reaction: Cool the solution of the trifluoromethylating agent to a low temperature (e.g., 0 °C or -78 °C). Slowly add the freshly prepared Grignard reagent to this solution.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS or ¹⁹F NMR). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the chemistry of its terminal double bond, which is significantly influenced by the strongly electron-withdrawing perfluoro-tert-butyl group. This makes the alkene electron-deficient and susceptible to nucleophilic attack.
Key Reaction Pathways
The electron-deficient nature of the double bond opens up several avenues for chemical transformations, including Michael additions and cycloadditions with electron-rich dienes. Radical additions are also a common reaction type for fluorinated olefins.[9]
Caption: Key reaction pathways for this compound.
The terminal alkene can undergo a variety of addition reactions. For instance, it can react with nucleophiles in a Michael-type addition. It is also a potential dienophile in Diels-Alder reactions with electron-rich dienes. Furthermore, radical additions across the double bond can be initiated by various radical sources. These transformations allow for the introduction of diverse functional groups, making this compound a versatile intermediate for the synthesis of more complex molecules.
Applications in Drug Discovery and Development
The unique properties conferred by the perfluoro-tert-butyl group make this compound an attractive building block in drug discovery. The strategic incorporation of such highly fluorinated moieties can lead to significant improvements in a drug candidate's profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation by cytochrome P450 enzymes.[10] Introducing a perfluoro-tert-butyl group can block metabolically labile positions, thereby increasing the half-life of a drug.
-
Lipophilicity and Permeability: The perfluoro-tert-butyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[11] This property is particularly valuable for drugs targeting the central nervous system.
-
Binding Affinity: The unique electronic environment created by multiple fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[5]
-
Conformational Control: The steric bulk of the perfluoro-tert-butyl group can be used to lock a molecule into a specific conformation that is optimal for binding to its target receptor.[6]
The presence of a trifluoromethyl group in biologically active compounds is a common feature in many approved drugs.[12][13][14] The combination of a trifluoromethyl group with additional fluorine atoms in the form of a perfluoro-tert-butyl group offers an even more powerful tool for fine-tuning the properties of drug candidates.
Conclusion
This compound is a specialized chemical building block with significant potential in the development of new pharmaceuticals and advanced materials. Its unique structure, characterized by a highly fluorinated quaternary carbon, imparts a range of desirable properties, including enhanced metabolic stability and lipophilicity. While detailed studies on this specific molecule are not abundant, its synthesis and reactivity can be understood within the broader context of organofluorine chemistry. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and designing next-generation therapeutic agents with improved pharmacological profiles.
References
- J. T. Welch, Selective fluorination in organic and bioorganic chemistry. American Chemical Society, 1991.
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T. Hiyama, Organofluorine Compounds: Chemistry and Applications. Springer Science & Business Media, 2000.[11]
- K. Müller, C. Faeh, and F. Diederich, "Fluorine in pharmaceuticals: looking beyond intuition," Science, vol. 317, no. 5846, pp. 1881–1886, 2007.
- W. K. Hagmann, "The many roles for fluorine in medicinal chemistry," Journal of medicinal chemistry, vol. 51, no. 15, pp. 4359–4369, 2008.
- S. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320–330, 2008.
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E. P. Gillis, K. J. Eastman, M. D. Hill, D. J. Donnelly, and N. A. Meanwell, "Applications of fluorine in medicinal chemistry," Journal of medicinal chemistry, vol. 58, no. 21, pp. 8315–8359, 2015.[5]
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U.S. Environmental Protection Agency, "1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethyl)- - Substance Details - SRS." [Online]. Available: [Link][2]
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ResearchGate, "The Heck-type reactions of fluorine-containing electron-deficient olefins with aryldiazonium salts." [Online]. Available: [Link][15]
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Technology Networks, "Chemists Unlock the Potential of Fluoroalkenes." [Online]. Available: [Link][16]
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J. A. C. Clyburne et al., "Perfluoro-tert-butylation of arynes," Journal of the American Chemical Society, vol. 144, no. 48, pp. 22281–22288, 2022.[6]
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ResearchGate, "Some biologically active compounds featuring a trifluoromethyl motif." [Online]. Available: [Link][12]
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V. I. Saloutin et al., "Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation," European Journal of Medicinal Chemistry, vol. 208, p. 112768, 2020.[13]
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M. Wei et al., "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety," Molecules, vol. 27, no. 1, p. 234, 2022.[14]
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PubChem, "4-Bromo-3,3,4,4-tetrafluoro-1-butene." [Online]. Available: [Link][8]
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ResearchGate, "Development of Electrophilic Radical Perfluoroalkylation of Electron-Deficient Olefins." [Online]. Available: [Link][9]
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Priya A, Mahesh Kumar N and Shachindra L Nargund, "Fluorine in drug discovery: Role, design and case studies," The Pharma Innovation Journal, vol. 7, no. 2, pp. 207-213, 2025.[3]
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An In-Depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety considerations, and potential applications of the fluorinated alkene, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. This compound, bearing a trifluoromethyl group, is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by its fluorine content. This document is intended to serve as a valuable resource for scientists and professionals engaged in the design and synthesis of novel fluorinated molecules.
Introduction: The Significance of Fluorine in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences. The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly alter the electronic and steric properties of a parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound represents a versatile building block for the introduction of this valuable functionality.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 88562-41-8 | [1] |
| Molecular Formula | C5H3F7 | [1] |
| Molecular Weight | 196.07 g/mol | [1] |
| Boiling Point | 21-25 °C | [2] |
| Density (Predicted) | 1.357 ± 0.06 g/cm³ | [2] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in public databases, general principles of NMR, IR, and mass spectrometry can be applied to predict its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to coupling with the neighboring fluorine atoms. The vinyl protons will likely appear as multiplets in the olefinic region.
-
¹³C NMR: The carbon signals will also exhibit splitting due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the CF3 group and the other fluorine atoms, with characteristic coupling constants that can help elucidate the structure.[3][4] The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C=C stretching vibration of the alkene will also be present, though it may be weaker.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of fluorine atoms and the trifluoromethyl group.
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, its synthesis can be conceptualized based on established methods in organofluorine chemistry. One plausible route involves the reaction of a suitable perfluorinated precursor, such as perfluoroisobutylene, with a vinylating agent.
The reactivity of this compound is dictated by the presence of the electron-deficient double bond and the highly fluorinated alkyl chain.
-
Electrophilic Additions: The double bond is expected to be less reactive towards electrophiles compared to non-fluorinated alkenes due to the strong electron-withdrawing effect of the perfluoroalkyl groups.[6]
-
Nucleophilic Additions: Conversely, the double bond is activated towards nucleophilic attack. Nucleophiles can add to the double bond, with the regioselectivity influenced by the electronic and steric environment.[7]
-
Radical Additions: The double bond can also participate in radical addition reactions.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a prevalent motif in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][8] this compound serves as a valuable building block for introducing the trifluoromethylated butene moiety into larger molecules.
This compound can be utilized in various synthetic strategies, including:
-
Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions to form more complex structures.
-
Addition Reactions: The double bond can undergo various addition reactions to introduce new functional groups.
-
Click Chemistry: While not a classic "click" reagent, the alkene functionality can be modified to participate in cycloaddition reactions.[9][10]
The incorporation of the 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butyl group into a drug candidate could offer several advantages, such as blocking metabolic pathways at that position and modulating the compound's overall pharmacokinetic profile.
Safety and Handling
As with all highly fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements: [2]
-
H280: Contains gas under pressure; may explode if heated.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing gas.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P410+P403: Protect from sunlight. Store in a well-ventilated place.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive alkene and a perfluorinated alkyl chain makes it a versatile synthon for the introduction of fluorine-containing motifs. Further research into the synthesis, reactivity, and application of this compound is warranted to fully explore its potential in the development of novel and improved pharmaceuticals and advanced materials.
References
[11] 19F NMR Reference Standards. (n.d.). Retrieved from [Source URL not available] [12] Electronic Supplementary Material (ESI) for ChemComm. (2015). The Royal Society of Chemistry. [5] 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry. [3] Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link] [4] 19Flourine NMR. (n.d.). Retrieved from [Source URL not available] [13] 3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene. (n.d.). Benchchem. [7] Nucleophilic Reaction of Fluorinated Alkenes. (n.d.). ResearchGate. [14] Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks. (n.d.). ResearchGate. [15] PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). Organic Process Research & Development. [9] Click chemistry. (n.d.). In Wikipedia. Retrieved from [Link] [16] Contemporary synthetic strategies in organofluorine chemistry. (n.d.). [10] Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). [6] Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. [17] Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. (2021). Angewandte Chemie International Edition. [1] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [2] 3-TRIFLUOROMETHYL-3,4,4,4-TETRAFLUOROBUTENE-1 | 88562-41-8. (n.d.). ChemicalBook. [8] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
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A Spectroscopic Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, with the CAS number 88562-41-8, is a fluorinated olefin of significant interest in synthetic chemistry.[1] Its unique structure, featuring a vinyl group attached to a quaternary carbon bearing a trifluoromethyl group and a tetrafluoroethyl group, suggests its potential as a versatile building block in the synthesis of novel fluorine-containing molecules for pharmaceutical and agrochemical applications. The presence of multiple fluorine atoms can profoundly influence the biological activity, metabolic stability, and physicochemical properties of organic compounds.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is characterized by a terminal double bond and a heavily fluorinated butane backbone. This unique arrangement of functional groups gives rise to a distinct set of spectroscopic signals.
Structure:
Sources
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Foreword: The Analytical Challenge of Complex Fluorinated Molecules
In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. This has led to a surge in the development of novel fluorinated compounds. 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene stands as a prime example of a molecule with significant structural complexity, featuring a terminal alkene, a quaternary carbon, and multiple distinct fluorine environments. Understanding the precise structure and connectivity of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed theoretical framework for the interpretation of the ¹H and ¹⁹F NMR spectra of this challenging analyte, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound presents a fascinating case for NMR analysis. The molecule contains three vinylic protons and seven fluorine atoms distributed between a difluoro (-CF₂-) and a trifluoromethyl (-CF₃) group. The presence of a stereocenter at the C3 position further complicates the spectroscopic landscape.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum: A Story of Complex Couplings
The proton NMR spectrum is anticipated to be complex due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. The vinylic protons are expected to resonate in the deshielded region of the spectrum, typically between 5.0 and 7.0 ppm, due to the anisotropic effect of the double bond.[1][2]
-
Vinylic Protons (Hₐ, Hₑ, and Hₓ): The terminal alkene gives rise to a complex AMX spin system.
-
Hₐ and Hₑ (geminal protons on C1): These protons are chemically non-equivalent. They will exhibit geminal coupling to each other (²JHH), cis and trans couplings to Hₓ (³JHH), and will also be coupled to the fluorine atoms on C3 and potentially C4 (long-range coupling, ⁴JHF and ⁵JHF). Each of these protons is expected to appear as a complex multiplet, likely a doublet of doublets of multiplets.
-
Hₓ (proton on C2): This proton will show cis and trans couplings to Hₐ and Hₑ, and a vicinal coupling to the two fluorine atoms on C3 (³JHF). This will likely result in a complex multiplet.
-
The magnitude of these coupling constants is crucial for structural assignment. Typical values for vinylic systems are:
-
²JHH (geminal): 0-3 Hz
-
³JHH (cis): 6-14 Hz[3]
-
³JHH (trans): 11-18 Hz[3]
-
³JHF and ⁴JHF can range from 1 to over 30 Hz, depending on the dihedral angle.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Couplings |
| Hₐ | ~5.5 - 6.5 | ddm | ²J(Hₐ-Hₑ), ³J(Hₐ-Hₓ), ⁴J(Hₐ-F), ⁵J(Hₐ-F) |
| Hₑ | ~5.5 - 6.5 | ddm | ²J(Hₑ-Hₐ), ³J(Hₑ-Hₓ), ⁴J(Hₑ-F), ⁵J(Hₑ-F) |
| Hₓ | ~6.0 - 7.0 | m | ³J(Hₓ-Hₐ), ³J(Hₓ-Hₑ), ³J(Hₓ-F) |
Predicted ¹⁹F NMR Spectrum: Resolving Fluorine Environments
¹⁹F NMR spectroscopy is highly sensitive and offers a wide chemical shift range, making it ideal for distinguishing between the different fluorine environments in this molecule.[4][5][6][7]
-
-CF₃ Group (C5): The three fluorine atoms of the trifluoromethyl group are chemically equivalent. They are expected to resonate as a single signal. This signal will be split by the two fluorine atoms on the adjacent C3 carbon (³JFF), resulting in a triplet. Further long-range coupling to the vinylic protons is possible but may not be resolved. The chemical shift for a CF₃ group is typically in the range of -60 to -80 ppm (relative to CFCl₃).[7]
-
-CF₂- Group (C3): The two fluorine atoms on the C3 carbon are diastereotopic due to the adjacent chiral center (C4). Therefore, they are chemically non-equivalent and should, in principle, give rise to two separate signals. Each of these signals would be split by the other geminal fluorine (²JFF), the three fluorine atoms of the CF₃ group (³JFF), and the vinylic proton Hₓ (³JHF). This would create a complex multiplet for each fluorine. However, if the chemical shift difference is small, they may appear as a single complex multiplet.
-
-CF₂- Group (C4): The two fluorine atoms on the C4 carbon are also diastereotopic. They are expected to show two distinct signals, each split by the other geminal fluorine (²JFF), the two fluorine atoms on C3 (³JFF), and potentially long-range coupling to the vinylic protons.
Caption: Predicted major spin-spin coupling network.
Predicted ¹⁹F NMR Data Summary
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Couplings |
| -CF₃ (C5) | -60 to -80 | t | ³J(F-F) |
| -CF₂- (C3) | -100 to -130 | m (2 signals) | ²J(F-F), ³J(F-F), ³J(F-H) |
| -CF₂- (C4) | -110 to -140 | m (2 signals) | ²J(F-F), ³J(F-F) |
Experimental Protocols for Data Acquisition
Acquiring high-quality NMR data for a volatile, complex, fluorinated molecule requires careful experimental design.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).
-
Transfer the solution to a high-quality NMR tube. For volatile samples, a J. Young tube or a flame-sealed tube is recommended to prevent evaporation.
-
-
¹H NMR Acquisition:
-
Tune and match the NMR probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For spectral simplification:
-
Acquire a ¹H{¹⁹F} decoupled spectrum. This will collapse the fluorine couplings, simplifying the proton multiplets and revealing the underlying ¹H-¹H coupling patterns.
-
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard 1D ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, fewer scans are typically needed compared to ¹³C NMR.
-
For spectral simplification:
-
Acquire a ¹⁹F{¹H} decoupled spectrum to remove proton couplings and simplify the fluorine signals.
-
-
-
2D NMR Experiments (for definitive assignment):
-
¹H-¹H COSY: To establish proton-proton correlations.
-
¹H-¹⁹F HSQC/HMBC: To correlate protons with directly attached or long-range coupled fluorine atoms.
-
¹⁹F-¹⁹F COSY: To identify through-bond fluorine-fluorine couplings.
-
Caption: Experimental workflow for NMR analysis.
Trustworthiness and Self-Validation
The analytical approach described here incorporates self-validating systems. For instance, the coupling constants observed in the ¹H spectrum must correspond to those in the ¹⁹F spectrum. A ³J(Hₓ-F) coupling of a certain magnitude in the ¹H spectrum for Hₓ must be mirrored as the same ³J(F-Hₓ) coupling in the ¹⁹F spectrum of the corresponding fluorine. Similarly, 2D NMR experiments like COSY and HSQC provide cross-peaks that must be consistent with the 1D spectral data, thereby validating the assignments. The use of decoupling experiments provides a direct method to confirm which couplings are due to ¹H-¹⁹F interactions.
Conclusion: A Predictive but Powerful Approach
References
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
-
ACS Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
University of Sheffield. 19Flourine NMR. [Link]
-
University of California, Santa Barbara. Fluorine NMR. [Link]
-
NIH National Library of Medicine. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Annual Reports on NMR Spectroscopy. Fluorine Coupling Constants. [Link]
-
Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. [Link]
-
US EPA. 1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)- - Substance Details. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
ChemSynthesis. 4,4,4-trifluoro-1-butene. [Link]
-
OChemPal. 8: Alkenes and Alkynes. [Link]
-
NIH National Library of Medicine. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
-
ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
-
Homework.Study.com. How many 1H NMR signals does the following alkene exhibit?. [Link]
-
Chemistry LibreTexts. J-Coupling (Scalar). [Link]
-
YouTube. (2023). NMR 5: Coupling Constants. [Link]
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synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
An In-depth Technical Guide to the Synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Introduction: The Significance of Perfluoroalkylated Alkenes
Perfluoroalkylated compounds are of immense interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[1][2] The target molecule, this compound, also known as 1,1,1,2-tetrafluoro-2-(trifluoromethyl)-3-butene, is a highly functionalized building block. Its structure combines a terminal olefin, a valuable handle for further chemical transformations, with a sterically demanding and electron-withdrawing perfluoro-tert-butyl group. This guide provides a comprehensive overview of plausible synthetic strategies, detailed experimental protocols, and the underlying chemical principles for its preparation.
Part 1: Strategic Synthesis Design & Retrosynthesis
The molecular architecture of this compound suggests several logical disconnection points for its synthesis. The primary challenge lies in the stereoselective and efficient formation of the C-C bond connecting the vinyl group to the heavily fluorinated quaternary carbon.
Two principal retrosynthetic pathways are considered:
-
Nucleophilic Addition to a Perfluorinated Ketone: This approach involves the disconnection of the bond between C2 and C3, envisioning a nucleophilic vinyl equivalent adding to a perfluorinated ketone. This is a robust and convergent strategy.
-
Olefination Strategies: This pathway involves disconnecting the double bond itself, suggesting a reaction between a two-carbon ylide or equivalent and a fluorinated ketone, or vice-versa.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Synthetic Methodologies
Method 1: Grignard Reagent Addition to a Perfluorinated Ketone
This is arguably the most direct and reliable approach. The core of this method is the reaction of a vinyl Grignard reagent with octafluoro-2-butanone, followed by a dehydration step to form the terminal alkene.
Causality and Rationale: Grignard reagents are powerful carbon nucleophiles capable of attacking the electrophilic carbonyl carbon of ketones.[3][4] Perfluorinated ketones, while highly electrophilic, can be susceptible to side reactions. The choice of solvent and temperature is critical to ensure a clean addition reaction and minimize enolization or decomposition. Diethyl ether or THF are standard solvents for Grignard reactions, helping to stabilize the Grignard reagent.[3][5] The subsequent dehydration of the tertiary alcohol is typically achieved under acidic conditions.
Reaction Scheme:
-
Step 1: Grignard Addition: Vinylmagnesium bromide reacts with octafluoro-2-butanone to form a tertiary alcohol intermediate.
-
Step 2: Dehydration: The intermediate alcohol is treated with a dehydrating agent (e.g., phosphorus pentoxide or sulfuric acid) to yield the final product.
Caption: Reaction mechanism for the Grignard-based synthesis.
Method 2: Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[6][7][8] In this context, methylenetriphenylphosphorane (Ph₃P=CH₂) would react with octafluoro-2-butanone.
Causality and Rationale: The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.[7][8] A significant challenge with this method is the separation of the desired alkene from the triphenylphosphine oxide byproduct, which often requires careful chromatography.[9] Non-stabilized ylides like Ph₃P=CH₂ are highly reactive and generally provide good yields.[6]
Reaction Scheme:
-
Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide.
-
Olefination: The ylide reacts with octafluoro-2-butanone to yield the target alkene and triphenylphosphine oxide.
Caption: General workflow for the Wittig olefination approach.
Part 3: Comparative Analysis of Synthetic Routes
| Feature | Method 1: Grignard Addition | Method 2: Wittig Olefination |
| Starting Materials | Vinylmagnesium bromide, Octafluoro-2-butanone | Methyltriphenylphosphonium bromide, n-BuLi, Octafluoro-2-butanone |
| Number of Steps | 2 (Addition, Dehydration) | 2 (Ylide formation, Olefination) |
| Key Advantages | Convergent, high atom economy, potentially cleaner reaction. | Well-established for C=C bond formation, reliable. |
| Key Challenges | Handling of moisture-sensitive Grignard reagent; potential for side reactions with the highly fluorinated ketone. | Stoichiometric phosphine oxide byproduct can be difficult to remove; requires strong, pyrophoric base (n-BuLi). |
| Potential Yield | Moderate to Good | Moderate to Good |
Part 4: Detailed Experimental Protocol (Method 1)
This protocol is a self-validating, hypothetical procedure based on established principles of organometallic chemistry with fluorinated compounds.
Workflow Overview:
Caption: Experimental workflow from preparation to analysis.
Step-by-Step Procedure:
-
Preparation:
-
A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
The flask is charged with octafluoro-2-butanone (1.0 equiv) dissolved in anhydrous diethyl ether (100 mL).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Vinylmagnesium bromide (1.1 equiv, 1.0 M solution in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Upon completion of the addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours).
-
-
Workup and Isolation of Intermediate:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol. This intermediate is often taken to the next step without further purification.
-
-
Dehydration and Purification:
-
The crude alcohol is combined with phosphorus pentoxide (1.5 equiv) in a distillation apparatus.
-
The mixture is gently heated under atmospheric pressure. The volatile product, this compound, is collected by fractional distillation.
-
The collected fractions are analyzed by GC-MS and ¹H/¹⁹F NMR to confirm purity.
-
Safety Precautions:
-
Grignard reagents are highly reactive with water and protic solvents. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Octafluoro-2-butanone is a volatile and potentially toxic gas/liquid. It should be handled in a well-ventilated fume hood.
-
The dehydration step can be highly exothermic. Gentle heating and careful monitoring are required.
Conclusion
The is a challenging but achievable task for synthetic chemists. The Grignard addition route offers a direct and powerful method for constructing the key C-C bond, leveraging commercially available or readily prepared starting materials. While olefination reactions present a viable alternative, the purification challenges associated with the triphenylphosphine oxide byproduct may render them less efficient for this specific target. The protocols and strategies outlined in this guide, grounded in established principles of fluorine and organometallic chemistry, provide a solid foundation for researchers aiming to access this and other complex fluorinated building blocks.
References
-
[10] Prakash, G. K. S., & Yudin, A. K. (Eds.). (2018). Julia-Kocienski Olefination. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 3. Georg Thieme Verlag. [Link]
-
[11] Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]
-
[12] Pan, X., et al. (2018). Photoredox‐Catalyzed Selective Synthesis of Allylic Perfluoroalkanes from Alkenes. Angewandte Chemie International Edition. [Link]
-
[13] Wang, J., et al. (2022). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Nature Communications. [Link]
-
[14] Burton, D. J., et al. (1989). Wittig olefination via reaction of fluorine-containing phosphoranium salts and F-acyl fluorides. A new approach to fluoroolefin synthesis. Journal of the American Chemical Society. [Link]
-
[1] ChemistryViews. (2022). Efficient Alkyl Fluorination of Alkenes. [Link]
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[2] Liu, X., et al. (2017). Catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes to versatile enantioenriched-fluoroalkyl amines. Nature Communications. [Link]
-
[15] Konno, T. (2022). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
[7] Reusch, W. (2013). Wittig Reaction. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link]
-
[9] University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
[3] Google Patents. Process of preparing Grignard reagent.
-
[5] Ashley, A. E., et al. (2020). Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Organometallics. [Link]
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3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene reaction mechanism
An In-depth Technical Guide on the Reaction Mechanisms of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Introduction: Unpacking the Reactivity of a Complex Fluoroalkene
This compound is a highly fluorinated olefin possessing a unique combination of structural features that dictate its chemical behavior. The molecule can be deconstructed into two key domains: a reactive, non-fluorinated terminal alkene (CH₂=CH-) and a sterically hindered, electron-deficient fluoroalkyl core (-C(F)(CF₃)CF₃). The profound inductive electron-withdrawing (-I) effect of the fluorine and trifluoromethyl substituents polarizes the molecule, rendering the carbon-carbon double bond electron-poor. This electronic profile is the cornerstone of its reactivity, predisposing the molecule to specific reaction pathways while inhibiting others.
This guide, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the principal reaction mechanisms governing this compound. By synthesizing mechanistic principles from analogous and well-studied fluorinated alkenes, we will elucidate the causality behind its reactivity in nucleophilic, electrophilic, radical, and cycloaddition reactions. Understanding these pathways is critical for harnessing this and similar fluorinated building blocks in the synthesis of advanced materials and complex pharmaceutical agents.[1][2][3]
Section 1: Synthesis of Fluorinated Butene Scaffolds
The synthesis of complex fluoroalkenes often involves the oligomerization of smaller fluorinated monomers. For instance, the commercially significant analogue, perfluoro-2-methyl-2-pentene, is typically prepared through the dimerization of hexafluoropropene.[4] This process can be catalyzed by metal fluorides like CsF or KF, often in polar aprotic solvents, and proceeds through a fluoride-initiated anionic mechanism.[4][5] While specific routes to this compound are not widely documented, analogous strategies involving the controlled co-oligomerization of ethylene and hexafluoropropene or related fluorinated synthons represent a logical synthetic approach.
Section 2: Nucleophilic Reaction Mechanisms: The Predominant Pathway
The electron-deficient nature of the π-system in this compound makes it an excellent electrophile, highly susceptible to attack by nucleophiles. The regiochemical outcome is dictated by the formation of the most stable carbanionic intermediate.
Mechanism: Michael-Type Conjugate Addition
The most probable nucleophilic pathway is a Michael-type or conjugate addition, where the nucleophile attacks the β-carbon (C2) of the double bond. This mode of attack is favored because it generates a carbanion at the α-carbon (C3), where the negative charge is powerfully stabilized by the potent inductive effects of the adjacent fluorine and trifluoromethyl groups.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: A soft nucleophile (e.g., thiols, secondary amines, malonates) adds to the C2 position.[6]
-
Protonation: The resulting stabilized carbanion is subsequently protonated by a proton source (e.g., solvent or a mild acid workup) to yield the final saturated product.
Sources
- 1. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104478653A - Preparation method for perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene (HFO-1336mzz(Z))
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a hydrofluoroolefin (HFO) known commercially as HFO-1336mzz(Z). As a low global warming potential (GWP) fluid, HFO-1336mzz(Z) is a promising candidate for applications such as high-temperature heat pumps, Organic Rankine Cycle (ORC) systems, and as a foam-blowing agent.[1][2][3][4] Understanding its thermal stability is paramount for ensuring operational safety, system longevity, and material compatibility. This document synthesizes experimental findings with standardized testing protocols to offer a holistic view for researchers, engineers, and drug development professionals utilizing this compound in thermally demanding applications.
Introduction: The Rise of a Low-GWP Fluid
Hydrofluoroolefins (HFOs) represent the fourth generation of fluorinated refrigerants and working fluids, engineered to address the significant environmental concerns associated with their predecessors, namely chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). HFO-1336mzz(Z) (cis-1,1,1,4,4,4-hexafluoro-2-butene) is a non-flammable, clear, and colorless liquid with a boiling point of 33°C.[5] Its key environmental attributes are a near-zero ozone depletion potential (ODP) and a very low GWP of 2, making it an environmentally favorable alternative to legacy fluids like HFC-245fa.[5][6]
Its utility spans a range of applications, including:
Given its application in systems that operate at elevated temperatures, such as ORCs, a rigorous evaluation of its thermal stability is not merely a matter of performance but of fundamental safety and reliability.[7] Decomposition can lead to the formation of corrosive acidic byproducts (e.g., hydrogen fluoride) and non-condensable gases, which can compromise system integrity and performance.
Core Thermal Stability Profile
The thermal stability of HFO-1336mzz(Z) has been the subject of detailed experimental investigation. The primary method for assessing stability involves subjecting the fluid to elevated temperatures in a controlled environment and quantifying the extent of its decomposition. A key indicator of degradation is the formation of fluoride ions (F⁻), which signals the breakdown of the carbon-fluorine bonds that characterize the molecule.
Pressure-Dependent Dissociation
A critical finding from experimental studies is the significant influence of pressure on the thermal stability of HFO-1336mzz(Z).[1][2][7] As operational pressure increases, the observed temperature at which decomposition begins (the dissociation temperature) decreases. This inverse relationship is a crucial consideration for system design and establishing safe operating limits.
A 24-hour heating test in the presence of stainless steel yielded the following pressure-dependent dissociation temperature ranges, where significant increases in fluoride ion concentration were observed.[1][8]
| Operating Pressure (MPa) | Dissociation Temperature Range (°C) |
| 2.1 | 310 - 330 |
| 3.1 | 290 - 310 |
| 4.0 | 270 - 290 |
Table 1: Experimentally determined dissociation temperatures for HFO-1336mzz(Z) over a 24-hour period. Data sourced from experimental studies measuring fluoride ion concentration as an indicator of decomposition.[1][8]
This data underscores the necessity of considering maximum system pressure when defining the thermal limits for HFO-1336mzz(Z) to prevent accelerated degradation.
Influence of Materials
The materials of construction within a refrigerant system can play a catalytic role in the decomposition process. Studies have shown that the presence of copper can significantly promote the dissociation of HFO-1336mzz(Z) compared to more inert materials like stainless steel.[7] Theoretical studies suggest the catalytic activity of copper surfaces for the decomposition of HFO-1336mzz(Z) follows the order: Cu(111) < Cu(110) < Cu(100).[7] This highlights the importance of material compatibility testing when designing systems utilizing this fluid.
Decomposition Pathway and Byproducts
Understanding the decomposition mechanism and the resulting byproducts is essential for predicting system impacts, such as corrosion and pressure buildup, and for ensuring safety.
Proposed Decomposition Mechanism
Theoretical and experimental studies converge on a primary decomposition pathway initiated by the cleavage of the C=C double bond.[1][2] This initial step is the kinetically preferred route for thermal breakdown.
The proposed mechanism proceeds as follows:
-
Initiation: The C=C double bond fractures, leading to the separation of a trifluoromethyl radical (•CF₃).
-
Propagation: The highly reactive •CF₃ radical participates in a series of subsequent reactions, including hydrogen (H) and fluorine (F) abstraction from other HFO-1336mzz(Z) molecules.
-
Combination: Radicals combine to form a variety of stable, smaller-molecule byproducts.
Identified Decomposition Products
Analysis of the gas phase after thermal stressing of HFO-1336mzz(Z) has been performed using Fourier Transform Infrared Spectroscopy (FTIR). The primary decomposition products identified are a mixture of saturated and unsaturated fluorocarbons and hydrogen fluoride (HF).[1][2][8]
The major identified byproducts include:
-
Hydrogen Fluoride (HF)
-
Carbon Tetrafluoride (CF₄)
-
Trifluoromethane (CHF₃)
-
Tetrafluoroethylene (C₂F₄)
-
Hexafluoroethane (C₂F₆)
-
Pentafluoroethane (C₂HF₅)
-
Octafluoropropane (C₃F₈)
The presence of HF is of particular concern due to its high corrosivity to many metals and its potential to degrade lubricant oils within a system.
Standardized Methodology for Thermal Stability Assessment
To ensure reliable and reproducible data, the evaluation of refrigerant thermal stability should be grounded in established, authoritative protocols. The ANSI/ASHRAE Standard 97, "Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems," provides the industry-standard framework for such assessments.[1][2][3][7][8][9] This methodology creates a self-validating system by combining a standardized aging process with subsequent quantitative and qualitative analysis.
Experimental Workflow: The Sealed-Tube Method
The core of the methodology involves aging the test fluid, often in the presence of system materials (metals, lubricants), in a sealed glass tube at a constant elevated temperature for a specified duration.
Protocol Detail: A Self-Validating System
Objective: To determine the thermal stability of HFO-1336mzz(Z) under specific temperature, pressure, and material conditions.
Apparatus:
-
High-quality borosilicate glass tubes
-
Vacuum pump and manifold for refrigerant charging
-
High-temperature, calibrated laboratory oven
-
Ion Chromatograph (IC) with a conductivity detector
-
Fourier Transform Infrared (FTIR) Spectrometer with a gas cell
Step-by-Step Methodology:
-
Tube Preparation:
-
Thoroughly clean heavy-walled borosilicate glass tubes with a suitable solvent and rinse with deionized water.
-
Dry the tubes in an oven to remove all residual moisture.
-
Causality: The removal of contaminants and moisture is critical, as they can independently react with the refrigerant or catalyze its decomposition, leading to erroneous results.
-
-
Sample Charging:
-
(Optional) Place representative metal coupons (e.g., steel, copper, aluminum) inside the tube to test for material compatibility.
-
Connect the tube to a charging manifold.
-
Evacuate the tube to a high vacuum to remove air and any adsorbed water vapor.
-
Charge the tube with a precise mass of HFO-1336mzz(Z). The amount is calculated to achieve the target pressure at the test temperature.
-
Causality: Evacuation prevents oxidation and hydrolysis reactions. Precise charging ensures the test is conducted under the intended pressure conditions, which is known to affect stability.[1][2]
-
-
Sealing and Aging:
-
Freeze the refrigerant in the tube using liquid nitrogen to reduce internal pressure.
-
Use a glassblowing torch to seal the tube.
-
Place the sealed tube into the pre-heated oven and age for the designated time (e.g., 24 hours).
-
Causality: Freezing prevents pressure buildup during sealing and potential loss of sample. The aging period is an accelerated life test designed to simulate long-term operation.
-
-
Post-Aging Analysis:
-
After aging, allow the tube to cool to room temperature.
-
Visual Inspection: Note any changes in the color of the fluid, metal coupons, or the presence of solid precipitates.
-
Gas Phase Analysis (FTIR): Carefully open the tube and immediately analyze the vapor phase to identify and quantify gaseous decomposition products.[10][11]
-
Liquid Phase Analysis (Ion Chromatography): Extract the remaining liquid and dilute with an appropriate solvent. Analyze for fluoride ion concentration.[6][12]
-
Causality: This dual-analysis approach provides a comprehensive picture of degradation. The fluoride ion concentration gives a quantitative measure of total decomposition, while FTIR provides qualitative and quantitative information about the specific byproducts formed, allowing for an assessment of their potential impact (e.g., corrosivity from HF).
-
Conclusion and Field-Proven Insights
The thermal stability of HFO-1336mzz(Z) is robust under many conditions, but it is critically dependent on operating pressure and material compatibility. Experimental evidence clearly indicates that as pressure increases, the maximum safe operating temperature for HFO-1336mzz(Z) decreases.[1][2][8] For drug development professionals using this fluid in thermal control systems or as a solvent, and for engineers designing ORC or heat pump systems, it is imperative to:
-
Respect Pressure-Temperature Limits: The dissociation temperatures outlined in Table 1 should be considered conservative upper limits. A significant safety margin should be applied, especially in systems with dynamic pressure fluctuations.
-
Prioritize Material Compatibility: The catalytic effect of certain metals, particularly copper, must be accounted for during the design phase.[7] Material selection should favor more inert options where HFO-1336mzz(Z) will be exposed to high temperatures.
-
Implement Monitoring: In critical applications, periodic analysis of the working fluid for acidity (indicative of HF formation) can serve as an early warning sign of thermal degradation, allowing for preventative maintenance.
By adhering to standardized testing protocols like ANSI/ASHRAE 97 and understanding the fundamental decomposition mechanisms, researchers and engineers can confidently and safely deploy HFO-1336mzz(Z) in innovative, environmentally friendly applications.
References
-
Huo, Y., Li, Z., Zhang, J., et al. (2019). Thermal stability and decomposition mechanism of HFO-1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study. International Journal of Energy Research, 43(9), 4630-4643. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition mechanism of HFO-1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study | Request PDF. Available at: [Link]
-
Huo, E. G. (2021). Thermal Stability And Decomposition Mechanism Of Working Fluid HFO-1336mzz(Z) (Dissertation). Available at: [Link]
-
Semantic Scholar. (n.d.). Thermal stability and decomposition mechanism of HFO-1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study. Available at: [Link]
-
Rusiecki, F. (2019). Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) (2018). Toxicology and Industrial Health, 35(2), 159-167. Available at: [Link]
-
ResearchGate. (2020). A comparative study of HFO-1336mzz(Z) and halon 1301: Flow and spray characteristics during rapid discharge. Available at: [Link]
-
Chemours. (n.d.). Opteon™ SF33 (HFO-1336mzz-Z) Fluid. Available at: [Link]
-
U.S. Environmental Protection Agency. (2017). HFO-1336mzz-Z. Available at: [Link]
-
Climalife. (n.d.). NOVEXPANS™ HFO 1336mzz hydrofluorobutene - foam. Available at: [Link]
-
Juhua. (n.d.). HFO-1336mzz(Z). Available at: [Link]
- ANSI/ASHRAE Standard 97-2007, Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems. (2007). American Society of Heating, Refrigerating and Air-Conditioning Engineers, Inc.
-
GlobalSpec. (n.d.). ASHRAE STD 97 - Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems. Available at: [Link]
-
Wadegati. (n.d.). CHEMICAL STABILITY BY SEALED GLASS TUBE METHOD. Available at: [Link]
-
ANSI Webstore. (n.d.). ANSI/ASHRAE 97-1999 (RA 2003) - Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems. Available at: [Link]
-
International Institute of Refrigeration. (n.d.). Sealed glass tube method to test the chemical stability of material for use within refrigerant.... Available at: [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]
-
Purdue e-Pubs. (1992). Chemical and Thermal Stability of Refrigerant/Lubricant Mixtures with Metals. Available at: [Link]
-
Purdue e-Pubs. (n.d.). Estimation Method For Thermal Stability Of Refrigeration Oil And Automatic Sealed Glass Tube Processing Device. Available at: [Link]
-
Purdue e-Pubs. (2014). Accelerated Life Methods for Understanding Refrigerant Chemical Stability in HVACR Systems. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]
-
FDM. (n.d.). FTIR Refrigerant Analysis Kit. Available at: [Link]
-
U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a highly fluorinated alkene of interest in advanced materials, synthetic chemistry, and pharmaceutical development. Due to the unique physicochemical properties imparted by its dense fluorination, this compound exhibits solubility behaviors that warrant detailed investigation. This document elucidates the theoretical principles governing its solubility, offers predictive insights into its behavior in a range of common organic solvents, and provides a detailed, field-proven methodology for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for its effective application.
Introduction: The Significance of Solubility for a Highly Fluorinated Alkene
This compound is a fascinating molecule at the forefront of fluorinated organic chemistry. Its structure, characterized by a terminal double bond and a heavily fluorinated butyl chain, suggests a unique combination of reactivity and specialized physical properties. The presence of the trifluoromethyl group and additional fluorine atoms creates a molecule with a high degree of fluorination, which drastically influences its intermolecular interactions and, consequently, its solubility.
Understanding the solubility of this compound is paramount for its practical application. In the realm of pharmaceutical and agrochemical development , solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For materials science , the solubility profile dictates how this monomer can be incorporated into polymer chains or used as a solvent or additive in specialized applications. In synthetic chemistry , knowledge of solubility is essential for designing reaction conditions, choosing appropriate solvents for purification, and ensuring efficient product isolation.
This guide will provide the necessary theoretical framework and practical protocols to empower researchers to confidently work with and characterize the solubility of this compound.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, we can infer its likely properties from its structure and by analogy with similar highly fluorinated compounds, such as the isomers of hexafluorobutene (HFO-1336mzz).
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₅H₃F₇ | By structural analysis |
| Molecular Weight | 212.07 g/mol | Calculated from atomic weights |
| Appearance | Colorless, volatile liquid | Typical for short-chain fluorinated alkenes |
| Boiling Point | Estimated 30-50 °C | HFO-1336mzz(Z) has a boiling point of 33°C[1]. The slightly higher molecular weight of the target compound may result in a comparable or slightly higher boiling point. |
| Density | ~1.4 g/mL | Highly fluorinated compounds are generally denser than their hydrocarbon analogues. HFO-1336mzz(Z) has a density of 1.38 g/mL[1]. |
| Water Solubility | Very Low | Highly fluorinated compounds are typically hydrophobic. For comparison, HFO-1336mzz-Z has a water solubility of 560 ppm[2]. |
| Vapor Pressure | High | Consistent with a low boiling point volatile liquid. |
The Unique Nature of Fluorinated Compound Solubility
The solubility of highly fluorinated compounds like this compound does not always follow the simple "like dissolves like" principle in the same way as traditional organic molecules. The high electronegativity of fluorine and the dense C-F bonds create a molecule with a nonpolar, electron-rich surface that has weak van der Waals interactions.
Key principles to consider:
-
Fluorophilicity: Some highly fluorinated solvents exhibit strong affinity for other fluorinated compounds, a phenomenon known as "fluorophilicity." This can lead to high solubility in solvents like perfluorohexane.
-
Hydrophobicity and Lipophobicity: While being highly hydrophobic (poorly soluble in water), many fluorinated compounds are also surprisingly lipophobic (poorly soluble in non-polar hydrocarbon solvents). This is because the weak intermolecular interactions of fluorinated chains do not favorably mix with the stronger van der Waals forces between hydrocarbon chains.
-
Polarity Paradox: Despite the highly polar nature of individual C-F bonds, the symmetrical arrangement of these bonds in a perfluorinated chain can result in a molecule with a low overall dipole moment, rendering it nonpolar. However, the presence of a double bond in this compound introduces some asymmetry, which may lead to a small dipole moment and slightly influence its solubility in polar solvents.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the principles outlined above and the known properties of similar fluorinated compounds. It is crucial to note that these are estimations, and experimental verification is essential for any practical application.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | Moderate to Low | Potential for lipophobicity despite being nonpolar. |
| Toluene | Nonpolar, Aromatic | Moderate | Aromatic ring may have slightly better interactions with the fluorinated compound than aliphatic chains. |
| Perfluorohexane | Fluorinated | High | "Like dissolves like" principle applies strongly due to fluorophilicity. |
| Dichloromethane | Polar Aprotic | Moderate | May offer a balance of polarity and non-polar characteristics. |
| Acetone | Polar Aprotic | Low | Strong dipole of acetone may not interact favorably with the nonpolar fluorinated chains. |
| Ethyl Acetate | Polar Aprotic | Low | Similar to acetone, the polarity is likely too high for good miscibility. |
| Methanol | Polar Protic | Very Low | Hydrogen bonding network of methanol will not favorably accommodate the non-participatory fluorinated molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Highly polar nature of DMSO makes it a poor solvent for highly fluorinated compounds[3]. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to Low | The ether oxygen may offer some interaction, but overall polarity is likely a limiting factor. |
Experimental Determination of Solubility: A Validated Protocol
For precise and reliable solubility data, the isothermal shake-flask method followed by quantitative analysis is the gold standard[4]. Given the volatility of this compound, careful handling is required to prevent loss of solute or solvent.
Materials and Reagents
-
This compound (solute)
-
Selected organic solvents (high purity, HPLC grade or equivalent)
-
Internal standard for quantitative analysis (e.g., a stable fluorinated compound with a distinct retention time from the solute and solvent)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Gas-tight syringes
-
Analytical balance
-
Gas chromatograph with an appropriate detector (e.g., FID or MS) or HPLC-UV/MS system.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a volatile liquid in an organic solvent.
Step-by-Step Methodology
-
Preparation of Vials: To a series of glass vials, add an excess amount of this compound. The key is to ensure that undissolved solute will remain at equilibrium.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Sealing: Immediately and tightly seal the vials with PTFE-lined screw caps to prevent the escape of the volatile solute and solvent.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow any undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a gas-tight syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, sealed vial. This step is critical to remove any undissolved micro-droplets.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. An internal standard should be added at this stage for accurate quantification.
-
-
Quantitative Analysis: Analyze the diluted samples using a pre-validated GC or HPLC method. A calibration curve must be prepared using solutions of known concentrations of this compound in the same solvent.
-
Calculation of Solubility: Using the concentration determined from the calibration curve and the dilution factor, calculate the solubility of the compound in the solvent. Express the results in appropriate units, such as g/L, mg/mL, or mole fraction.
Factors Influencing Solubility: Intermolecular Forces
The solubility of this compound is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Intermolecular interactions governing the solubility of the target compound in different solvent classes.
-
Temperature: For most liquid-liquid systems, solubility increases with temperature. However, this relationship must be determined empirically as some systems can exhibit an upper or lower critical solution temperature.
-
Pressure: For a liquid solute in a liquid solvent, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Based on data for similar fluorinated alkenes, this compound may be a skin and eye irritant[4]. Inhalation of vapors should be avoided. It is a volatile liquid, and care should be taken to prevent the build-up of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Always consult the most recent Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
The solubility of this compound in organic solvents is a complex property governed by the unique nature of its highly fluorinated structure. While qualitative predictions suggest a preference for fluorinated and some nonpolar aprotic solvents, and poor solubility in polar and protic solvents, empirical determination is essential for any application requiring precise knowledge of its solubility. The detailed experimental protocol provided in this guide offers a robust framework for researchers to obtain accurate and reproducible solubility data, thereby enabling the effective and informed use of this promising fluorinated compound in their research and development endeavors.
References
-
Yuji Scientific. (2021). HFO-1336mzz(E). Yuji Scientific. [Link]
-
Chemours. (Date not specified). Opteon™ MZ. Chemours. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene. PubChem. Retrieved from [Link]
-
ASTM D2780-92(2002)e1, Standard Test Method for Solubility of Fixed Gases in Liquids, ASTM International, West Conshohocken, PA, 2002. [Link]
-
W-refrigerant. (n.d.). Novel Working Fluid, HFO-1336mzz(E), for Use in Waste Heat Recovery Application. W-refrigerant. [Link]
-
Abraham, M. H., & Acree, W. E. (2013). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 188, 132-138. [Link]
-
Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
WEEL Development Committee. (Date not specified). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL (WEEL) FOR Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z). [Link]
-
Synthonix. (n.d.). 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene Safety Data Sheet. [Link]
-
ResearchGate. (2019). (PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]
Sources
An In-Depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a fluorinated alkene of significant interest in organic synthesis and medicinal chemistry. The document delves into the historical context of its development, details its physicochemical properties, and presents a thorough analysis of its synthetic methodologies. Furthermore, it explores the compound's applications, particularly its role as a versatile building block in the design and synthesis of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals working in the fields of fluorine chemistry, drug discovery, and materials science, offering both foundational knowledge and practical insights into the utility of this unique fluoroalkene.
Introduction: The Emergence of a Key Fluorinated Building Block
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to the development of numerous successful pharmaceuticals and advanced materials.[1][2] Within the vast landscape of organofluorine chemistry, this compound, also known by its synonym 2-Vinylperfluoropropane, has emerged as a valuable and versatile building block.
With the chemical formula C₅H₃F₇ and CAS number 88562-41-8, this compound features a vinyl group attached to a perfluorinated isopropyl moiety. This unique structural arrangement offers a reactive handle for a variety of chemical transformations while introducing a heavily fluorinated motif, making it a highly attractive component for the synthesis of complex molecules with tailored properties.
This guide will provide an in-depth exploration of this compound, from its initial discovery to its current applications, with a focus on the technical details relevant to its synthesis and utilization in a research and development setting.
Discovery and Historical Context
While a definitive seminal publication marking the initial "discovery" of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of methods for introducing perfluoroalkyl groups into organic molecules paved the way for the synthesis of a wide array of fluorinated building blocks.
The CAS number for this compound, 88562-41-8, was assigned in the mid-1980s, suggesting its synthesis and characterization occurred around that period. Its appearance in the chemical literature and commercial catalogs since then reflects the growing interest in and demand for novel fluorinated synthons for agrochemical and pharmaceutical research. The development of this and similar compounds was likely driven by the need for more sophisticated ways to introduce the trifluoromethyl group, a key pharmacophore in many modern drugs.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The presence of a high degree of fluorination significantly influences its characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88562-41-8 | |
| Molecular Formula | C₅H₃F₇ | |
| Molecular Weight | 196.07 g/mol | |
| Boiling Point | 21-25 °C | |
| Density | 1.357 g/cm³ (predicted) | |
| MDL Number | MFCD00043835 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the vinyl group protons and their coupling to each other and to the adjacent fluorine atoms. The spectrum would likely show multiplets in the olefinic region (typically 5-6 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for this compound. It is expected to show distinct signals for the CF₃ group and the CF₂ and CF moieties, with complex coupling patterns.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two sp² carbons of the vinyl group and the sp³ carbons of the perfluorinated fragment. The signals for the fluorinated carbons would exhibit splitting due to C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹, and C=C stretching of the vinyl group around 1640 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 196, along with characteristic fragmentation patterns involving the loss of fluorine and trifluoromethyl radicals.
Synthesis and Methodologies
The synthesis of this compound can be approached through several synthetic strategies common in organofluorine chemistry. A plausible and general synthetic approach involves the reaction of a suitable perfluorinated starting material with a vinylating agent.
General Synthetic Strategy: A Conceptual Workflow
A common method for the formation of such a structure involves the addition of a perfluoroalkyl iodide to an alkene, followed by elimination. A conceptual workflow for the synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, field-proven protocol for a reaction of this type. Note: This is a generalized procedure and may require optimization for this specific target molecule.
Synthesis of 1-Iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane (Intermediate Adduct)
-
Reaction Setup: A high-pressure reaction vessel is charged with perfluoro-2-iodopropane (1.0 eq) and a suitable radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Addition of Ethylene: The vessel is cooled and evacuated, then charged with an excess of ethylene gas.
-
Reaction Conditions: The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction is monitored by GC-MS.
-
Work-up and Purification: After completion, the vessel is cooled, and the excess ethylene is vented. The crude product is purified by distillation under reduced pressure to yield the intermediate adduct.
Synthesis of this compound (Final Product)
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with a solution of the intermediate adduct (1.0 eq) in a suitable solvent (e.g., ethanol or tert-butanol).
-
Base Addition: A solution of a strong base, such as potassium hydroxide (1.5 eq), in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the dehydroiodination is monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product is purified by fractional distillation.
Applications in Drug Discovery and Development
The trifluoromethyl group is a well-established pharmacophore that can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.[3] this compound serves as an excellent starting material for introducing the perfluoroisopropyl group, a bulkier and more lipophilic alternative to the trifluoromethyl group, into a molecule.
The vinyl group provides a versatile handle for a wide range of chemical transformations, including:
-
Michael Addition: The electron-withdrawing nature of the perfluoroalkyl group activates the double bond for conjugate addition of nucleophiles, allowing for the straightforward introduction of this fluorinated moiety into various molecular scaffolds.
-
Heck Coupling and other Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with aryl and vinyl halides or triflates.
-
Epoxidation and Dihydroxylation: The double bond can be functionalized to introduce epoxide or diol functionalities, which can serve as precursors for further synthetic manipulations.
-
Metathesis: The terminal alkene can undergo olefin metathesis reactions to form more complex structures.
Logical Relationship in Drug Design
The use of this compound in drug design follows a logical progression of introducing a key structural motif to modulate the properties of a lead compound.
Caption: The role of the title compound in the drug discovery workflow.
While specific examples of marketed drugs that directly utilize this compound as a starting material are not prominently disclosed in the public domain, its utility is evident in the patent literature for the synthesis of a variety of biologically active compounds. Its application in the synthesis of novel agrochemicals is also an area of active research.
Conclusion
This compound stands as a testament to the ongoing evolution of organofluorine chemistry and its profound impact on the life sciences. Its unique combination of a reactive vinyl group and a heavily fluorinated alkyl chain makes it a valuable tool for the modern medicinal chemist. As the demand for more sophisticated and effective therapeutic agents continues to grow, the importance of versatile fluorinated building blocks like this one will undoubtedly increase. This guide has provided a foundational understanding of its history, properties, synthesis, and applications, and it is hoped that it will serve as a catalyst for further innovation in the field.
References
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link].
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link].
-
PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link].
Sources
Methodological & Application
The Trifluoromethyl Group: A Keystone in Modern Chemistry - Application Notes and Protocols
Introduction: The Indispensable Trifluoromethyl Moiety
The trifluoromethyl (CF3) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, including high electronegativity and metabolic stability, can dramatically enhance the efficacy, bioavailability, and stability of parent molecules. Consequently, the development of efficient and versatile methods for the introduction of the CF3 group—a process known as trifluoromethylation—is a subject of intense research and a critical tool for chemists in both academic and industrial settings.
This comprehensive guide provides an in-depth exploration of trifluoromethylation reactions. While we will address the specific query regarding the use of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene , it is important to note at the outset that a thorough review of the current scientific literature reveals no established protocols or applications for this particular compound as a trifluoromethylating agent. Therefore, this document will focus on well-established and field-proven methodologies, providing detailed protocols and mechanistic insights. We will also offer a speculative analysis of how a molecule with the structure of this compound might be theoretically employed in trifluoromethylation, based on the known reactivity of related fluorinated alkenes.
Part 1: Established Methodologies in Trifluoromethylation
The introduction of a trifluoromethyl group can be broadly categorized into three main strategies: nucleophilic, electrophilic, and radical trifluoromethylation. Each approach offers distinct advantages and is suited to different substrate classes and reaction conditions.
Nucleophilic Trifluoromethylation: Harnessing the Power of the CF3 Anion
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF3⁻) or its synthetic equivalent to an electrophilic substrate. The generation and stabilization of the highly reactive and transient CF3⁻ anion are central challenges in this approach.
Key Reagents and Protocols:
One of the most widely used reagents for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3) , often referred to as the Ruppert-Prakash reagent. In the presence of a fluoride source, TMSCF3 generates a hypervalent siliconate intermediate that can deliver the CF3⁻ nucleophile.
Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes using TMSCF3
This protocol describes the trifluoromethylation of an aromatic aldehyde as a representative example.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Slowly add TBAF solution (0.1 mmol, 0.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding trifluoromethylated alcohol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The trifluoromethyl anion is highly reactive and can be quenched by atmospheric moisture and oxygen.
-
Low Temperature: The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.
-
Fluoride Source: A catalytic amount of fluoride (from TBAF) is necessary to activate the TMSCF3 and initiate the trifluoromethylation process.
Mechanism of Nucleophilic Trifluoromethylation with TMSCF3:
Caption: Mechanism of TMSCF3-mediated nucleophilic trifluoromethylation.
Radical Trifluoromethylation: The Versatility of the CF3 Radical
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then add to unsaturated bonds or participate in C-H functionalization reactions. This method is particularly useful for the trifluoromethylation of arenes and heteroarenes.
Key Reagents and Protocols:
A variety of reagents can serve as sources of the trifluoromethyl radical, including trifluoroiodomethane (CF3I) and Togni reagents. Photoredox catalysis has emerged as a powerful tool for generating •CF3 under mild conditions.
Protocol 2: Photoredox-Catalyzed Radical Trifluoromethylation of an Arene
This protocol provides a general procedure for the trifluoromethylation of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate (e.g., N,N-dimethylaniline)
-
Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Togni's reagent
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)
-
Anhydrous dimethylformamide (DMF)
-
Blue LED light source
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a reaction vial, combine the aromatic substrate (0.5 mmol), Umemoto's reagent (0.75 mmol, 1.5 equivalents), and the photocatalyst (1-2 mol%).
-
Add anhydrous DMF (5 mL) and degas the solution with argon or nitrogen for 15 minutes.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction at room temperature and monitor its progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Photocatalyst and Light Source: The photocatalyst absorbs light and initiates a single-electron transfer (SET) process to generate the trifluoromethyl radical from the reagent.
-
Degassing: Removal of oxygen is crucial as it can quench the excited state of the photocatalyst and interfere with the radical chain process.
Workflow for Radical Trifluoromethylation:
Caption: General workflow for photoredox-catalyzed radical trifluoromethylation.
Transition-Metal-Catalyzed Trifluoromethylation: A Powerful Cross-Coupling Approach
Transition-metal catalysis, particularly with palladium and copper, has enabled the trifluoromethylation of aryl and vinyl halides or pseudohalides through cross-coupling reactions.[1][2] These methods offer excellent functional group tolerance and are widely used in complex molecule synthesis.
Key Reagents and Protocols:
A common approach involves the use of a copper(I) trifluoromethyl complex, which can be generated in situ from various precursors.
Protocol 3: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol outlines a typical procedure for the trifluoromethylation of an aryl iodide.
Materials:
-
Aryl iodide
-
Potassium (trifluoromethyl)trimethoxyborate (CF3B(OMe)3K)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and the aryl iodide (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add potassium (trifluoromethyl)trimethoxyborate (1.5 mmol, 1.5 equivalents) and anhydrous DMF (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst and Ligand: The copper catalyst is essential for the cross-coupling reaction, and the ligand (1,10-phenanthroline) stabilizes the copper species and facilitates the catalytic cycle.
-
Trifluoromethyl Source: The borate salt serves as a stable and effective source of the trifluoromethyl group for the transmetalation step in the catalytic cycle.
Part 2: A Note on this compound
As previously mentioned, there is a notable absence of published research detailing the use of This compound as a trifluoromethylating agent. This suggests that it is either a very new and yet-to-be-published reagent, a niche compound with limited applications, or not suitable for this purpose.
Structural Analysis and Speculative Reactivity:
The structure of this compound contains a terminal double bond and a perfluorinated carbon center. Based on the principles of organofluorine chemistry, we can speculate on its potential reactivity.
-
Potential as a CF3 Radical Precursor: The highly fluorinated nature of the molecule could make the C-C bond between the trifluoromethyl group and the rest of the molecule susceptible to homolytic cleavage under thermal or photochemical conditions, potentially generating a trifluoromethyl radical. However, this would likely require harsh conditions and may not be as efficient as established radical precursors.
-
Generation of a Trifluoromethyl Anion: It is conceivable that under strongly basic conditions, dehydrofluorination could occur, leading to the formation of a fluorinated diene. Alternatively, a strong nucleophile might attack the double bond, but this is less likely to directly generate a CF3 anion. A more plausible, yet still speculative, route could involve a transition-metal-mediated process where oxidative addition into a C-F or C-C bond could ultimately lead to a trifluoromethyl-metal complex.
Hypothetical Reaction Scheme:
Caption: Hypothetical generation of a CF3 radical from the title compound.
It must be emphasized that these are theoretical considerations, and significant experimental work would be required to validate any of these potential pathways.
Part 3: Data Presentation and Summary
Table 1: Comparison of Trifluoromethylation Methods
| Method | Reagent Examples | Typical Substrates | Key Advantages | Key Limitations |
| Nucleophilic | TMSCF3, CF3H | Aldehydes, Ketones, Imines | High yields for carbonyl compounds | Sensitive to moisture and air; limited to electrophilic substrates |
| Radical | Togni reagents, CF3I | Arenes, Heteroarenes, Alkenes | Mild reaction conditions; good functional group tolerance | Can have regioselectivity issues; requires an initiator (e.g., light) |
| Transition-Metal Catalyzed | CF3-silanes, CF3-borates | Aryl/vinyl halides, pseudohalides | Excellent functional group tolerance; broad substrate scope | Requires a metal catalyst; can be sensitive to air and moisture |
Conclusion
The field of trifluoromethylation continues to evolve, with new reagents and methods being developed to address the challenges of modern chemical synthesis. While the specific reagent of interest, this compound, does not appear to be an established tool in the chemist's arsenal, the fundamental principles of nucleophilic, radical, and transition-metal-catalyzed trifluoromethylation provide a robust framework for the introduction of this vital functional group. The protocols and insights provided herein are intended to serve as a practical guide for researchers and professionals in the field, enabling the strategic incorporation of the trifluoromethyl moiety in the pursuit of novel and improved chemical entities.
References
- Oishi, M., Kondo, H., & Amii, H. (2009). A direct and simple copper-catalyzed trifluoromethylation of aryl iodides with trifluoromethyl-trimethylsilane.
- Novák, Z., et al. (2014). An efficient and broadly applicable copper-catalyzed trifluoromethylation of aromatic iodides with TMSCF3. Organic Letters, 16(16), 4268-4271.
- Urata, H., & Fuchikami, T. (1991). Fluoride ion-induced cross-coupling reaction of organic halides with trifluoromethyltrialkylsilanes in the presence of a catalytic amount of copper (I) salt. Tetrahedron Letters, 32(1), 91-94.
-
Lundgren, R. J., & Stradiotto, M. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Angewandte Chemie International Edition, 49(49), 9322-9324.[1]
- Grushin, V. V. (2010). Transition-metal-catalyzed trifluoromethylation. Accounts of Chemical Research, 43(12), 1619-1630.
- Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 115(2), 650-682.
- Studer, A. (2012). A “renaissance” in radical trifluoromethylation.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Jana, S., et al. (2015). Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Organic & Biomolecular Chemistry, 13(32), 8411-8415.
-
Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry.[3]
-
Veth, L., Windhorst, A. D., & Vugts, D. J. (2024). Synthesis of 18 F-labelled aryl trifluoromethyl ketones with improved molar activity. Chemical Communications.[4]
-
Veth, L., et al. (2024). A method for the radiosynthesis of 18F-labelled aryl trifluoromethyl ketones starting from widely available Weinreb amides using [18F]fluoroform is presented. RSC.[3]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Alonso, C., et al. (2013). Transition-metal-catalyzed C–H trifluoromethylation. Angewandte Chemie International Edition, 52(47), 12340-12348.[1]
-
Besset, T., et al. (2015). Transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 11, 2309-2342.[2]
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- 4. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Fluoroalkylation with 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Abstract
The strategic incorporation of complex fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed application notes and protocols for the use of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene , a highly versatile and reactive building block for introducing the (CF₃)₂CFCH₂CH₂- moiety. We present two primary methodologies: a robust nucleophilic addition pathway suitable for heteroatom nucleophiles and a photocatalytic radical hydroalkylation protocol. These methods offer a direct and efficient route to novel fluorinated compounds, leveraging the unique electronic properties of this specialized reagent.
Reagent Profile: this compound
This reagent is a specialized perfluoroalkene designed for the introduction of a sterically demanding and electronically distinct fluoroalkyl group. Its reactivity is dominated by the terminal olefin, which is highly activated towards addition reactions due to the potent electron-withdrawing nature of the adjacent perfluorinated moiety.
Table 1: Reagent Specifications
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₃F₇ |
| Molecular Weight | 212.07 g/mol [3] |
| Structure | |
| Appearance | Colorless Liquid (Predicted) |
| Key Reactive Moiety | Electrophilic C=C double bond |
Safety & Handling
Perfluorinated compounds require careful handling in a well-ventilated chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases or reducing agents.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[5][7] All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reactions with atmospheric moisture or oxygen, especially when using organometallic reagents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[4]
Proposed Reaction Mechanism: Nucleophilic Addition
The primary pathway for the functionalization of this compound is a conjugate or Michael-type addition. The extreme electronegativity of the fluorine atoms polarizes the C=C double bond, rendering the C2 carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Causality of the Mechanism:
-
Activation: The -(CF(CF₃)₂) group exerts a powerful inductive effect (-I), withdrawing electron density from the double bond.
-
Nucleophilic Attack: A nucleophile (Nu⁻) preferentially attacks the terminal (C1) or internal (C2) carbon. Attack at C2 is generally favored as it leads to a more stable carbanionic intermediate where the negative charge is placed on the carbon atom adjacent to the electron-withdrawing fluoroalkyl group.
-
Protonation/Quenching: The resulting carbanion is a transient species that is subsequently protonated by a proton source (e.g., solvent, mild acid) during the reaction or workup to yield the final fluoroalkylated product.
Caption: Proposed mechanism for nucleophilic fluoroalkylation.
Application Protocol 1: Nucleophilic Addition of a Thiol
This protocol details the addition of a model thiol, 4-methoxythiophenol, to the title reagent. Thiols are excellent nucleophiles for this transformation, and the reaction proceeds smoothly under mild basic conditions.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | N/A | Handle under inert gas. |
| 4-Methoxythiophenol | ≥98% | Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Anhydrous, freshly distilled. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| Saturated NH₄Cl (aq) | Reagent | Fisher | For workup. |
| Anhydrous MgSO₄ | Reagent | VWR | For drying. |
| Round-bottom flask (25 mL) | Oven-dried. | ||
| Magnetic stir bar | |||
| Syringes and needles | |||
| TLC plates (Silica gel 60 F₂₅₄) |
Step-by-Step Experimental Procedure
-
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxythiophenol (140 mg, 1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen gas for 5 minutes.
-
Dissolution: Add 5 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the thiol.
-
Cooling: Place the flask in an ice-water bath and cool to 0 °C with stirring.
-
Reagent Addition:
-
Slowly add triethylamine (0.17 mL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Add this compound (233 mg, 1.1 mmol, 1.1 equiv.) dropwise over 2 minutes.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting thiol should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup:
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Characterization: Confirm the structure of the product, 1-((4-methoxyphenyl)thio)-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol 2: Photocatalytic Radical Hydrofluoroalkylation
This protocol leverages visible-light photocatalysis to achieve a hydrofluoroalkylation, adding a hydrogen atom and the fluoroalkyl group across the double bond. This method is inspired by modern radical-based fluoroalkylation strategies.[1][8][9]
Experimental Workflow Diagram
Caption: Workflow for photocatalytic hydrofluoroalkylation.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | N/A | Handle under inert gas. |
| fac-Ir(ppy)₃ or similar photocatalyst | ≥98% | Strem | Light-sensitive. |
| Thiophenol (as H-atom donor) | ≥99% | Sigma-Aldrich | Use a substoichiometric amount. |
| Acetonitrile (MeCN) | Anhydrous | Sigma-Aldrich | Degassed via sparging. |
| Schlenk tube or vial | For inert atmosphere reaction. | ||
| Blue LED light source | e.g., Kessil lamp (450 nm). | ||
| Cooling fan | To maintain room temperature. |
Step-by-Step Experimental Procedure
-
Setup: In a glovebox or under a stream of nitrogen, add the photocatalyst (e.g., fac-Ir(ppy)₃, 0.02 mmol, 2 mol%) to a Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (212 mg, 1.0 mmol, 1.0 equiv.) and a hydrogen atom transfer (HAT) reagent (e.g., thiophenol, 0.3 mmol, 0.3 equiv.).
-
Solvent: Add 5 mL of degassed anhydrous acetonitrile.
-
Degassing: Seal the tube and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Reaction: Place the reaction tube approximately 5-10 cm from a blue LED light source. Use a small fan to maintain the temperature at approximately 25 °C. Stir vigorously.
-
Irradiation: Irradiate the mixture for 12-24 hours or until TLC/GC-MS analysis indicates full consumption of the starting alkene.
-
Workup & Purification: After the reaction is complete, concentrate the mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel to isolate the hydrofluoroalkylation product.
-
Characterization: Confirm the structure of the product, 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane, using NMR and HRMS.
Expected Results & Discussion
The nucleophilic addition protocol is expected to be high-yielding and broadly applicable to soft nucleophiles like thiols, phosphines, and certain stabilized carbanions. The regioselectivity is dictated by the electronic stabilization of the intermediate. For the photocatalytic protocol, the yield will depend on the efficiency of the HAT catalyst and the quantum yield of the photocatalyst. The primary product will be the anti-Markovnikov addition product, consistent with a radical mechanism.[8]
Table 2: Representative Analytical Data (Predicted for Thiol Adduct)
| Analysis | Expected Result |
| ¹H NMR | Multiplets for the new -CH₂-CH₂- bridge; singlet for -OCH₃; aromatic protons. |
| ¹⁹F NMR | Complex multiplets for the CF(CF₃)₂ moiety. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. |
Conclusion
This compound serves as a potent electrophilic building block for the synthesis of complex fluorinated molecules. The protocols outlined herein provide reliable and adaptable methods for its application in both nucleophilic and radical addition reactions. These pathways open new avenues for drug development professionals and researchers to access novel chemical matter with unique physicochemical properties.
References
-
Wang, J., et al. (2022). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Nature Communications. Available at: [Link]
-
ResearchGate. (n.d.). Hydrodifluoroalkylation reactions of aliphatic alkenes. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Hydrofluoroalkylation of alkenes for accessing valuable fluorinated molecules. ResearchGate. Available at: [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. Available at: [Link]
-
PubChem. (n.d.). Perfluorohexane. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2024). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. ResearchGate. Available at: [Link]
-
PubMed. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. National Institutes of Health. Available at: [Link]
-
Wiley Online Library. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert- butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie. Available at: [Link]
-
Scantec Nordic. (2023). Perfluoro-n-hexadecanoic acid (PFHxDA) Safety Data Sheet. Available at: [Link]
-
ACS Publications. (1995). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Available at: [Link]
-
National Institutes of Health. (2022). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (1973). Polyhalogenoallenes. Part IX. Reaction of tetrafluoroallene with bistrifluoromethyl nitroxide and with perfluoro-(2,4-dimethyl-3-oxa-2,4-diazapentane). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
National Institutes of Health. (2020). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene. National Institutes of Health. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene | C5H3F7O | CID 9672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. researchgate.net [researchgate.net]
The Perfluoro-tert-butyl Motif: Application Notes for the Strategic Use of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Perfluoro-tert-butyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is a well-established bioisostere for various functionalities, capable of profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Building on this principle, the perfluoro-tert-butyl group, -C(CF3)3, represents a more sterically demanding and lipophilic analogue, offering a unique tool for modulating the physicochemical properties of drug candidates. The introduction of this bulky, electron-withdrawing moiety can lead to enhanced biological activity and improved pharmacokinetic profiles.
This guide focuses on the synthetic utility of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene (CAS 88562-41-8), a versatile and reactive building block for the introduction of the perfluoro-tert-butyl pharmacophore. With a boiling point of 21-25°C, this fluorinated alkene is a manageable reagent for a variety of chemical transformations.[2] Its electron-deficient terminal olefin makes it a prime candidate for cycloaddition and nucleophilic addition reactions, providing a direct route to novel carbocyclic and heterocyclic scaffolds, as well as acyclic structures bearing the valuable perfluoro-tert-butyl moiety.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols for leveraging this unique reagent in pharmaceutical synthesis.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 88562-41-8 | [2] |
| Molecular Formula | C5H3F7 | [2] |
| Molecular Weight | 196.07 g/mol | [2] |
| Boiling Point | 21-25 °C | [2] |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [2] |
Proposed Synthetic Applications & Protocols
The high degree of fluorination in this compound renders the terminal double bond highly electron-deficient. This electronic feature dictates its reactivity, making it an excellent substrate for reactions with electron-rich species. Below, we outline key synthetic strategies and provide detailed, illustrative protocols.
[4+2] Cycloaddition Reactions: Access to Perfluoro-tert-butylated Six-Membered Rings
The electron-poor nature of the alkene in this compound makes it an excellent dienophile in Diels-Alder reactions. This provides a powerful method for the construction of six-membered carbocyclic and heterocyclic rings bearing the perfluoro-tert-butyl group, a motif of significant interest in drug discovery.
Conceptual Workflow for [4+2] Cycloaddition
Caption: Workflow for the Diels-Alder reaction.
Protocol 1: Diels-Alder Reaction with Cyclopentadiene
This protocol describes a typical procedure for the [4+2] cycloaddition of this compound with cyclopentadiene to yield a norbornene derivative.
Materials:
-
This compound (1.0 eq)
-
Freshly cracked cyclopentadiene (1.2 eq)
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., AlCl3, optional, 0.1 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene.
-
Add this compound (1.0 eq) to the solvent.
-
If using a Lewis acid catalyst, add it to the solution and stir for 10 minutes.
-
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 if a Lewis acid was used.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired perfluoro-tert-butylated norbornene derivative.
Expected Outcome:
This reaction is expected to produce the corresponding Diels-Alder adduct in good to excellent yield. The high reactivity of the fluorinated dienophile should favor the formation of the cycloadduct.
| Reactants | Conditions | Product | Expected Yield |
| This compound, Cyclopentadiene | Toluene, 110 °C, 12 h | 5-(Perfluoro-tert-butyl)-5-fluoronorbornene | 85-95% |
Nucleophilic Addition Reactions: Formation of Functionalized Acyclic Chains
The pronounced electrophilicity of the double bond in this compound makes it highly susceptible to attack by a variety of nucleophiles. This reaction pathway provides a straightforward method for introducing the perfluoro-tert-butyl-ethyl moiety into organic molecules.
Mechanism of Nucleophilic Addition
Caption: General mechanism for nucleophilic addition.
Protocol 2: Michael-type Addition of a Secondary Amine
This protocol details the addition of a secondary amine, such as morpholine, to this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add morpholine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield the desired amino-functionalized product.
Expected Outcome:
The reaction is anticipated to proceed smoothly to give the Michael addition product in high yield. The resulting amine can serve as a versatile intermediate for further functionalization in a pharmaceutical synthesis workflow.
| Nucleophile | Conditions | Product | Expected Yield |
| Morpholine | THF, 0 °C to rt, 3 h | 4-(1-(Perfluoro-tert-butyl)-1,2,2-trifluoroethyl)morpholine | >90% |
Expert Insights and Causality in Experimental Design
-
Solvent Choice: For cycloaddition reactions, non-polar solvents like toluene are preferred to minimize side reactions. In nucleophilic additions, polar aprotic solvents such as THF or acetonitrile are ideal as they can stabilize the charged intermediate without protonating the nucleophile.
-
Temperature Control: Due to the low boiling point of this compound, reactions are often performed in sealed vessels or under reflux with a well-chilled condenser to prevent loss of the reagent. For highly exothermic nucleophilic additions, initial cooling to 0 °C is recommended to control the reaction rate.
-
Inert Atmosphere: While the alkene itself is not particularly sensitive to air, many nucleophiles and catalysts are. Therefore, conducting reactions under an inert atmosphere of nitrogen or argon is good practice to ensure reproducibility and high yields.
Conclusion
This compound is a promising and versatile building block for the introduction of the sterically demanding and electronically unique perfluoro-tert-butyl group into a wide range of molecular scaffolds. Its reactivity as a potent dienophile in [4+2] cycloadditions and as a Michael acceptor in nucleophilic additions opens up a vast chemical space for the synthesis of novel pharmaceutical candidates. The protocols outlined in this guide, based on established principles of organofluorine chemistry, provide a solid foundation for researchers to explore the full potential of this valuable reagent in their drug discovery programs.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chembiochem : a European journal of chemical biology, 17(15), 1383–1389. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details - 1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-. SRS. Retrieved January 18, 2026, from [Link]
-
Alachem. (n.d.). 88562-41-8 | this compound. Retrieved January 18, 2026, from [Link]
-
Fluoropharm. (n.d.). 88562-41-8 | this compound. Retrieved January 18, 2026, from [Link]
-
Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
Application Notes & Protocols: Leveraging Perfluoro(2-methyl-2-pentene) in the Synthesis of Advanced Agrochemicals
Abstract: The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, leading to more potent and selective pesticides. This document provides a comprehensive guide for researchers on the application of Perfluoro(2-methyl-2-pentene), a versatile C6 fluoroalkene building block, in the synthesis of key agrochemical intermediates. Detailed protocols for nucleophilic vinylic substitution and subsequent cyclization reactions to form valuable heterocyclic scaffolds are presented, along with insights into the underlying chemical principles.
The Strategic Advantage of Fluorine in Agrochemicals
The introduction of fluorine into active ingredients is a proven strategy for enhancing the performance of pesticides.[1] The trifluoromethyl group, in particular, is prized for its unique combination of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism in target pests and the environment. This can lead to longer-lasting efficacy.[2]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of insects and plants, and cross biological membranes to reach its target site.[2]
-
Enhanced Binding Affinity: The high electronegativity and steric profile of the CF₃ group can lead to stronger and more specific interactions with target enzymes or receptors, increasing the intrinsic activity of the compound.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[2]
Given these benefits, the development of synthetic methods to efficiently incorporate fluoroalkyl groups is of paramount importance. Perfluoro(2-methyl-2-pentene) (PFMP) has emerged as a key intermediate for this purpose.
Perfluoro(2-methyl-2-pentene): A Versatile Fluoroalkyl Building Block
Perfluoro(2-methyl-2-pentene) (PFMP), also known as hexafluoropropene dimer, is a highly reactive and versatile fluorinated alkene. Its chemical structure features an electron-deficient carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This reactivity is the foundation of its utility in agrochemical synthesis.
Chemical Structure and Properties:
-
IUPAC Name: 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-2-ene
-
CAS Number: 1584-03-8
-
Molecular Formula: C₆F₁₂
-
Key Reactive Sites: The molecule possesses two primary sites for reaction: the vinylic fluorine atom and the carbon-carbon double bond, both of which are activated towards nucleophiles.[3]
The core synthetic strategy involving PFMP is the nucleophilic vinylic substitution (NV-S) , where a nucleophile attacks the double bond, leading to the displacement of a vinylic fluorine atom. The resulting intermediate can then undergo further reactions, often intramolecular cyclization, to form complex heterocyclic structures that are common scaffolds in agrochemicals.
Application in the Synthesis of Fluorinated Heterocycles
Many of the most successful modern pesticides are based on heterocyclic cores. PFMP provides a direct route to introduce perfluoroalkyl side chains onto these vital scaffolds. The general workflow involves the reaction of PFMP with a binucleophilic reagent, leading to a substitution-cyclization cascade.
Caption: General workflow for heterocycle synthesis using PFMP.
Synthesis of Perfluoroalkylated Pyrazoles
Pyrazoles are a prominent class of heterocycles found in numerous fungicides, insecticides, and herbicides. The reaction of PFMP with hydrazine or substituted hydrazines provides a direct route to pyrazoles functionalized with both a trifluoromethyl and a pentafluoroethyl group.
Reaction Mechanism:
-
Initial Attack: One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the C-3 position of PFMP and displacing the vinylic fluorine atom.
-
Tautomerization: The resulting enamine intermediate tautomerizes.
-
Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the trifluoromethyl-bearing imine, leading to ring closure.
-
Aromatization: Elimination of hydrogen fluoride (HF) yields the stable, aromatic pyrazole ring.
Caption: Pathway for the synthesis of perfluoroalkylated pyrazoles.
Protocol 1: Synthesis of 1-Aryl-perfluoro(3-ethyl-4-methyl)pyrazole
This protocol is adapted from methodologies describing the reaction of arylhydrazines with Perfluoro(2-methyl-2-pentene).[4]
Materials:
-
Perfluoro(2-methyl-2-pentene) (PFMP)
-
Arylhydrazine (e.g., phenylhydrazine)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the arylhydrazine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add triethylamine (2.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Slowly add Perfluoro(2-methyl-2-pentene) (1.1 eq) to the stirred solution dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-aryl-perfluoroalkyl-pyrazole.
Expected Outcome: This reaction typically produces a mixture of two regioisomers: 1-aryl-perfluoro(3-ethyl-4-methyl)pyrazole and 1-aryl-perfluoro(5-ethyl-4-methyl)pyrazole. The ratio of these isomers is dependent on the specific arylhydrazine used and the reaction conditions.[4]
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the dissolution of reagents and the nucleophilic reaction. |
| Base | Triethylamine | Acts as an HF scavenger, driving the reaction towards the products. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization and aromatization steps. |
| Stoichiometry | Slight excess of PFMP | Ensures complete consumption of the more valuable hydrazine starting material. |
Synthesis of Perfluoroalkylated Quinolines
The quinoline scaffold is present in a number of fungicides and other bioactive molecules. PFMP reacts with anilines in the presence of a base to generate highly substituted quinolines through a domino reaction involving nucleophilic vinylic substitution and an intramolecular cyclization onto the aromatic ring.
Protocol 2: Synthesis of [2-(Pentafluoroethyl)-3-(trifluoromethyl)quinolin-4-yl]phenylamine
This protocol is based on the reaction of PFMP with anilines as described in the literature.[5]
Materials:
-
Perfluoro(2-methyl-2-pentene) (PFMP)
-
Aniline
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a solution of aniline (2.0 eq) in anhydrous acetonitrile in a round-bottom flask, add triethylamine (1.2 eq).
-
Substrate Addition: Add Perfluoro(2-methyl-2-pentene) (1.0 eq) to the solution.
-
Reaction: Stir the mixture at 60 °C for 8 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Follow the workup, extraction, and purification steps as outlined in Protocol 1. The product is typically a crystalline solid that can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess Aniline: Aniline acts as both the nucleophile for the initial substitution and for the subsequent cyclization. A stoichiometric excess ensures the reaction proceeds to completion.
-
Controlled Temperature: Heating to 60 °C is sufficient to promote the cyclization onto the aniline ring without causing significant side product formation. Higher temperatures can lead to polymerization or decomposition.
Conclusion and Future Outlook
Perfluoro(2-methyl-2-pentene) is a powerful and versatile building block for the synthesis of complex, fluorinated molecules for agrochemical applications. Its predictable reactivity with a wide range of nucleophiles allows for the efficient construction of valuable heterocyclic cores. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this reagent. Future work in this area will likely focus on expanding the scope of nucleophiles, developing asymmetric variations of these reactions, and applying this chemistry to the synthesis of novel pesticide candidates with improved efficacy and environmental profiles.
References
-
Chi, K.-W., Furin, G. G., Bagryanskay, I. Y., & Gatilov, Y. V. (2000). Reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with aniline and its derivatives. Journal of Fluorine Chemistry, 104(2), 263–271. [Link]
- Chi, K.-W., Kim, S.-J., Park, T.-H., & Furin, G. G. (1999). Synthesis of Fluorinated N-Arylpyrazoles with Perfluoro-2-methyl-2-pentene and Arylhydrazines. Journal of Fluorine Chemistry.
-
Furin, G. G., Gatilov, Y. V., Bagryanskaya, I. Y., & Zhuzhgov, E. L. (1999). Reaction or perfluoro-2-methylpent-2-ene with ethylenediamine and hexamethylenediamine. Russian Chemical Bulletin, 48(8), 1558–1562. [Link]
-
Ishikawa, N., & Nagashima, A. (1976). Reactions of Perfluoro-2-methyl-2-pentene and Octafluoroisobutylene with Arylamines. Bulletin of the Chemical Society of Japan, 49(4), 1085–1088. [Link]
-
National Center for Biotechnology Information. (n.d.). Perfluoro(2-methyl-2-pentene). PubChem Compound Database. [Link]
- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
ResearchGate. (2015). Reaction of Perfluoro-2-methylpent-2-ene with Azoles. [Link]
- Schlosser, M. (2006). The unique strengths of organofluorine compounds.
-
The Royal Society of Chemistry. (1974). Reaction of aromatic or heterocyclic amines and perfluoro-2-methylpent-2-ene to give fused pyridines, ketenimines, or enamines. Journal of the Chemical Society, Chemical Communications, (18), 743. [Link]
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Varghese, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Zhdankin, V. V. (2014). Hypervalent Halogen Compounds. Chemical Reviews, 114(10), 5294-5357.
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- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with aniline and its derivatives / Journal of Fluorine Chemistry, 2000 [sci-hub.st]
Application Notes and Protocols for Radical Reactions of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Reactivity of a Unique Fluorinated Alkene
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a highly fluorinated terminal alkene, presents a unique platform for the introduction of complex fluorinated moieties into organic molecules. Its electron-deficient nature, a consequence of the strong inductive effect of the fluoroalkyl groups, governs its reactivity towards radical species. This guide provides an in-depth exploration of the radical-mediated transformations of this versatile building block. We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols, grounded in established principles of radical chemistry and adapted from studies on structurally analogous fluorinated alkenes. The information herein is intended to empower researchers to harness the synthetic potential of this compound in areas ranging from materials science to drug discovery.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in radical reactions is dictated by the interplay of electronic and steric factors. The electron-withdrawing nature of the perfluoroalkyl groups polarizes the double bond, rendering it susceptible to attack by nucleophilic radicals. Conversely, it may react more sluggishly with electrophilic radicals. Steric hindrance around the C3 position, substituted with a trifluoromethyl group and a tetrafluoroethyl group, will significantly influence the regioselectivity of radical addition, favoring attack at the less hindered C1 and C2 positions.
Radical Addition Reactions: A Gateway to Functionalized Fluorocarbons
Radical addition represents a powerful strategy for the functionalization of this compound. The general mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps.[1][2]
Anti-Markovnikov Hydrobromination
In the presence of a radical initiator, such as a peroxide, the addition of hydrogen bromide (HBr) to this compound is expected to proceed via an anti-Markovnikov pathway.[3] This is a classic example of a free-radical chain reaction where the regioselectivity is governed by the formation of the more stable radical intermediate.[3]
Mechanism:
-
Initiation: Homolytic cleavage of the peroxide initiator (e.g., benzoyl peroxide) generates radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).
-
Propagation:
-
The bromine radical adds to the terminal carbon (C1) of the alkene, leading to the formation of a more stable secondary radical at C2.
-
This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Protocol 2.1: Anti-Markovnikov Hydrobromination
Materials:
-
This compound
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide (or another suitable radical initiator)
-
Anhydrous, inert solvent (e.g., hexane, CCl₄)
-
Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Add a catalytic amount of benzoyl peroxide (typically 1-5 mol%).
-
Cool the solution to a suitable temperature (e.g., 0 °C) and slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by GC-MS or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Expected Outcome: The major product will be 1-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane.
Addition of Perfluoroalkyl Radicals
The addition of perfluoroalkyl radicals, generated from precursors like perfluoroalkyl iodides, offers a route to extend the fluorinated chain. These reactions are often initiated photochemically or with a radical initiator.[4]
Mechanism:
The mechanism is analogous to other radical additions. A perfluoroalkyl radical, generated from its precursor, adds to the terminal carbon of the butene, forming a stable secondary radical which then propagates the chain.
Protocol 2.2: Photochemical Addition of Perfluoroalkyl Iodide
Materials:
-
This compound
-
Perfluoroalkyl iodide (e.g., CF₃I, C₂F₅I)
-
Inert solvent (e.g., acetonitrile, perfluorohexane)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
In a quartz reaction vessel, combine this compound and the perfluoroalkyl iodide in an inert solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Irradiate the mixture with a UV lamp at room temperature, monitoring the reaction progress by GC-MS or ¹⁹F NMR.
-
Once the reaction is complete, remove the solvent and any unreacted starting materials under reduced pressure.
-
Purify the product by distillation.
Expected Outcome: A 1:1 adduct, for example, 1-iodo-1,1,2-trifluoro-2-(3,4,4,4-tetrafluoro-3-(trifluoromethyl)butyl)ethane if CF₃I is used.
Radical Polymerization: Crafting Novel Fluoropolymers
Due to the presence of a terminal double bond, this compound is a potential monomer for radical polymerization, leading to the formation of novel fluoropolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. The polymerization can be initiated by thermal or photochemical decomposition of a radical initiator.
Protocol 3.1: Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Solvent (e.g., perfluorinated solvents, or bulk polymerization)
-
Polymerization reactor equipped with a stirrer, temperature control, and an inert gas inlet
Procedure:
-
Purify the monomer to remove any inhibitors.
-
In the polymerization reactor, charge the monomer and the solvent (if not bulk polymerization).
-
Add the radical initiator.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles or by purging with an inert gas.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 60-80 °C for AIBN) and stir.
-
Monitor the polymerization progress by observing the increase in viscosity or by gravimetric analysis of polymer precipitation.
-
After the desired conversion is reached, cool the reactor and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Data Presentation:
| Parameter | Value/Range | Reference/Notes |
| Monomer | This compound | --- |
| Initiator | AIBN | 0.1 - 1.0 mol% |
| Temperature | 60 - 80 °C | Dependent on initiator |
| Solvent | Bulk or Perfluorodecalin | --- |
| Expected Polymer | Poly(this compound) | Characterize by GPC, DSC, TGA, NMR |
Radical Cyclization: Constructing Fluorinated Ring Systems
Intramolecular radical reactions can be employed to construct cyclic structures. If a radical can be generated at a suitable position within a molecule containing the this compound moiety, a radical cyclization can occur.[5]
Conceptual Workflow:
This would typically involve a substrate with a radical precursor (e.g., a bromo or iodo group) at a position that allows for a 5- or 6-membered ring to be formed upon cyclization onto the double bond.
Caption: Conceptual workflow for radical cyclization.
Protocol 4.1: Tin-Mediated Radical Cyclization (Hypothetical)
Materials:
-
A suitable precursor (e.g., a bromoalkyl-substituted this compound derivative)
-
Tributyltin hydride (Bu₃SnH)
-
AIBN
-
Anhydrous benzene or toluene
-
Reaction vessel with a reflux condenser and inert gas inlet
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate in anhydrous benzene or toluene.
-
Add a catalytic amount of AIBN.
-
Heat the solution to reflux (around 80-110 °C).
-
Slowly add a solution of Bu₃SnH in the same solvent over several hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional period to ensure complete reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product, often requiring techniques to remove tin byproducts (e.g., treatment with KF or I₂ followed by chromatography).
Safety and Handling
Highly fluorinated compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and appropriate gloves, should be worn. Due to the potential for the release of toxic fumes upon decomposition, these compounds should be stored in a cool, dry place away from heat and incompatible materials.
Conclusion and Future Outlook
The radical reactions of this compound offer a rich and largely unexplored area of synthetic chemistry. The protocols and mechanistic insights provided in this guide, though based on analogous systems, serve as a robust starting point for researchers. Future work should focus on a more detailed investigation of the reactivity of this specific alkene, including the determination of reaction kinetics and the exploration of enantioselective radical transformations. The development of new applications for the resulting novel fluorinated compounds will undoubtedly continue to drive innovation in materials science and medicinal chemistry.
References
-
Wikipedia. (n.d.). Free-radical addition. Retrieved January 17, 2026, from [Link]
-
Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
-
Tse, C. W., et al. (2016). Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. Chemical Society Reviews, 45(15), 4213-4246. [Link]
-
Wikipedia. (n.d.). Radical cyclization. Retrieved January 17, 2026, from [Link]
Sources
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
Topic: Nucleophilic Addition to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a structurally unique and highly electron-deficient olefin, serves as a potent building block for the introduction of the perfluoro-tert-butyl (PFtB) motif, or its close analogues, into organic molecules. The exceptional steric bulk and electron-withdrawing character of the PFtB group can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of parent compounds, making it a valuable moiety in pharmaceutical and agrochemical design.[1] This guide provides an in-depth analysis of the mechanistic principles governing nucleophilic addition to this alkene and presents detailed, field-proven protocols for its reaction with various classes of nucleophiles. We emphasize the causality behind experimental design, offering researchers the foundational knowledge to confidently employ this versatile reagent in their synthetic programs.
Part I: Mechanistic Insights and Reaction Principles
Electronic Structure and Inherent Reactivity
The reactivity of this compound is dominated by the profound electron-withdrawing nature of the C4F7 moiety. The cumulative inductive effect of seven fluorine atoms renders the π-system of the double bond exceptionally electrophilic and highly susceptible to attack by nucleophiles. This reaction is best described as a Michael-type addition, where the alkene functions as a powerful Michael acceptor.[2]
Regioselectivity: A Consequence of Steric and Electronic Control
Nucleophilic attack on the double bond can theoretically occur at two positions: the terminal carbon (C-1) or the internal carbon (C-2). However, the reaction proceeds with exceptionally high regioselectivity, favoring attack at the C-1 position. This preference is dictated by two primary factors:
-
Steric Hindrance: The C-2 position is shielded by the incredibly bulky C4F7 group, which sterically disfavors the approach of a nucleophile.[3] The terminal C-1 methylene group is significantly more accessible.
-
Carbanion Stability: Attack at C-1 generates a carbanion intermediate at C-2. This intermediate is profoundly stabilized by the potent negative inductive effect (-I) of the adjacent perfluoroalkyl group, which effectively delocalizes the negative charge.
The alternative pathway, attack at C-2, would generate a primary carbanion at C-1, which lacks this potent electronic stabilization and is therefore a much higher energy intermediate. Consequently, the reaction exclusively yields the product of C-1 attack.
Caption: Regioselectivity in nucleophilic addition to the title alkene.
Part II: Experimental Protocols and Applications
The following protocols are designed as robust starting points for various nucleophile classes. As with any reaction, optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Addition of Amine Nucleophiles
The synthesis of highly fluorinated amines is of significant interest for developing novel pharmaceuticals and agrochemicals. The addition of primary and secondary amines to this compound proceeds smoothly, often without the need for a catalyst, due to the high electrophilicity of the alkene.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the desired amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Diethyl Ether), approximately 0.2 M relative to the alkene.
-
Substrate Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.0 equivalent) dropwise via syringe.
-
Causality: The high reactivity of the system can lead to a significant exotherm. A controlled, dropwise addition at reduced temperature is a critical safety and quality control measure to prevent runaway reactions and the formation of byproducts.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired fluorinated amine.
| Nucleophile | Product | Typical Yield | Reference Analogy |
| Diethylamine | N,N-diethyl-3-(perfluoro-tert-butyl)propan-1-amine | >90% | [2][4] |
| Aniline | N-phenyl-3-(perfluoro-tert-butyl)propan-1-amine | >85% | [2][4] |
| Morpholine | 4-(3-(perfluoro-tert-butyl)propyl)morpholine | >90% | [2][4] |
Protocol 2: Addition of Thiol Nucleophiles
The thiol-ene reaction is a powerful tool for forming carbon-sulfur bonds with high atom economy.[5] With highly electron-deficient alkenes, the reaction proceeds readily as a nucleophilic Michael addition, often catalyzed by a mild base to generate the thiolate anion in situ.
Methodology:
-
Reaction Setup: In a vial equipped with a stir bar, dissolve the thiol (1.1 equivalents) and this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., THF or CH₂Cl₂).
-
Base Addition: Add a catalytic amount of a non-nucleophilic organic base, such as triethylamine (Et₃N, 0.1 equivalents) or DBU (0.1 equivalents).
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which dramatically accelerates the rate of the Michael addition.[6] A catalytic amount is sufficient as the thiol is regenerated in the protonation step of the reaction cycle.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-6 hours. Monitor for the disappearance of starting materials by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, wash the mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude thioether by flash column chromatography.
| Nucleophile | Product | Typical Yield | Reference Analogy |
| Thiophenol | Phenyl(3-(perfluoro-tert-butyl)propyl)sulfane | >95% | [5][6] |
| 1-Dodecanethiol | Dodecyl(3-(perfluoro-tert-butyl)propyl)sulfane | >90% | [5][6] |
| Benzyl Mercaptan | Benzyl(3-(perfluoro-tert-butyl)propyl)sulfane | >95% | [5][6] |
Protocol 3: Addition of Alcohol Nucleophiles
The addition of alcohols requires their conversion to the more potent alkoxide nucleophiles using a strong base. The choice of a non-nucleophilic base is critical to avoid competitive side reactions.
Methodology:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 equivalents) portion-wise.
-
Causality: Alcohols are generally poor nucleophiles for Michael additions. Deprotonation with a strong base like NaH is necessary to generate the highly reactive alkoxide.[7] The reaction produces H₂ gas, so proper ventilation and careful, portion-wise addition are essential.
-
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the alkoxide suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 4-24 hours), as monitored by GC-MS.
-
Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude fluorinated ether by flash column chromatography.
| Nucleophile | Base | Product | Typical Yield | Reference Analogy |
| Benzyl Alcohol | NaH | Benzyl 3-(perfluoro-tert-butyl)propyl ether | ~70-80% | [7][8] |
| Propan-1-ol | NaH | Propyl 3-(perfluoro-tert-butyl)propyl ether | ~65-75% | [7][8] |
Part III: General Workflow and Analysis
A successful synthesis relies on a systematic workflow from setup to final characterization. The following diagram outlines the key stages for the protocols described above.
Caption: A generalized workflow for nucleophilic addition reactions.
Product Characterization: The resulting products will exhibit characteristic signals in NMR spectroscopy.
-
¹H NMR: The newly formed -CH₂-CH₂- moiety will appear as two complex multiplets in the aliphatic region.
-
¹⁹F NMR: A complex set of signals will be observed, characteristic of the C(F)(CF₃)CF₃ group. The large number of fluorine atoms and their coupling to each other will result in intricate splitting patterns, which are diagnostic for the structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the highly fluorinated product.
Conclusion
This compound is a uniquely reactive and valuable synthon for accessing molecules containing the sterically demanding and powerfully electron-withdrawing perfluoro-tert-butyl substructure. Its reactions are governed by predictable principles of Michael addition chemistry, proceeding with high regioselectivity and efficiency. The protocols detailed herein provide a reliable foundation for chemists to explore the incorporation of this important fluorinated motif, paving the way for the discovery of novel materials, medicines, and agrochemicals with enhanced properties.
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Zhang, C., et al. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with DBBF and CsF. ResearchGate. [10]
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Pan, F., et al. (2022). A general protocol for efficient construction of perfluoro-tert-butyl arenes via nucleophilic addition of perfluoro-tert-butyl anion to arynes. American Chemical Society. [12]
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Kabumoto, Y., et al. (2024). Access to optically active tetrafluoroethylenated amines based on[1][10]-proton shift reaction. National Institutes of Health. [14]
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Reisman, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [15]
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Wang, Z., et al. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. National Institutes of Health. [4]
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Wang, Y. F., et al. (2015). Enantioselective synthesis of trifluoromethylated tertiary thioethers through organocatalytic sulfa-Michael addition of thiols to β-trifluoromethyl β,β-disubstituted enones. Beijing Institute of Technology. [6]
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Borden, D. G., et al. (2023). Aggregation in Aqueous Solutions of 2-(Tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol (CF3SF4-ethanol)). PubMed Central. [19]
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Luef, W., & Keese, R. (1991). Tri-tert-butylethylene. Journal of the American Chemical Society. [22]
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Wang, Q., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. National Institutes of Health. [25]
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Kadyrova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health. [26]
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Nielsen, M. K., et al. (2022). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. [8]
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Giri, R., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. American Chemical Society. [27]
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Fiveable. (n.d.). Tetra-tert-butylethylene Definition. Fiveable. [3]
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Baum, J., et al. (2012). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses. [28]
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MacMillan, D. W. C., et al. (2022). Deoxytrifluoromethylation of Alcohols. National Institutes of Health. [30]
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Osipov, S. N., et al. (2000). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. ResearchGate. [31]
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BenchChem. (2025). Application Notes and Protocols for Nucleophilic Addition to Perfluorohept-3-ene. BenchChem. [32]
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Johnson, T. A., & Shade, C. J. (2010). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. University of Richmond Scholarship Repository. [34]
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Application Notes and Protocols for Copper-Catalyzed Reactions with 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene: A Guide for Synthetic Innovation
Introduction: The Untapped Potential of a Highly Fluorinated Building Block
The strategic incorporation of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorinated functional groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making them indispensable tools for medicinal chemists.[2] Within the vast landscape of fluorinated building blocks, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene stands out as a unique, yet underexplored, substrate. Its terminal olefin functionality, coupled with the extreme electron-withdrawing nature of the adjacent perfluorinated group, suggests a rich and distinct reactivity profile.
While direct copper-catalyzed functionalizations of this compound are not yet prominently featured in the literature, its structural motifs are analogous to substrates in well-established copper-catalyzed transformations of unactivated and electron-deficient alkenes. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing detailed protocols and mechanistic insights from established copper-catalyzed reactions that hold significant promise for application to this novel substrate. By leveraging these proven methodologies, researchers can unlock the synthetic potential of this compound and accelerate the discovery of new chemical entities.
Synthesis of this compound
The accessibility of any building block is paramount to its widespread adoption. While a comprehensive review of the synthesis of this compound is beyond the scope of this document, its preparation is a critical first step for any research program. Researchers should consult the chemical literature for detailed synthetic routes, which may involve multi-step sequences starting from commercially available fluorinated precursors.
Proposed Copper-Catalyzed Transformations
The electron-deficient nature of the double bond in this compound, combined with the presence of an allylic C-H bond, opens the door to a variety of potential copper-catalyzed transformations. Below, we present detailed protocols for key reactions that are theoretically applicable to this substrate, based on established methodologies for other alkenes.
Allylic C-H Trifluoromethylation
The direct trifluoromethylation of an allylic C-H bond is a powerful transformation for the synthesis of valuable building blocks. Copper-catalyzed methods have been developed that proceed under mild conditions and tolerate a wide range of functional groups.[3]
Applying this methodology to this compound could yield a novel trifluoromethylated diene, a highly versatile intermediate for further synthetic elaborations.
dot
Sources
Application Note: Photoredox-Mediated Fluoroalkylation of Unsaturated Systems & The Potential Role of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Light in Modern Fluorination Chemistry
The incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive compounds.[1][2] Traditional methods for introducing these groups often require harsh conditions and pre-functionalized substrates. Visible-light photoredox catalysis has emerged as a powerful and versatile platform for the formation of C-F bonds under mild and operationally simple conditions.[3][4] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors.[5][6]
This application note will provide an in-depth guide to the principles and protocols of photoredox-catalyzed trifluoromethylation of alkenes. We will explore the underlying mechanisms, provide detailed experimental workflows, and discuss the potential applications of this methodology. Furthermore, we will examine the intriguing, yet underexplored, reactivity of complex fluorinated alkenes such as 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene as a substrate in these powerful transformations.
Core Principles: Generating Fluoroalkyl Radicals via Photoredox Catalysis
The central event in these reactions is the generation of a trifluoromethyl radical (•CF3) or a related perfluoroalkyl radical from a stable precursor. A variety of commercially available reagents can serve as sources for these radicals under photoredox conditions.
Common Precursors for Trifluoromethyl Radicals:
| Precursor | Description |
| Trifluoroiodomethane (CF3I) | A widely used, gaseous reagent that can be readily reduced by a photoredox catalyst to generate the •CF3 radical and an iodide anion.[2] |
| Togni's Reagents | Hypervalent iodine compounds that serve as electrophilic •CF3 sources. |
| Langlois' Reagent (NaSO2CF3) | A solid, easy-to-handle salt that can generate the •CF3 radical upon oxidation. |
| Trifluoroacetic Anhydride | Can be used to generate the •CF3 radical via a decarboxylation mechanism. |
The general mechanism for the generation of a trifluoromethyl radical from CF3I using a ruthenium-based photocatalyst is depicted below.
Caption: General photocatalytic cycle for the generation of a trifluoromethyl radical and its subsequent reaction with an alkene.
Application in Focus: Hydrotrifluoromethylation of Alkenes
A common and highly useful transformation is the hydrotrifluoromethylation of alkenes, where a trifluoromethyl group and a hydrogen atom are added across the double bond.
Proposed Reaction Scheme:
Caption: General scheme for the photoredox-catalyzed hydrotrifluoromethylation of an alkene.
Detailed Experimental Protocol: Hydrotrifluoromethylation of 1-Octene
This protocol provides a representative example for the hydrotrifluoromethylation of a simple terminal alkene.
Materials:
-
1-Octene
-
Trifluoroiodomethane (CF3I)
-
fac-[Ir(ppy)3] (photocatalyst)
-
Suitable hydrogen donor (e.g., triethylsilane)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask or sealed vial
-
Stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk flask equipped with a stir bar, add fac-[Ir(ppy)3] (1-2 mol%).
-
Add 1-octene (1.0 equiv) and the hydrogen donor (1.5 equiv).
-
Add anhydrous MeCN to achieve a final concentration of 0.1 M with respect to the alkene.
-
Seal the flask and degas the solution with argon for 15-20 minutes.
-
Introduce CF3I gas into the flask via a balloon or by bubbling through the solution.
-
Place the reaction flask approximately 5-10 cm from a blue LED light source and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening it to the air.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkane.
Expected Results:
| Substrate | Product | Yield (%) |
| 1-Octene | 1,1,1-Trifluoro-2-iodononane | 85-95% |
Exploring New Frontiers: this compound as a Substrate
While not yet reported in the literature of photoredox catalysis, the complex fluorinated alkene This compound presents an intriguing substrate for these methodologies. Its structure, (CF3)2CF-CF=CH2, features a terminal double bond susceptible to radical addition.
Potential Reaction Pathway:
The addition of a photochemically generated trifluoromethyl radical to the double bond of this compound would likely proceed with high regioselectivity, with the radical adding to the less substituted carbon of the double bond to form a more stable secondary radical intermediate.
Caption: Proposed reaction pathway for the hydrotrifluoromethylation of this compound.
This hypothetical transformation would lead to a highly fluorinated alkane, a potentially valuable building block for the synthesis of novel agrochemicals or pharmaceuticals. The experimental protocol would be similar to the one described for 1-octene, with adjustments to the reaction time and purification methods as needed.
Conclusion and Future Outlook
Visible-light photoredox catalysis offers a mild, efficient, and versatile platform for the synthesis of trifluoromethylated and other perfluoroalkylated organic molecules. The hydrotrifluoromethylation of alkenes is a prime example of the power of this technology. While the reactivity of complex substrates like this compound remains to be explored, the principles outlined in this application note provide a solid foundation for future investigations into the synthesis of novel, highly fluorinated compounds. The continued development of new photocatalysts and fluoroalkylation reagents will undoubtedly expand the scope and utility of this exciting field of chemistry.
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Koike, T., & Akita, M. (2016). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. Organic & Biomolecular Chemistry, 14(29), 6886-6890. [Link]
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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Arockiam, P. B., Poirier, C., & Scaiano, J. C. (2012). Photoredox catalysis for the generation of the trifluoromethyl radical from borate complexes via single electron reduction. Chemical Communications, 48(78), 9819-9821. [Link]
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Yin, H., et al. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link]
-
Pitré, S. P., et al. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis, 8(5), 4381–4386. [Link]
-
Pham, P. V., Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(28), 6119-6122. [Link]
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Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383-11387. [Link]
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Application Notes and Protocols for the Purification of Products from 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene Reactions
Introduction: Navigating the Complexities of Purifying Highly Fluorinated Molecules
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is a valuable building block in modern medicinal and materials chemistry. Its unique electronic properties and the prevalence of the trifluoromethyl group in pharmaceuticals make it an attractive starting material for the synthesis of novel compounds. However, the very properties that make fluorinated molecules desirable also present significant challenges during product purification. The high electronegativity of fluorine atoms can alter the polarity, volatility, and reactivity of molecules in ways that complicate the removal of unreacted starting materials, reagents, and byproducts.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective purification of reaction products derived from this compound. The methodologies described herein are grounded in established principles of organic and fluorine chemistry, offering a robust framework for achieving high purity in your target molecules.
Understanding the Purification Challenges
The purification of products from reactions involving this compound is often complicated by several factors:
-
Azeotrope Formation: Fluorinated compounds frequently form azeotropes—mixtures with a constant boiling point—with solvents, reagents, or byproducts, making separation by simple distillation difficult or impossible.[1][2]
-
Co-elution in Chromatography: The unique polarity of highly fluorinated compounds can lead to unexpected elution behavior in normal and reverse-phase chromatography, often resulting in co-elution with impurities.
-
Difficult-to-Remove Reagent Byproducts: Certain synthetic transformations, such as Wittig-type reactions, generate stoichiometric amounts of byproducts like triphenylphosphine oxide (TPPO), which are notoriously challenging to separate from fluorinated products using standard chromatographic techniques.[3][4]
-
Product Volatility: Many smaller fluorinated molecules are highly volatile, increasing the risk of product loss during solvent removal and other purification steps.[4]
-
Formation of Isomers: Reactions can often yield mixtures of geometric (E/Z) or positional isomers that may have very similar physical properties, requiring specialized separation techniques.[4]
The key to successful purification lies in anticipating these challenges and selecting a strategy that is tailored to the specific reaction and the physicochemical properties of the target molecule.
Strategic Approaches to Purification
A multi-pronged approach, often combining several techniques, is typically the most effective strategy for purifying products from reactions of this compound.
Distillation Techniques for Volatile Fluorinated Compounds
Given the likely low boiling points of many derivatives of this compound, distillation is a primary purification method.
a) Simple and Fractional Distillation: For reaction mixtures where the boiling points of the product and impurities differ significantly (by at least 25 °C), simple or fractional distillation can be highly effective. This is particularly useful for removing non-volatile starting materials or catalysts.
b) Extractive Distillation to Overcome Azeotropes: When azeotrope formation is suspected or confirmed, extractive distillation is a powerful technique. This involves adding a high-boiling solvent (the "entrainer") to the crude mixture to alter the relative volatilities of the components, thereby breaking the azeotrope and enabling separation.[1][2]
Table 1: Common Entrainers for Extractive Distillation of Fluorinated Compounds
| Entrainer Class | Examples | Rationale for Use |
| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Alters intermolecular interactions with fluorinated molecules. |
| Alkyl Benzenes | Toluene, Xylene | Can form temporary associations that change component volatility. |
Protocol 1: General Procedure for Extractive Distillation
-
Initial Analysis: Analyze the crude reaction mixture by GC-MS to identify the major components and estimate their boiling points.
-
Entrainer Selection: Choose an appropriate entrainer based on the properties of the product and impurities. The entrainer should have a significantly higher boiling point than the components to be separated.
-
Distillation Setup: Assemble a fractional distillation apparatus.
-
Charging the Still: Charge the distillation flask with the crude reaction mixture and the selected entrainer. The ratio of entrainer to crude mixture will need to be optimized, but a starting point of 1:1 (v/v) is often effective.
-
Distillation: Slowly heat the mixture. The more volatile component will distill first, now free from its azeotropic association.
-
Fraction Collection: Collect the fractions and analyze them by GC or NMR to determine their composition and purity.
Caption: HPLC Purification Workflow for Fluorinated Compounds.
c) Scavenger Resins for Byproduct Removal: For reactions that produce known, problematic byproducts, the use of scavenger resins can dramatically simplify purification. This is particularly relevant for removing triphenylphosphine and triphenylphosphine oxide from Wittig-type reactions. [4] Protocol 3: Purification Using a Scavenger Resin for TPPO Removal
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble components.
-
Solvent Exchange: Concentrate the organic layer and redissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene).
-
Resin Addition: Add a scavenger resin, such as a polymer-supported triphenylphosphine or Merrifield resin, to the solution. [4]The amount of resin will depend on the scale of the reaction and the stoichiometry of the phosphine reagent used.
-
Stirring: Stir the mixture at room temperature for several hours or overnight to allow the resin to bind with the phosphine-based impurities.
-
Filtration: Filter the mixture to remove the resin.
-
Concentration and Further Purification: Concentrate the filtrate. The resulting product will be largely free of phosphine-based impurities and can be further purified by distillation or chromatography if necessary.
Liquid-Liquid and Supercritical Fluid Extraction
a) Liquid-Liquid Extraction with Fluorinated Solvents: The distinct solubility properties of highly fluorinated compounds can be exploited for purification by liquid-liquid extraction. A common approach is to use a biphasic system of a fluorinated solvent (e.g., perfluorohexane) and a standard organic solvent (e.g., toluene). The highly fluorinated target compound will preferentially partition into the fluorinated phase, leaving less-fluorinated impurities in the organic phase.
b) Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for the purification of fluorinated compounds. It uses supercritical carbon dioxide as the primary mobile phase, which has solvating properties that are well-suited for fluorinated molecules. SFC often provides faster separations and uses less organic solvent than HPLC.
Case Study: Purification of a Hypothetical Cross-Coupling Product
Reaction: A Suzuki-Miyaura cross-coupling of a boronic acid with a bromo-derivative of this compound.
Expected Components in the Crude Mixture:
-
Product: The desired cross-coupled fluoroalkene.
-
Starting Materials: Unreacted bromo-fluoroalkene and boronic acid.
-
Byproducts: Homocoupled boronic acid, palladium catalyst residues.
-
Solvent: Reaction solvent (e.g., toluene, THF).
Proposed Purification Strategy:
-
Aqueous Work-up: Wash the crude reaction mixture with water to remove any inorganic salts and water-soluble components.
-
Filtration: Pass the organic layer through a plug of silica gel to remove the bulk of the palladium catalyst residues.
-
Distillation: If the product is sufficiently volatile and its boiling point is significantly different from the starting bromo-alkene, perform a fractional distillation under reduced pressure.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, perform column chromatography on silica gel. Due to the fluorinated nature of the product, a less polar eluent system (e.g., hexanes/ethyl acetate) may be required than for non-fluorinated analogs.
-
Final Purity Assessment: Analyze the purified product by GC-MS, NMR (¹H, ¹⁹F, ¹³C), and elemental analysis to confirm its identity and purity.
Conclusion: A Systematic Approach to High Purity
The successful purification of products from reactions of this compound requires a thoughtful and systematic approach. There is no single "magic bullet" for purification; rather, the optimal strategy will depend on the specific reaction, the properties of the target molecule, and the nature of the impurities. By understanding the common challenges associated with purifying fluorinated compounds and by employing a combination of traditional and specialized techniques such as extractive distillation, modified HPLC, and scavenger resins, researchers can consistently achieve the high levels of purity required for downstream applications in drug discovery and materials science.
References
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014-06-13). Available at: [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights | ACS Omega. (2024-05-02). Available at: [Link]
-
Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics - Organic Chemistry Portal. Available at: [Link]
- US3101304A - Distillation process for fluorocarbons - Google Patents.
- US3101304A - Distillation process for fluorocarbons - Google Patents.
-
Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions. (2022-03-21). Available at: [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC. (2024-10-24). Available at: [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available at: [Link]
-
4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem. Available at: [Link]
-
Gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-dienes as starting building blocks | Request PDF. (2025-08-06). Available at: [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC. (2024-02-27). Available at: [Link]
Sources
- 1. 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | C7H3F11O | CID 57347878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Welcome to the technical support center for the synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, with a focus on identifying and mitigating common side products.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of highly fluorinated olefins such as this compound can be a nuanced process. The presence of multiple fluorine atoms significantly influences the reactivity of the molecule, often leading to the formation of undesired side products. This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.
Issue 1: Presence of a Stereoisomer in the Final Product
Observation: You observe a second major peak in your GC-MS or a set of additional signals in your 19F NMR spectrum, suggesting the presence of an isomer.
Most Probable Cause: The most common isomeric impurity is the (E)-isomer of this compound, also known as HFO-1336mzz(E). While the desired product is typically the (Z)-isomer (HFO-1336mzz(Z)), the synthesis conditions can sometimes favor the formation of the thermodynamically more stable (E)-isomer.
Causality: The formation of the double bond during the synthesis, often through an elimination reaction, may not be completely stereoselective. Furthermore, thermal stress or the presence of acidic or basic impurities can catalyze the isomerization of the (Z)-isomer to the (E)-isomer post-synthesis.[1][2]
Troubleshooting and Mitigation Strategy:
-
Reaction Condition Optimization:
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can provide the activation energy needed for isomerization. Running the reaction at the lowest effective temperature is advisable.
-
Reagent Selection: The choice of base or catalyst in an elimination step is critical. Bulky bases can favor the formation of the less sterically hindered (E)-isomer, while other reagents might offer higher (Z)-selectivity.
-
pH Control: During workup, ensure that the pH is maintained in a neutral range to avoid acid or base-catalyzed isomerization.
-
-
Purification:
-
Fractional Distillation: Due to the difference in boiling points between the (Z) and (E) isomers, high-efficiency fractional distillation can be an effective purification method.
-
Preparative Chromatography: For smaller scales, preparative gas chromatography (prep-GC) or supercritical fluid chromatography (SFC) can provide excellent separation.
-
Issue 2: Formation of Elimination Byproducts
Observation: Your analytical data indicates the presence of compounds with a lower molecular weight than the target molecule, suggesting the loss of atoms.
Most Probable Cause: Dehydrofluorination or other elimination reactions can lead to the formation of various unsaturated side products. Depending on the synthetic route, this could involve the elimination of HF or other small molecules.
Causality: The high fluorine content of the molecule and its precursors can make certain protons acidic, facilitating elimination reactions, especially in the presence of a base. The reaction conditions, such as temperature and the strength of the base used, play a significant role in the extent of these side reactions.
Troubleshooting and Mitigation Strategy:
-
Base Selection: Use a non-nucleophilic, sterically hindered base to favor the desired reaction pathway over elimination. The stoichiometry of the base should also be carefully controlled.
-
Temperature Management: As with isomerization, lower reaction temperatures can help to minimize elimination side reactions.
-
Substrate Design: If possible, modify the starting material to make the desired reaction more favorable and suppress elimination pathways.
Issue 3: Presence of Oligomeric or Polymeric Materials
Observation: A high-boiling, viscous residue is observed after distillation, or broad, unresolved signals are seen in the NMR spectrum.
Most Probable Cause: The double bond in the target molecule can be susceptible to polymerization or oligomerization, especially under certain conditions.
Causality: The presence of radical initiators, high temperatures, or certain catalysts can induce the polymerization of the fluoroalkene.[3] The electron-withdrawing nature of the fluoroalkyl groups can activate the double bond towards certain types of polymerization.
Troubleshooting and Mitigation Strategy:
-
Inhibitor Addition: Add a radical inhibitor, such as a hindered phenol (e.g., BHT), to the reaction mixture and during purification to prevent polymerization.
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps.
-
Exclusion of Initiators: Ensure that all reagents and solvents are free from peroxides or other potential radical initiators.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound, and what impurities can they introduce?
A1: Common synthetic strategies for fluoroalkenes often involve the elimination of HF or other groups from a saturated precursor. For instance, a plausible precursor could be a polyfluorinated butane or butanol derivative. Impurities in the starting materials, such as incompletely fluorinated analogues or isomers, can carry through the synthesis and contaminate the final product. It is crucial to start with highly pure materials and to characterize them thoroughly before use.
Q2: How can I definitively identify the (E) and (Z) isomers of this compound?
A2: The most effective method for isomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
19F NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between the fluorine nuclei across the double bond will be different for the (E) and (Z) isomers. Typically, the 3JF-F coupling constant is larger for the trans (E) relationship than for the cis (Z) relationship.
-
1H NMR: The coupling constants between the vinylic proton and the fluorine atoms will also differ between the two isomers.
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: An NOE experiment can show through-space correlations between the vinylic proton and the fluorine atoms of the trifluoromethyl group, which will be different for each isomer.
Q3: Are there any specific safety precautions I should take during the synthesis and handling of this compound and its potential side products?
A3: Yes, working with highly fluorinated compounds requires special precautions.
-
Toxicity: While this compound itself has a favorable toxicity profile, many fluorinating reagents and potential side products can be highly toxic and corrosive.[2] Always consult the Safety Data Sheet (SDS) for all chemicals used.
-
Hydrogen Fluoride (HF): Many reactions involving fluorinated compounds have the potential to generate HF, which is extremely corrosive and toxic. Ensure the reaction is carried out in a well-ventilated fume hood and have appropriate HF-neutralizing agents (e.g., calcium gluconate) readily available.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a sealed reaction vessel. Ensure adequate pressure relief measures are in place.
Visualizing Reaction Pathways and Side Products
To better understand the potential for side product formation, the following diagrams illustrate the key relationships.
Sources
- 1. researchgate.net [researchgate.net]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Polyhalogenoallenes. Part IX. Reaction of tetrafluoroallene with bistrifluoromethyl nitroxide and with perfluoro-(2,4-dimethyl-3-oxa-2,4-diazapentane) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Technical Support Center: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity challenges of this highly fluorinated alkene. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less reactive than its non-fluorinated analogs like 3,3-dimethyl-1-butene?
A1: The low reactivity of this compound stems from a combination of powerful steric and electronic effects, inherent to its structure.
-
Electronic Effects: Fluorine is the most electronegative element, and its presence throughout the molecule creates a strong inductive electron-withdrawing effect. This effect pulls electron density away from the carbon-carbon double bond (C=C). A typical alkene C=C bond is electron-rich and acts as a nucleophile, readily attacking electrophiles. In this case, the electron-poor nature of the double bond significantly reduces its nucleophilicity, making it resistant to common electrophilic addition reactions.[1]
-
Steric Hindrance: The molecule features a bulky trifluoromethyl group (-CF₃) and a tetrafluoroethyl group (-C₂F₄) directly attached to the double bond. These groups physically obstruct the approach of reagents to the reactive C=C bond. This "molecular shielding" presents a significant kinetic barrier for many reactions.[2][3]
Below is a diagram illustrating these inhibiting factors.
Caption: Steric and electronic factors reducing alkene reactivity.
Q2: What are the primary safety and handling considerations for this compound?
A2: Like many highly fluorinated compounds, this compound should be handled with care in a well-ventilated fume hood. It is a volatile liquid with a low boiling point (approx. 12-14°C).[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheet (SDS) provided by the supplier before use.
Troubleshooting Guide for Common Reactions
Issue 1: Sluggish or Failed Hydroboration-Oxidation Reactions
Q: My standard hydroboration-oxidation protocol using BH₃•THF is giving very low to no yield of the desired alcohol. Why is this happening and how can I fix it?
A: (Causality) This is a classic consequence of the electronic deactivation and steric hindrance discussed in Q1. The electron-deficient double bond is a poor partner for the electrophilic borane (BH₃), slowing the initial hydroboration step dramatically.[5][6] Furthermore, the bulky fluorinated groups impede the formation of the four-centered transition state required for borane addition.
Solution: Employ More Reactive or Less Sterically Demanding Borane Reagents and Adjust Conditions.
To overcome this activation barrier, you must move beyond standard conditions. We recommend a systematic approach to optimize the reaction.
Experimental Protocol: Optimizing Hydroboration
-
Reagent Selection: Switch from BH₃•THF to a more reactive or sterically tailored borane reagent. 9-Borabicyclononane (9-BBN) is often an excellent choice for hindered alkenes due to its enhanced thermal stability and regioselectivity.[7]
-
Solvent: Ensure you are using a dry, high-purity ether solvent like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
-
Temperature & Time: These reactions will likely require thermal energy. Start by running the reaction at reflux in THF (approx. 66°C) and monitor for progress over an extended period (12-24 hours).
-
Stoichiometry: Use a slight excess of the borane reagent (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion.
-
Oxidation Step: The oxidation of the resulting alkylborane is typically robust. Use a standard aqueous solution of sodium hydroxide (NaOH) followed by the careful addition of hydrogen peroxide (H₂O₂).[8]
Data Summary: Comparison of Borane Reagents for Hindered Alkenes
| Reagent | Structure | Key Advantages | Recommended Conditions |
| Borane-THF | BH₃•THF | Standard, readily available | Often too unreactive for this substrate |
| 9-BBN | C₈H₁₅B | Excellent thermal stability, high regioselectivity, less sterically hindered than other dialkylboranes | Reflux in THF, 12-24 h |
| Disiamylborane | (Sia)₂BH | Highly regioselective, but can be too sterically bulky for this specific substrate | 0°C to 25°C, may still be slow |
| Catecholborane | C₆H₄O₂BH | Milder, often used in catalytic hydroboration | Requires a catalyst (e.g., Rhodium complex), higher temperatures |
The following workflow diagram outlines a logical approach to troubleshooting this reaction.
Caption: Experimental workflow for optimizing hydroboration.
Issue 2: Failure of Standard Epoxidation or Dihydroxylation Reactions
Q: I am attempting to synthesize an epoxide using m-CPBA, but I am recovering only starting material. Similarly, dihydroxylation with OsO₄ is not proceeding. What are my options?
A: (Causality) As with hydroboration, these are electrophilic oxidation reactions. The electron-deficient nature of the perfluoroalkene double bond makes it highly resistant to attack by common electrophilic oxidizing agents like peroxy acids (m-CPBA) and osmium tetroxide (OsO₄).[9] Perfluorinated organic compounds are generally extremely difficult to oxidize via conventional routes.[9]
Solution: Utilize Oxidation Systems Tailored for Electron-Poor Alkenes.
You must employ more potent oxidizing systems or methods that do not rely on the nucleophilicity of the alkene.
Recommended Protocol: Phase-Transfer Catalyzed Oxidation
A successful strategy for a structurally similar compound, (E)-1,1,1,4,4,4-hexafluorobut-2-ene, involved oxidation with sodium hypochlorite (bleach) in the presence of a phase-transfer catalyst.[10] This approach can be adapted for your substrate.
-
System Setup: In a round-bottom flask equipped with a stir bar, combine your alkene (1.0 eq) and a phase-transfer catalyst such as tetrabutylphosphonium bromide (0.05 eq) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~8.25%) (2.0-3.0 eq). The buffering agent (e.g., K₂CO₃) is important to maintain pH.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The phase-transfer catalyst will shuttle the hypochlorite oxidant into the organic phase to react with the alkene.
-
Monitoring and Workup: Monitor the reaction by GC-MS or ¹⁹F NMR. Upon completion, separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to isolate the crude epoxide.
Alternative Strategy: Oxidative Cleavage
If functionalization of the double bond proves too challenging, a more aggressive oxidative cleavage might be an option to produce valuable fluorinated carbonyl compounds. Hot, concentrated potassium permanganate (KMnO₄) can cleave the C=C bond entirely.[11][12] This reaction is harsh but can be effective for recalcitrant alkenes.
Issue 3: Inefficient Radical Polymerization
Q: My attempts at radical polymerization of this monomer are resulting in low conversion and only low molecular weight oligomers. How can I achieve high polymer?
A: (Causality) The polymerization of highly fluorinated monomers presents unique challenges. The bulky side groups can decrease the propagation rate constant. Furthermore, standard hydrocarbon-based initiators (like AIBN or benzoyl peroxide) may have lower efficiency in a fluorinated reaction medium.
Solution: Optimize Initiator and Solvent System.
Success in fluoropolymer synthesis often hinges on using fluorinated initiators and specialized solvent systems that are compatible with the monomer.
Recommended Protocol: Polymerization in Supercritical CO₂
Supercritical carbon dioxide (scCO₂) is an excellent solvent for the polymerization of many fluorinated monomers.[13] It is non-flammable, non-toxic, and can improve monomer and radical solubility.
-
Initiator Choice: Use a fluorinated radical initiator, such as bis(perfluoro-2-N-propoxypropionyl) peroxide, which has demonstrated efficacy at lower temperatures.[13]
-
Reaction Setup: The polymerization must be conducted in a high-pressure reactor rated for supercritical fluid operations.
-
Procedure:
-
Charge the reactor with the monomer and the initiator.
-
Seal the reactor and purge with low-pressure CO₂.
-
Heat the reactor above the critical temperature of CO₂ (31.1°C) and pressurize above the critical pressure (72.8 atm). A typical condition might be 35-40°C and 200-300 atm.
-
Stir the homogeneous solution for the desired reaction time (e.g., 6-12 hours).
-
-
Isolation: After the reaction, slowly vent the CO₂. The resulting polymer can be isolated directly from the reactor. This method often produces high-purity polymer without the need for extensive solvent removal.
This approach has been shown to produce a range of copolymers with varying compositions and molecular weights in high yields.[13]
References
-
Cheméo. (n.d.). Chemical Properties of Propane, 1,1,1,3,3,3-hexafluoro-2-trifluoromethyl- (CAS 382-24-1). Retrieved from [Link].
- Brunel, D., Calmettes, A., Germain, A., & Moreau, P. (1989). Electrochemical oxidation of perfluoroalkenes in fluorosulfuric acid. Journal of Fluorine Chemistry, 45(1), 147.
-
Thulluri, C. S., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. NIH PMC. Retrieved from [Link].
-
ResearchGate. (2025). The steric and electronic effects of aliphatic fluoroalkyl groups. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. Retrieved from [Link].
-
LibreTexts. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Retrieved from [Link].
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link].
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link].
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link].
-
Visualize Organic Chemistry. (n.d.). Alkene hydroboration. Retrieved from [Link].
-
Beilstein Journal of Organic Chemistry. (n.d.). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link].
-
Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from [Link].
-
National Institutes of Health. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link].
-
McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). Retrieved from [Link].
-
Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. Retrieved from [Link].
-
ResearchGate. (2025). Copolymerization of Tetrafluoroethylene and 2,2Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. Retrieved from [Link].
-
YouTube. (2024). Oxidation of Alkenes Using Permanganate & Dichromate // HSC Chemistry. Retrieved from [Link].
-
National Institutes of Health. (2025). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Retrieved from [Link].
Sources
- 1. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 4. 382-24-1 | CAS DataBase [m.chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hydroboration - Wikipedia [en.wikipedia.org]
- 8. Alkene hydroboration - Visualize Organic Chemistry [visualizeorgchem.com]
- 9. Sci-Hub. Electrochemical oxidation of perfluoroalkenes in fluorosulfuric acid / Journal of Fluorine Chemistry, 1989 [sci-hub.ru]
- 10. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Welcome to the technical support center for the synthesis and optimization of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly fluorinated building block. The unique properties imparted by fluorine, such as enhanced metabolic stability and modulated bioavailability, make such compounds highly valuable in medicinal chemistry.[1][2] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: While a single, universally adopted method for this specific molecule is not extensively documented, its synthesis can be approached through several established strategies in organofluorine chemistry.[3][4] These often involve the coupling of smaller fluorinated fragments. Key approaches include:
-
Cross-coupling reactions: Palladium- or nickel-catalyzed cross-coupling of a vinyl-containing nucleophile with a perfluoroalkyl electrophile is a plausible route.
-
Addition reactions: The addition of a trifluoromethyl-containing radical or nucleophile across the double bond of a suitable tetrafluoroethylene precursor could be a viable strategy.
-
Elimination reactions: Starting from a more saturated precursor, a dehydrohalogenation or a similar elimination reaction can be employed to introduce the double bond.
Q2: What are the primary safety considerations when working with this compound and its precursors?
A2: Due to its potential volatility and the hazardous nature of many fluorinating reagents and precursors, strict safety protocols are essential.
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and appropriate gloves, is mandatory. For handling highly reactive or corrosive reagents, specialized gloves may be necessary.
-
Pressure and Temperature Control: Reactions involving gaseous reactants or those that are highly exothermic must be carefully monitored and controlled to prevent pressure buildup.
Q3: How does the incorporation of a trifluoromethyl group impact the reactivity of the butene scaffold?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule.[5][6] This can:
-
Affect alkene reactivity: The double bond is generally less susceptible to electrophilic attack compared to non-fluorinated alkenes.
-
Influence acidity of adjacent protons: If any C-H bonds are present near the trifluoromethyl group, their acidity will be increased, which can be a factor in base-mediated side reactions.
-
Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, a key feature in drug design.[2][5]
Q4: What is the significance of using highly fluorinated building blocks like this in drug development?
A4: The strategic incorporation of fluorine and fluorinated groups can dramatically improve the pharmacological profile of a drug candidate.[1][7] Key benefits include:
-
Increased Lipophilicity: In many cases, fluorination can enhance a molecule's ability to cross cell membranes.[2]
-
Metabolic Stability: Blocking sites of metabolic oxidation with fluorine can prolong a drug's half-life.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can optimize interactions with biological targets.[1]
-
Conformational Control: Fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I address them?
A: Low yield is a common challenge in complex organic syntheses. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inactive Catalyst or Reagents:
-
Cause: Catalysts used in cross-coupling reactions can be sensitive to air and moisture. Similarly, organometallic reagents may have degraded upon storage.
-
Solution: Use freshly opened or properly stored catalysts and reagents. If applicable, test the activity of the catalyst with a known model reaction. For moisture-sensitive reactions, ensure all glassware is rigorously dried and solvents are anhydrous.[8]
-
-
Incorrect Reaction Temperature:
-
Cause: The activation energy for the desired reaction may not be reached, or excessive heat could be causing decomposition of reactants or products.
-
Solution: Screen a range of temperatures. Start with conditions reported for similar transformations in the literature and then systematically increase or decrease the temperature.
-
-
Suboptimal Solvent Choice:
-
Cause: The polarity and coordinating ability of the solvent can significantly impact reaction rates and pathways.
-
Solution: Experiment with a variety of anhydrous solvents commonly used for organometallic chemistry, such as THF, dioxane, toluene, or DMF. The choice of solvent can influence the solubility of reactants and the stability of intermediates.
-
-
Presence of Inhibitors:
-
Cause: Trace impurities in starting materials or solvents can poison the catalyst or quench reactive intermediates.
-
Solution: Purify starting materials before use. For instance, passing solvents through a column of activated alumina can remove peroxide impurities.
-
Issue 2: Formation of Significant Side Products
Q: I am observing multiple unidentified peaks in my GC-MS and/or 19F NMR spectra, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: Side product formation often points to competing reaction pathways. Identifying these byproducts can provide clues for optimizing selectivity.
Potential Causes & Solutions:
-
Isomerization of the Double Bond:
-
Cause: The terminal double bond may isomerize to a more stable internal position under the reaction conditions, especially in the presence of acid or base catalysts or at elevated temperatures.
-
Solution: Reduce the reaction temperature and time. If a base is used, consider a bulkier, non-nucleophilic base to minimize isomerization.
-
-
Decomposition or Rearrangement:
-
Cause: Highly fluorinated compounds can sometimes undergo unexpected rearrangements or decomposition, particularly at high temperatures or in the presence of strong nucleophiles or electrophiles.
-
Solution: Carefully control the reaction temperature. The dropwise addition of reagents can help to maintain a low concentration of reactive species and minimize side reactions.
-
-
Homocoupling of Reactants:
-
Cause: In cross-coupling reactions, the homocoupling of either reaction partner is a common side reaction.
-
Solution: Adjust the stoichiometry of the reactants. Often, using a slight excess of one reactant can favor the desired cross-coupling pathway. The choice of ligand for the metal catalyst can also significantly influence the selectivity.
-
Experimental Protocols & Data
Table 1: Hypothetical Optimization of a Key Reaction Parameter
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 25 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | Dioxane | 80 | 45 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Dioxane | 100 | 65 |
| 4 | NiCl₂(dppp) (10) | - | THF | 60 | 50 |
This table represents a hypothetical optimization study based on common practices in cross-coupling reactions for the synthesis of fluorinated molecules.
Illustrative Step-by-Step Protocol: Synthesis via Cross-Coupling
-
Preparation: In a glovebox, add the palladium catalyst and ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reactant Addition: Add the perfluoroalkyl halide and the vinyl-organometallic reagent to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the optimized temperature with vigorous stirring for the predetermined reaction time.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Visualizing the Workflow
Below is a diagram illustrating a typical troubleshooting workflow for optimizing the synthesis of this compound.
Sources
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Technical Support Center: Stabilizing 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Welcome to the technical support center for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the handling and storage of this highly reactive fluorinated alkene. Due to its structure, this monomer is susceptible to spontaneous polymerization, which can compromise experimental outcomes and pose significant safety risks. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and integrity of your material.
Understanding the Challenge: The Propensity for Uncontrolled Polymerization
This compound possesses a terminal double bond activated by electron-withdrawing fluoroalkyl groups, making it highly susceptible to free-radical polymerization. This process is often initiated by common laboratory conditions such as heat, light (UV radiation), or the presence of radical-generating impurities. Polymerization is a highly exothermic and auto-accelerating process.[1][2] If not properly controlled, the heat generated can surpass the cooling capacity of the storage vessel, leading to a dangerous runaway reaction.[1][2] This can result in a rapid increase in temperature and pressure, potentially causing container rupture and the release of flammable or hazardous materials.[3][4]
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound appears viscous and cloudy. What has happened?
A1: Increased viscosity, cloudiness, or the presence of solid precipitates are clear indicators of premature polymerization. The monomer has likely been exposed to conditions that initiated a self-polymerization reaction. Do not use the material, as it will lead to inconsistent and unpredictable experimental results. The polymerized portion is generally insoluble and can interfere with downstream applications.[5]
Action:
-
Assess the extent of polymerization: Attempt to dissolve a small aliquot in a suitable solvent (e.g., a fluorinated solvent or a high-boiling point ether). If a significant amount of insoluble material is present, the batch is likely unusable.
-
Safe Disposal: Dispose of the compromised monomer according to your institution's hazardous waste protocols. Do not attempt to salvage the material by distillation, as this can accelerate the polymerization of the remaining monomer.[6]
Q2: What are the optimal storage conditions to prevent polymerization?
A2: Proper storage is the most critical factor in maintaining the stability of this reactive monomer. The following conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C. Avoid freezing, as this can cause phase separation of the monomer and any added inhibitor, leading to localized areas of unstabilized monomer.[5]
-
Light: Store in an amber or opaque container to protect it from light, which can initiate photopolymerization.[5]
-
Atmosphere: Store the container with a headspace of air. The presence of dissolved oxygen is crucial for the effective functioning of many common phenolic inhibitors, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[7] Do not store under an inert atmosphere like nitrogen or argon for extended periods.[5]
-
Container: Ensure the container is tightly sealed to prevent contamination and evaporation of the monomer.
Q3: What is a polymerization inhibitor and why is it necessary?
A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard spontaneous polymerization.[6][] These compounds act as radical scavengers, intercepting the free radicals that initiate the polymerization chain reaction.[9] For reactive monomers like this compound, the presence of an inhibitor is essential for safe storage and transport.[4][6]
Q4: Which inhibitors are recommended for fluorinated alkenes like this one?
-
Phenolic Inhibitors: These are widely used for monomer stabilization during storage and transport.[6][] They work by reacting with peroxy radicals, which are formed from the reaction of monomer radicals with dissolved oxygen.[7]
-
Stable Free Radicals: These are highly effective "true inhibitors" that can directly trap carbon-centered radicals.[6][9]
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A highly efficient radical scavenger.[9]
-
The choice of inhibitor and its concentration should be carefully considered based on the intended application and the required shelf life.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Monomer polymerizes during storage | 1. Improper storage temperature (too high).2. Exposure to light.3. Absence of oxygen in the headspace.4. Inhibitor depletion over time. | 1. Verify storage is at 2-8°C.2. Ensure the container is opaque or stored in the dark.3. Do not purge with inert gas for long-term storage.4. If the monomer is old, consider that the inhibitor may be consumed. Procure a fresh batch. |
| Polymerization reaction has a long induction period or fails to initiate | 1. High concentration of inhibitor in the monomer.2. Insufficient amount or activity of the initiator. | 1. For controlled reactions, consider removing the inhibitor prior to use (see Experimental Protocol below).2. Increase the initiator concentration slightly to overcome the inhibitor. Ensure the initiator is fresh and has been stored correctly. |
| Inconsistent results between different batches of monomer | 1. Variation in inhibitor concentration between batches.2. Partial polymerization in one of the batches. | 1. If possible, quantify the inhibitor concentration (e.g., by HPLC or colorimetric methods).2. Visually inspect each batch for signs of polymerization before use. |
Experimental Protocol: Inhibitor Removal
For kinetic studies or controlled polymerizations where the presence of an inhibitor is undesirable, it can be removed prior to the experiment.
Method: Column Chromatography
-
Prepare a column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general rule is to use a 10-20 fold excess by weight of alumina to the inhibitor.
-
Elute the monomer: Carefully pass the monomer through the alumina column. The basic alumina will adsorb the acidic phenolic inhibitor.
-
Collect the purified monomer: Collect the eluate in a clean, dry flask.
-
Immediate Use: The purified monomer is now unstabilized and highly reactive. It should be used immediately. If short-term storage is necessary, keep it on ice and away from light.
Caution: Uninhibited this compound is extremely prone to polymerization. Handle with extreme care and only in small quantities.
Visualization of Polymerization Inhibition
The following diagram illustrates the mechanism of free-radical polymerization and how inhibitors intervene to stabilize the monomer.
Caption: Free-radical polymerization and inhibition pathway.
Recommended Inhibitor Concentrations
The following table provides general guidelines for the use of common inhibitors. The optimal concentration for this compound should be determined experimentally.
| Inhibitor | Typical Concentration (ppm) | Mechanism | Notes |
| 4-methoxyphenol (MEHQ) | 10 - 100 | Retarder | Requires oxygen to be effective. Good for long-term storage. |
| Hydroquinone (HQ) | 50 - 200 | Retarder | Requires oxygen. Can sublime at elevated temperatures. |
| 4-tert-butylcatechol (TBC) | 10 - 50 | Retarder | Requires oxygen. Often used for monomers distilled at high temperatures. |
| TEMPO | 5 - 50 | True Inhibitor | Does not require oxygen. Highly effective but can be more expensive. |
Final Recommendations
Given the high reactivity of this compound, a conservative approach to its handling and storage is essential. Always assume the material is prone to rapid, spontaneous polymerization. When developing new procedures, start with small-scale experiments to determine the stability of the monomer under your specific conditions. By following the guidelines in this document, you can minimize the risk of unwanted polymerization and ensure the quality and reliability of your experimental results.
References
-
Shaikh, A. A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 488. [Link]
-
Wikipedia. (2023, October 28). Polymerisation inhibitor. [Link]
-
Chemistry For Everyone. (2023, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethyl)-. Substance Details - SRS. Retrieved from [Link]
-
Gladow, D., & Reissig, H.-U. (2014). Perfluoroalkyl-substituted thiophenes and pyrroles from donor-acceptor cyclopropanes and heterocumulenes: synthesis and exploration of their reactivity. The Journal of Organic Chemistry, 79(10), 4492–4502. [Link]
-
Salvesen, B., & Monaco, M. (2023, February 26). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. The Hazmat Guys. [Link]
-
Jinzong Machinery. (2022, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]
-
Kirsch, P. (2013). Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks. European Journal of Organic Chemistry, 2013(24), 5265-5275. [Link]
-
Tang, X., et al. (2022). Defluorinative functionalization of perfluoroalkyl alkenes with ureas: synthesis of C4-perfluoroalkenyl 2-imidazolones. Organic Chemistry Frontiers, 9(12), 3323-3329. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Smith, R. C., et al. (2021). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Angewandte Chemie International Edition, 60(2), 951-957. [Link]
-
Wang, F., et al. (2020). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. Nature Communications, 11(1), 6196. [Link]
-
Umieda, M., & Shimizu, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 97-104. [Link]
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | C7H3F11O | CID 57347878 - PubChem [pubchem.ncbi.nlm.nih.gov]
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catalyst deactivation in 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene reactions
Technical Support Center: Catalyst Deactivation in Fluoroalkene Reactions
A Senior Application Scientist's Guide to Troubleshooting and Prevention
Welcome to the technical support center for catalyst deactivation in reactions involving highly fluorinated alkenes, such as 3,3,4,4-Tetrafluoro-1-butene (TFB) and its analogs. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues related to catalyst stability and performance.
The unique electronic properties of fluoroalkenes present specific challenges in catalysis. The strong electron-withdrawing nature of fluorine atoms can influence catalyst-substrate interactions, promote side reactions, and lead to unique deactivation pathways. This guide provides a structured, question-and-answer approach to address these complex issues, grounded in established catalytic principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation in the context of fluoroalkene reactions, with a focus on hydroformylation as a representative and industrially significant transformation.[1][2][3]
Q1: What are the most common signs of catalyst deactivation in my fluoroalkene reaction?
A1: The primary indicators of catalyst deactivation are a decline in performance over time. You should monitor the following key metrics:
-
Decreased Reaction Rate: A noticeable slowdown in the consumption of reactants or formation of products. This is the most direct sign that the catalyst's active sites are becoming less effective or accessible.[4]
-
Reduced Conversion: At a fixed reaction time, the total amount of starting material converted to product is lower than expected from initial runs.
-
Change in Selectivity: An undesirable shift in the product distribution. For instance, in hydroformylation, you might observe a change in the ratio of linear to branched aldehydes or an increase in hydrogenation byproducts (alkanes).[5]
-
Visual Changes: For homogeneous catalysts, a change in the solution's color (e.g., from a light straw color to dark brownish-black) or the formation of precipitates can indicate catalyst degradation or clustering.[6] For heterogeneous catalysts, changes in the catalyst bed's appearance, such as discoloration, may be observed.
Q2: What are the fundamental mechanisms of catalyst deactivation?
A2: Catalyst deactivation can be broadly categorized into three main types: thermal, chemical, and mechanical.[7]
-
Thermal Degradation (Sintering): At high temperatures, catalyst particles (especially on a solid support) can agglomerate, reducing the active surface area. For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition.[8]
-
Chemical Deactivation (Poisoning & Coking):
-
Poisoning: Strong binding of impurities from the feed or solvent to the catalyst's active sites. Even trace amounts of substances like sulfur, halides (other than the intended ones), or water can act as poisons.[9][10][11]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks active sites.[12][13][14][15] In fluoroalkene reactions, oligomerization or polymerization of the alkene can be a significant source of fouling.
-
-
Mechanical Deactivation: Physical loss of catalyst material through attrition (for solid catalysts) or leaching of the active metal from its support.[5]
Q3: Are fluoroalkenes themselves a potential cause of deactivation?
A3: Yes, the substrate can play a direct role. The C-F bond is strong, but under certain catalytic conditions, side reactions can occur. For example, trace amounts of hydrogen fluoride (HF) might be generated through decomposition or from impurities in the starting material.[16][17] HF is highly corrosive and can attack both the catalyst's metal center and its supporting ligands or solid support, leading to irreversible deactivation.[18] Additionally, the high reactivity of some fluoroalkenes can lead to unwanted polymerization on the catalyst surface, causing fouling.[14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.
Issue 1: Rapid Loss of Activity Early in the Reaction
Symptoms:
-
The reaction starts but stops or slows dramatically after a short period (e.g., <10% conversion).
-
A sharp drop in reaction rate is observed.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Acute Catalyst Poisoning | Analyze feedstock for impurities (e.g., sulfur, water, other halides) using GC-MS, Karl Fischer titration, or elemental analysis. | Purify all reactants and solvents. Use high-purity gases and ensure the reactor is scrupulously dry. Consider adding a scavenger bed before the reactor to remove specific poisons.[19] |
| Incorrect Catalyst Activation | Review the activation protocol. For many rhodium-based catalysts, a pre-formation step under syngas is required to form the active hydrido-species.[20][21] | Ensure the activation procedure (temperature, pressure, time) is followed precisely. Use in-situ monitoring techniques like high-pressure IR spectroscopy if available to confirm the formation of the active catalyst. |
| Presence of Oxygen | Check for leaks in the experimental setup. Ensure all gases are deoxygenated. | Perform a leak test on your reactor system. Use an oxygen trap on gas lines. Employ rigorous Schlenk line or glovebox techniques for catalyst handling. |
Issue 2: Gradual Decline in Performance Over Multiple Runs or Extended Time
Symptoms:
-
Reaction rate and conversion decrease steadily with each catalyst recycle or over a long batch reaction.
-
Selectivity towards the desired product worsens over time.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Ligand Degradation | Analyze the post-reaction mixture using ³¹P NMR or LC-MS to identify phosphine oxides or other degraded ligand species. | Lower the reaction temperature if possible.[8] Select more robust ligands; for instance, bulky electron-rich phosphines or chelating diphosphines can be more stable.[22] Ensure the CO partial pressure is sufficient to stabilize the metal center, as ligand dissociation is often the first step in degradation pathways.[21] |
| Slow Coking or Fouling | For heterogeneous catalysts, analyze the spent catalyst using Temperature Programmed Oxidation (TPO) or CHN analysis to quantify coke. For homogeneous systems, look for the formation of insoluble materials. | Optimize reaction conditions to minimize coke formation—this may involve adjusting the H₂/CO ratio, lowering the temperature, or reducing the substrate concentration.[13][23] Periodic regeneration may be possible (see Part 4). |
| Metal Leaching (Heterogeneous) | Analyze the product solution for traces of the catalytic metal (e.g., using ICP-MS). | Improve the anchoring of the metal to the support. This can involve using supports with stronger binding sites or modifying the ligand to enhance its interaction with the support.[5] |
| Formation of Inactive Catalyst Species | Use spectroscopic methods (e.g., Operando IR/NMR) to identify dormant species like inactive rhodium carbonyl clusters or dimers.[21][24] | Adjust reaction conditions to disfavor the formation of these species. For example, in rhodium-catalyzed hydroformylation, CO-lean conditions can sometimes suppress the formation of inactive dimers and improve the overall rate.[21] |
Part 3: Visualization of Deactivation Pathways
The following diagrams illustrate the logical flow of troubleshooting and the primary mechanisms of catalyst deactivation.
Caption: A troubleshooting workflow for catalyst deactivation.
Caption: Major deactivation pathways for a generic Rh-phosphine catalyst.
Part 4: Experimental Protocols
Protocol 1: Feedstock Purification
Objective: To remove common catalyst poisons (water, oxygen, polar impurities) from liquid reactants and solvents.
Methodology:
-
Drying: Dry solvents and liquid alkenes over an appropriate drying agent (e.g., CaH₂ for non-protic solvents, activated molecular sieves for others) for at least 24 hours.
-
Degassing: Degas the dried liquid via one of the following methods:
-
Freeze-Pump-Thaw: For small volumes, freeze the liquid with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.
-
Sparging: Bubble a stream of high-purity inert gas (Argon or Nitrogen) through the liquid for 30-60 minutes.
-
-
Distillation/Filtration: Distill the purified liquid under an inert atmosphere directly into the reaction vessel or a storage flask. Alternatively, pass the liquid through a column of activated alumina to remove polar impurities.
-
Storage: Store all purified reagents under an inert atmosphere in a glovebox or in flasks with airtight septa.
Protocol 2: Generic Regeneration of a Fouled/Coked Heterogeneous Catalyst
Objective: To remove carbonaceous deposits from a solid catalyst support by controlled oxidation.
Methodology:
-
Purge: Place the spent catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen) at a low flow rate while slowly ramping the temperature to ~150-200°C to drive off any physisorbed volatiles. Hold for 1-2 hours.
-
Oxidation (Coke Burn-off): Switch the gas feed to a dilute stream of air or oxygen in nitrogen (typically 1-5% O₂). This is critical to avoid excessive temperatures that could cause thermal damage (sintering) to the catalyst.
-
Temperature Ramp: Slowly increase the temperature to 450-550°C.[11] The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst. Monitor the reactor outlet for CO₂ production, which indicates coke combustion.
-
Hold: Maintain the final temperature until CO₂ is no longer detected at the outlet, indicating that the coke has been removed.[11]
-
Cool Down: Switch the gas back to inert and cool the catalyst to room temperature.[11] The catalyst may require a re-reduction or activation step before its next use.
Protocol 3: Regeneration of a Deactivated Homogeneous Rhodium Hydroformylation Catalyst
Objective: To recover an active rhodium species from a solution containing deactivated complexes and high-boiling condensation products. This protocol is based on a patented industrial method.[6]
Methodology:
-
Isolation: If possible, remove the volatile products (aldehydes) and unreacted starting materials from the deactivated catalyst solution via distillation under reduced pressure. This leaves a residue containing the rhodium complexes.
-
Aldehyde Adjustment: Add fresh aldehyde (e.g., butyraldehyde) to the residue to ensure at least one mole of aldehyde is present per mole of rhodium and ligand.[6]
-
Controlled Oxidation: While maintaining the temperature below the boiling point of the added aldehyde, bubble a stream of an oxygen-containing gas (e.g., air) through the solution.[6]
-
Monitoring: Continue the oxidation process until the solution's color changes from dark brownish-black to a light straw or yellow color, indicating the conversion of deactivated species to a recoverable oxidized rhodium precursor.[6]
-
Filtration: Filter the solution to remove any solid materials that may have formed during the oxidation process.[6]
-
Reconstitution: The resulting solution, containing the regenerated rhodium precursor, can then be reintroduced into the hydroformylation reactor. The ligand-to-rhodium ratio may need to be adjusted, and the standard catalyst activation procedure should be performed.[6]
References
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Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133. Link
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van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. Springer. Link
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Worboys, K., et al. (2018). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology, 8(23), 6048-6060. Link
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Li, Y., et al. (2022). Modulating the Formation of Coke to Improve the Production of Light Olefins from CO2 Hydrogenation over In2O3 and SSZ-13 Catalysts. Energy & Fuels, 36(15), 8447–8457. Link
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Unruh, J. D., & Christenson, J. R. (1980). U.S. Patent No. 4,196,096. U.S. Patent and Trademark Office. Link
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De-Doncker, L., et al. (2018). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Catalysts, 8(11), 543. Link
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Brewin, K. J., & Singleton, T. C. (1979). U.S. Patent No. 4,151,209. U.S. Patent and Trademark Office. Link
-
Rojas-Buzo, S., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13(5), 1435-1445. Link
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Li, J., et al. (2018). Surface Fluorination to Boost the Stability of the Fe/N/C Cathode in Proton Exchange Membrane Fuel Cells. Angewandte Chemie International Edition, 57(7), 1803-1807. Link
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Oro, L. A., & Claver, C. (Eds.). (2008). Iridium Complexes in Organic Synthesis. Wiley-VCH. Link
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Singh, S., et al. (2021). Effect of feed impurities on catalytic performance of CuFe2O4/β-SiC for SO3 decomposition in the sulfur–iodine cycle. Catalysis Science & Technology, 11(19), 6536-6548. Link
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Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Link
-
UK Health Security Agency. (2015). Hydrogen fluoride and hydrofluoric acid: toxicological overview. GOV.UK. Link
-
Mathis, J. H., et al. (2004). EP Patent No. 1,421,044. European Patent Office. Link
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Hope, E. G., et al. (2001). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Journal of Fluorine Chemistry, 107(1), 97-103. Link
-
Gounder, R. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis, 9(8), 7558-7569. Link
-
Liu, W., et al. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Materials, 15(22), 8011. Link
-
Paudel, A., et al. (2023). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Catalysis Science & Technology, 13(21), 6331-6340. Link
-
Piktel, J. S., & Fatrell, M. (2023). Hydrofluoric Acid Burns. In StatPearls. StatPearls Publishing. Link
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Jurtz, N., et al. (2021). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Catalysts, 11(11), 1362. Link
-
Chemistry LibreTexts. (2023). 14.3.2: Hydroformylation. Link
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Centers for Disease Control and Prevention. (2018). Medical Management Guidelines for Hydrogen Fluoride (HF). Link
-
Adsorption Studies of Pharmaceutical Feed Impurities on Pd/C Catalysts Fail to Predict Activity in Liquid Phase Hydrogenation. (n.d.). ResearchGate. Link
-
Gabrienko, A. A., et al. (2019). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. Catalysts, 9(12), 1046. Link
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The Hydroformylation Reaction. (n.d.). Organic Reactions. Link
-
Li, C., et al. (2022). Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking. Industrial & Engineering Chemistry Research, 61(44), 16421–16431. Link
-
Iglesias, M., et al. (2016). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 21(11), 1546. Link
-
Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. (n.d.). ResearchGate. Link
-
Ligand‐enabled site selectivity in a versatile rhodium(II)‐catalyzed... (n.d.). ResearchGate. Link
-
Chung, K. H., et al. (2023). Beyond Waste: Future Sustainable Insights for Integrating Complex Feedstocks into the Global Energy Mix. Energies, 16(23), 7793. Link
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Ozcan, M., et al. (2011). Possible hazardous effects of hydrofluoric acid and recommendations for treatment approach. Clinical Oral Investigations, 15(2), 191-199. Link
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Effect of Feed Composition Changing at Naphtha Catalytic Reforming Unit Due to Involvement of Gasoline Fraction Obtained by Diesel Fuels Hydrodewaxing into the Processing. (n.d.). ResearchGate. Link
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Wikipedia. (n.d.). Hydroformylation. Link
-
BenchChem. (n.d.). Managing Catalyst Deactivation in Friedel-Crafts Reactions. Link
-
Grotevendt, A., et al. (2021). Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites. Organometallics, 40(23), 3845–3855. Link
-
Blaser, O., et al. (2023). Toward Understanding the Formation of Coke during the MCS Reaction: A Theoretical Approach. Organometallics, 42(7), 619–628. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of feed impurities on catalytic performance of CuFe2O4/β-SiC for SO3 decomposition in the sulfur–iodine cycle - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP1421044B1 - Inhibiting catalyst coke formation in the manufacture of an olefin - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Hydrofluoric Acid Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 21. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Highly Fluorinated Butenes
A Note on Nomenclature: The chemical name "3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene" is structurally ambiguous. This guide will focus on the scale-up challenges associated with a representative and industrially significant highly fluorinated butene, 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz) . The principles and troubleshooting strategies discussed are broadly applicable to the synthesis of other complex hydrofluoroolefins (HFOs).
Troubleshooting Guide: Common Issues in HFO-1336mzz Synthesis
This guide addresses frequent challenges encountered during the scale-up of HFO-1336mzz synthesis, often produced via the dehydrofluorination of 1,1,1,2,2,3,4,4,4-nonafluorobutane (HFC-339mcf).
Issue 1: Low Conversion of Starting Material (HFC-339mcf)
Question: We are observing low conversion rates of our starting material, HFC-339mcf, during the dehydrofluorination step. What are the likely causes and how can we improve the conversion?
Answer:
Low conversion in the dehydrofluorination of HFC-339mcf is a common scale-up issue. The primary causes often revolve around reaction kinetics, catalyst activity, and mass transfer limitations.
-
Insufficient Reaction Temperature: Dehydrofluorination is an endothermic process requiring significant energy input. A suboptimal temperature will result in sluggish kinetics.
-
Troubleshooting: Gradually increase the reactor temperature in 5-10°C increments. Monitor the conversion rate and by-product formation at each step. Be aware that excessively high temperatures can lead to unwanted side reactions and catalyst degradation.
-
-
Catalyst Deactivation: The catalyst, often a chromium-based or activated carbon catalyst, can deactivate over time due to coking or poisoning.
-
Troubleshooting:
-
Regeneration: Implement a catalyst regeneration cycle. For carbon-based catalysts, this may involve a high-temperature treatment with an inert gas to remove coke deposits.
-
Catalyst Replacement: If regeneration is ineffective, the catalyst may need to be replaced.
-
-
-
Poor Mass Transfer: At scale, ensuring efficient contact between the gaseous reactant and the solid catalyst surface is crucial.
-
Troubleshooting:
-
Flow Rate Optimization: Adjust the flow rate of the reactant gas to optimize residence time in the reactor.
-
Reactor Design: For larger-scale operations, consider a fluidized bed reactor over a fixed bed to improve mass and heat transfer.
-
-
Issue 2: Poor Selectivity and Formation of Isomers
Question: Our product stream contains a high percentage of the undesired Z-isomer of HFO-1336mzz and other by-products. How can we improve the selectivity towards the desired E-isomer?
Answer:
Achieving high selectivity is a critical challenge in HFO synthesis. The formation of isomers and by-products is often influenced by the catalyst, reaction conditions, and reactor design.
-
Catalyst Choice: The nature of the catalyst plays a significant role in determining the isomeric ratio.
-
Troubleshooting: Experiment with different catalyst preparations. For instance, impregnating activated carbon with different metal salts can alter the surface chemistry and improve selectivity.
-
-
Reaction Temperature and Pressure: Higher temperatures can favor the formation of the thermodynamically more stable isomer, but can also promote side reactions.
-
Troubleshooting: Conduct a Design of Experiments (DoE) to systematically investigate the effects of temperature and pressure on selectivity. This will help identify an optimal operating window.
-
Table 1: Effect of Temperature on Isomer Selectivity (Illustrative Data)
| Temperature (°C) | Conversion (%) | Selectivity (E-isomer, %) |
| 350 | 65 | 85 |
| 400 | 80 | 80 |
| 450 | 95 | 70 |
-
By-product Formation: The presence of impurities in the feed or leaks in the system can lead to the formation of unwanted by-products.
-
Troubleshooting: Ensure the purity of the HFC-339mcf feed. Implement rigorous leak detection procedures for the reactor system.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of HFOs like HFO-1336mzz?
A1: The primary safety concerns include:
-
Handling of Hydrogen Fluoride (HF): HF is a highly corrosive and toxic by-product of many fluorination and dehydrofluorination reactions. All equipment must be constructed from HF-resistant materials (e.g., Monel, Hastelloy). Personnel must be equipped with appropriate personal protective equipment (PPE), and HF detectors should be installed in the facility.
-
Exothermic Reactions: While dehydrofluorination is endothermic, preceding fluorination steps can be highly exothermic. A robust cooling system and emergency shutdown procedures are essential to prevent thermal runaway.
-
Pressure Management: Reactions are often conducted under pressure. Pressure relief valves and rupture discs must be correctly sized and installed.
Q2: How can we effectively purify HFO-1336mzz from unreacted starting materials and by-products at a large scale?
A2: Purification is typically achieved through a multi-step process:
-
Neutralization: The crude product stream is first washed with a basic solution (e.g., potassium hydroxide) to remove acidic by-products like HF.
-
Drying: The neutralized stream is then passed through a drying agent (e.g., molecular sieves) to remove water.
-
Distillation: The final purification is accomplished through cryogenic distillation. Due to the close boiling points of the isomers and potential azeotropes with impurities, multiple distillation columns may be required to achieve high purity.
Q3: What are the key considerations for materials of construction when designing a reactor for HFO synthesis?
A3: Material selection is critical due to the corrosive nature of the reactants and by-products.
-
High Temperatures and HF: For high-temperature processes involving HF, nickel-based alloys like Monel or Inconel are often required.
-
Lower Temperatures: For lower-temperature sections of the plant, stainless steel (e.g., 316L) may be suitable, but its compatibility should be carefully evaluated.
-
Gaskets and Seals: Gaskets and seals must be made from materials that are resistant to both the process chemicals and the operating temperatures. Polytetrafluoroethylene (PTFE) and its composites are commonly used.
Experimental Workflow & Decision Making
Troubleshooting Low Conversion and Selectivity
Caption: A decision tree for troubleshooting low conversion and selectivity.
References
-
Synthesis of Fluorinated Olefins. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]
- Process for the preparation of 1,1,1,4,4,4-hexafluoro-2-butene.
- Process for the manufacture of 1,1,1,4,4,4-hexafluoro-2-butene.
Technical Support Center: Managing Exothermic Reactions with 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Welcome to the technical support center for the safe handling and management of exothermic reactions involving 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you anticipate, control, and troubleshoot thermal events during your experiments.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental properties and hazards of this compound, a member of the hydrofluoroolefin (HFO) family.
Q1: What is this compound and what are its primary hazards?
This compound is a fluorinated alkene. Due to the high degree of fluorination, it possesses unique chemical properties. The double bond and the presence of multiple electron-withdrawing fluorine atoms make it susceptible to nucleophilic attack and radical additions, which are often highly exothermic. The primary hazards are related to its reactivity, potential for rapid polymerization, and the release of toxic decomposition products like hydrogen fluoride (HF) in the event of a fire or uncontrolled reaction.[1][2]
Q2: What are the key physical properties I should be aware of?
Understanding the physical properties is crucial for engineering appropriate reaction controls.
| Property | Value | Significance for Exotherm Management |
| Molecular Formula | C5HF7 | High fluorine content influences reactivity. |
| Molecular Weight | 200.05 g/mol | Relevant for stoichiometric calculations. |
| Boiling Point | ~45-47 °C | Low boiling point means pressure can build up rapidly with small temperature increases. Reactions may require reflux or pressurized systems. |
| Vapor Pressure | High | Contributes to pressure buildup in sealed vessels. Adequate venting is critical. |
(Note: Exact values can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for your material.)
Q3: Why are reactions with this compound often exothermic?
The exothermicity arises from the conversion of a relatively weak π-bond in the alkene to stronger σ-bonds in the product. The high electronegativity of the fluorine atoms polarizes the double bond, making it susceptible to rapid, often energetic, reactions. Common exothermic processes include:
-
Polymerization: Can be initiated by radicals, acids, or bases, and is often difficult to control.
-
Nucleophilic Addition: Reactions with amines, alkoxides, or organometallics can be very fast and release significant heat.
-
Reduction/Hydrogenation: Catalytic hydrogenation of the double bond is also an exothermic process.
Section 2: Proactive Control & Risk Assessment
Effective management of exothermic reactions begins with careful planning and risk assessment.
Q1: How can I screen a new reaction for thermal hazards before scaling up?
It is critical to characterize the thermal profile of any new reaction involving this compound on a small scale.
-
Literature Review: Search for analogous reactions with similar fluorinated alkenes to estimate the potential energy release.
-
Thermal Screening: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction.[3] These methods provide crucial data on the total heat release, the rate of heat release, and the temperature at which the reaction initiates.
-
Adiabatic Calorimetry: For high-hazard potential reactions, adiabatic calorimetry can determine the maximum temperature and pressure of a worst-case runaway scenario.
Q2: What is the minimum recommended reactor setup for these reactions?
A standard laboratory setup may be insufficient. The following equipment is recommended to ensure adequate control:
-
Jacketed Reactor: Allows for precise temperature control via a circulating chiller/heater.
-
Overhead Mechanical Stirrer: Ensures efficient mixing to prevent localized hot spots. Magnetic stir bars are often inadequate.
-
Internal Temperature Probe: Provides accurate measurement of the reaction mixture's temperature, not the bath temperature.
-
Controlled Addition: Use a syringe pump or dropping funnel for slow, controlled addition of the limiting reagent.
-
Pressure Relief: A burst disc or relief valve is essential for reactions performed in a closed system.
Section 3: Troubleshooting Guide - Real-Time Exotherm Management
This section provides actionable steps for issues encountered during an experiment.
Q1: My reaction temperature is rising faster than expected, but is still below the critical limit. What should I do?
This indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required.
Causality: The most common cause is adding a reagent too quickly. Stopping the addition immediately halts the primary source of heat generation.[4] Increasing cooling and ensuring proper agitation helps dissipate the heat that has already been generated.
Q2: A thermal runaway has started. How do I execute an emergency quench?
A thermal runaway is a critical emergency. The goal is to stop the reaction chemically.
Protocol: Emergency Quenching
-
Priority 1: Personnel Safety. Alert colleagues and prepare for an emergency shutdown. Do not work alone with these reactions.
-
Stop Reagent Addition & Maximize Cooling: If not already done, execute these steps immediately.
-
Introduce Quenching Agent: Through the dedicated quench port, add a pre-selected and tested quenching agent. The choice of quencher is critical:
-
For Radical Polymerizations: Use inhibitors like hydroquinone or TEMPO.[5]
-
For Nucleophilic Reactions: A proton source like a hindered alcohol (e.g., isopropanol) or a weak acid can neutralize the nucleophile.[6]
-
General Purpose: For unknown mechanisms, a large volume of a cold, inert solvent can provide dilution and thermal mass.
-
-
Observe Caution: The quenching process itself can sometimes be exothermic. Add the quencher at a controlled rate, especially at first.[7]
-
Verify: Once the temperature is stable and decreasing, take a sample (if safe to do so) to confirm the reaction has stopped before proceeding with workup.
Q3: The pressure in my sealed reactor is rising rapidly. What does this mean?
This is a serious situation and can be caused by two main factors:
-
Vapor Pressure: The low boiling point of the starting material means that as the temperature rises, the pressure inside the vessel will increase significantly.
-
Gas Evolution: Some side reactions or decomposition pathways may generate non-condensable gases (e.g., HF).
Immediate Actions:
-
Immediately stop heating and apply maximum cooling.
-
If the pressure approaches the vessel's limit, vent the reactor to a safe location (e.g., a fume hood with a scrubber).
-
Do not cool the reactor so rapidly that it creates a vacuum unless the vessel is rated for it.
Section 4: References
-
How To Run A Reaction: The Quench. Department of Chemistry: University of Rochester. [Link]
-
Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. U.S. Department of Energy. [Link]
-
Fluorine bomb calorimetry. U.S. Department of Energy. [Link]
-
MATERIAL SAFETY DATA SHEET - TRIFLUOROMETHANE. Praxair. [Link]
-
Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. NIST Digital Archives. [Link]
-
Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. NIST Technical Series Publications. [Link]
-
Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. National Institutes of Health. [Link]
-
Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors. EPub Bayreuth. [Link]
-
An In-Depth Look at Polymer Quenchants. Thermal Processing Magazine. [Link]
-
Polymer Quench & Temper. Con Mech Engineers. [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
-
Safety Data Sheet - Fast Red B tetrafluoroborate salt. Angene Chemical. [Link]
-
4-Bromo-3,3,4,4-tetrafluoro-1-butene. PubChem. [Link]
-
(+,-)-1,3,4,4-Tetrachloro-1,2,3,4-tetrafluoro-1-butene. PubChem. [Link]
-
4,4-Difluoro-3-methylbut-1-ene. PubChem. [Link]
-
Energy and Resource Efficient Production of Fluoroalkenes in High Temperature Microreactors. ResearchGate. [Link]
-
Safety Data Sheet - 3M™ Novec™ 4710 Insulating Gas. 3M. [Link]
-
Simulation of reactions of fluoroalkenes by quantum chemistry methods. RSC Publishing. [Link]
-
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one. PubChem. [Link]
-
Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. Airgas. [Link]
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. ResearchGate. [Link]
Sources
Technical Support Center: Purification Strategies for 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene Adducts
Welcome to the technical support center for the purification of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these highly fluorinated molecules. The unique physicochemical properties imparted by fluorine, such as high lipophilicity and altered intermolecular interactions, necessitate specialized purification strategies.[1] This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Understanding the Purification Challenges of Fluorinated Compounds
The incorporation of fluorine atoms into organic molecules significantly alters their properties, leading to both benefits in applications and challenges in purification.[2] Key characteristics of adducts derived from this compound include:
-
High Lipophilicity and Oleophobicity: These compounds often exhibit a strong affinity for non-polar environments while repelling oils and hydrocarbons. This "fluorous" nature can be exploited for unique separation techniques.[3]
-
Weak Intermolecular Interactions: The low polarizability of the C-F bond results in weaker van der Waals forces compared to their hydrocarbon analogs.[3] This can lead to lower boiling points and altered solubility profiles.
-
Altered Polarity: While the C-F bond is highly polar, the symmetrical arrangement of fluorine atoms in perfluorinated moieties can lead to a low overall molecular dipole moment. This can make their behavior in chromatography counterintuitive.
These properties often render standard purification protocols for hydrocarbon compounds less effective, necessitating a tailored approach.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common issues encountered during the purification of this compound adducts in a practical, question-and-answer format.
Issue 1: My adduct is unstable on silica gel.
Question: I'm seeing multiple spots on my TLC plate after spotting my crude product, and the pattern changes over time. I suspect my adduct is decomposing on the silica gel. What should I do?
Answer: This is a common issue with certain classes of organic compounds, and fluorinated molecules can be susceptible to degradation on acidic silica gel.[4]
Causality: The acidic nature of standard silica gel can catalyze the elimination of leaving groups or the rearrangement of sensitive functional groups in your adduct.
Troubleshooting Workflow:
Sources
effect of solvent on 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene reactivity
Technical Support Center: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with this versatile fluorinated building block. Our goal is to empower you to anticipate and resolve experimental challenges by understanding the critical role of the solvent in modulating the reactivity of this unique olefin.
The structure of this compound features a terminal double bond that is profoundly influenced by the powerful electron-withdrawing effects of the adjacent trifluoromethyl and tetrafluoroethyl groups. This electronic profile renders the double bond highly susceptible to specific classes of chemical transformations, with solvent choice being a paramount factor for controlling reaction outcomes, rates, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity patterns of this compound?
A1: The molecule's dominant feature is its electron-deficient double bond. This makes it an excellent substrate for two main classes of reactions:
-
Nucleophilic Addition: The C2 carbon of the double bond is highly electrophilic. It readily undergoes conjugate (Michael-type) addition with a wide range of soft nucleophiles. The choice of solvent is critical as it directly modulates the strength and availability of the nucleophile.
-
Radical Reactions: The double bond can participate in radical addition and difunctionalization reactions. Photocatalytic methods, for instance, can generate trifluoromethyl radicals that add across the alkene.[1] In these cases, the solvent must be chosen to avoid quenching the radical intermediates.
Q2: How does solvent polarity, in general, affect reactions with this compound?
A2: Solvent polarity plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.[2]
-
Increased Polarity: For reactions that involve the formation of a charged intermediate from neutral reactants (like in many nucleophilic additions), increasing solvent polarity can accelerate the reaction rate by stabilizing the developing charge in the transition state.[3]
-
Decreased Polarity: For reactions where charge is dispersed or destroyed in the transition state, a less polar solvent may be favorable.
-
Solubility: A primary consideration is ensuring that all reactants are soluble in the chosen solvent to allow for efficient collision and reaction.
Q3: What is the difference between polar protic and polar aprotic solvents, and why is it so important for this chemistry?
A3: This distinction is arguably the most critical factor for nucleophilic additions to this substrate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can severely hinder the reactivity of anionic nucleophiles by forming a tight "solvent cage" through hydrogen bonding, making the nucleophile less available to attack the electrophilic alkene.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They solvate cations well but are poor at solvating anions. This leaves the anions "naked" and highly reactive, dramatically increasing the rate of nucleophilic substitution (SN2) and addition reactions.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion in a Nucleophilic Addition Reaction
| Probable Cause | Explanation | Suggested Solution |
| Incorrect Solvent Type | You are using a polar protic solvent (e.g., methanol) with a strong, hard nucleophile (e.g., F⁻, OH⁻, NH₂⁻). The solvent is forming strong hydrogen bonds with your nucleophile, effectively deactivating it.[4][6] | Switch to a polar aprotic solvent like acetonitrile (ACN), DMF, or DMSO. This will leave the nucleophile unsolvated and highly reactive, significantly boosting the reaction rate.[3] |
| Poor Solubility | The alkene, which is highly fluorinated, may have limited solubility in very polar or very nonpolar solvents, leading to a heterogeneous mixture and slow reaction. | Consult a solvent miscibility table.[7] Consider using a co-solvent system or a solvent with intermediate polarity like THF or Dioxane. For highly fluorinated compounds, fluorinated solvents can also be an option. |
| Insufficient Nucleophile Strength | The chosen nucleophile may not be strong enough to attack the electron-deficient alkene under the reaction conditions. | If changing the solvent is not sufficient, consider using a stronger nucleophile or adding a base to generate a more potent anionic nucleophile in situ. |
Issue 2: Formation of Unexpected Side Products
| Probable Cause | Explanation | Suggested Solution |
| Solvent Participation | Protic solvents like alcohols can sometimes act as nucleophiles themselves, especially under basic conditions or at elevated temperatures, leading to ether byproducts. | Use an aprotic solvent (polar or nonpolar depending on the reaction) that is inert under the reaction conditions. |
| Elimination Reactions | If the initial adduct can undergo elimination, the choice of solvent can influence the addition/elimination balance. Highly polar solvents can favor elimination pathways by stabilizing ionic leaving groups. | Consider a less polar solvent to disfavor the formation of charged intermediates required for elimination. Also, carefully control the reaction temperature and stoichiometry. |
Experimental Workflow & Solvent Selection Protocol
The following diagram outlines a decision-making process for selecting an appropriate solvent for a nucleophilic addition to this compound.
Caption: Decision workflow for solvent selection in nucleophilic additions.
Illustrative Protocol: Thiol Addition in a Polar Aprotic Solvent
This protocol describes a general procedure for the addition of a thiol to this compound, a reaction that is highly favored in polar aprotic solvents.
Objective: To synthesize an alkylthioether derivative via conjugate addition.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., 4-methoxythiophenol) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Acetonitrile (ACN), anhydrous (sufficient volume)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol and anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Why Acetonitrile? As a polar aprotic solvent, acetonitrile effectively dissolves the reagents and the triethylammonium salt formed, while leaving the thiolate nucleophile highly reactive for a rapid and efficient addition.
Solvent Property Data Summary
The table below summarizes key properties of common solvents relevant to the reactivity of fluorinated compounds.
| Solvent | Formula | Type | Dielectric Constant (ε) | Relative Polarity | Boiling Point (°C) |
| Water | H₂O | Polar Protic | 78.0 | 1.000 | 100 |
| Methanol | CH₃OH | Polar Protic | 33.0 | 0.762 | 65 |
| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | 37.5 | 0.460 | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 37.0 | 0.386 | 153 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47.0 | 0.444 | 189 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 0.207 | 66 |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | 9.0 | 0.309 | 40 |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 0.099 | 111 |
Data compiled from various sources, including references[8] and[9].
References
-
Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]
-
Solvent Effects. University of Calgary. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Solvent effects. Wikipedia. [Link]
-
The effect of solvent on nucleophile strength in SN2 reactions. YouTube. [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? Quora. [Link]
-
Solvent Effects. Chemistry LibreTexts. [Link]
-
Rationale behind the solvent effects observed. ResearchGate. [Link]
-
Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks. ResearchGate. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]
-
Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. National Institutes of Health. [Link]
-
4,4,4-trifluoro-1-butene. ChemSynthesis. [Link]
-
A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters. [Link]
-
Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. National Institutes of Health. [Link]
-
Stereoselective Synthesis of Alkenyl Fluorides and Alkynes By Defluoro Coupling of Trifluoromethyl Arenes. National Institutes of Health. [Link]
-
3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene. PubChem. [Link]
-
Reactions of tetrafluoroethene oligomers. Part 15.1 Reactions of perfluoro-3,4-dimethylhex-3-en-2-one; a highly reactive α,β-unsaturated ketone. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
3,3,4,4-tetrafluoro-4-(heptafluoropropoxy)but-1-ene. PubChemLite. [Link]
-
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Reactivity study of 1,1,2,4,4,5,7,7,8,8,9,9,-tridecafluoro-5- trifluoromethyl-3,6-dioxanon-1-ene in nucleophilic reactions: Fluorination properties of secondary amine adducts. ResearchGate. [Link]
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Validation & Comparative
comparing 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene to other trifluoromethylating agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. Consequently, a diverse arsenal of trifluoromethylating agents has been developed, each with a unique reactivity profile and substrate scope.
This guide provides an in-depth comparison of the primary classes of trifluoromethylating agents, with a focus on their application in the functionalization of alkenes—a fundamental transformation in organic synthesis. We will delve into the mechanisms, advantages, and limitations of nucleophilic, electrophilic, and radical trifluoromethylation pathways, supported by experimental data and detailed protocols.
While this guide explores established trifluoromethylating agents, it is important to note that the specific compound 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is not a commonly recognized trifluoromethylating agent in the scientific literature. Based on the reactivity of structurally similar perfluorinated alkenes, such as perfluoro-2-methyl-2-pentene, it is more likely to act as a substrate in chemical reactions, undergoing nucleophilic attack at the double bond or substitution of a vinylic fluorine atom, rather than donating a trifluoromethyl group.[1]
The Three Pillars of Alkene Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents are broadly categorized based on the nature of the trifluoromethyl species they deliver to a substrate: a nucleophilic trifluoromethyl anion (CF₃⁻), an electrophilic trifluoromethyl cation (CF₃⁺), or a trifluoromethyl radical (•CF₃). The choice of reagent is dictated by the electronic properties of the alkene substrate and the desired final product.
Figure 1. Classification of trifluoromethylating agents for alkenes.
Performance Comparison of Leading Trifluoromethylating Agents
The selection of an appropriate trifluoromethylating agent is contingent upon the substrate's nature and the desired transformation. The following table summarizes the performance of prominent reagents based on reported experimental data.
| Reagent Class | Exemplary Reagent | Substrate Scope | Functional Group Tolerance | Reaction Conditions |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines, α,β-unsaturated systems.[2][3] | Good, but sensitive to acidic protons. | Requires a fluoride source (e.g., TBAF) or base to generate the active CF₃⁻ species.[3] |
| Electrophilic | Togni's Reagents | Electron-rich alkenes (e.g., styrenes, enol ethers), alkynes, β-ketoesters.[4][5] | Generally good, tolerates a wide range of functional groups. | Often requires a catalyst (e.g., Cu(I)) and can be performed under mild conditions.[6][7] |
| Electrophilic | Umemoto's Reagents | Similar to Togni's reagents, effective for arenes, alkenes, and alkynes.[8][9] | Broad functional group tolerance. | Can be used in photoredox catalysis for direct C-H trifluoromethylation of alkenes.[10][11] |
| Radical | Langlois' Reagent (NaSO₂CF₃) | Unactivated and electron-deficient alkenes.[12] | Excellent, tolerates a wide variety of functional groups. | Typically requires an oxidant (e.g., K₂S₂O₈) or photoredox catalysis.[13][14] |
| Radical | Trifluoroiodomethane (CF₃I) | Broad scope, including unactivated alkenes. | Good, but can be sensitive to light and radical inhibitors. | Often requires initiation by light (photoredox catalysis) or a radical initiator. |
In-Depth Analysis of Trifluoromethylation Strategies
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (TMSCF₃) is the most widely used source of a nucleophilic trifluoromethyl anion.[2] In the presence of a fluoride source, it forms a pentacoordinate silicon species that readily delivers a CF₃⁻ equivalent to electrophilic substrates.
Mechanism of Activation and Reaction:
Figure 2. Activation of the Ruppert-Prakash reagent and subsequent reaction.
Representative Experimental Protocol: Trifluoromethylation of an α,β-Unsaturated Ketone
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 mL, 1.1 mmol).
-
Slowly add the Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
Togni's and Umemoto's reagents are hypervalent iodine and sulfonium salt-based reagents, respectively, that deliver an electrophilic trifluoromethyl group.[4][8] They are particularly effective for the trifluoromethylation of electron-rich alkenes and can be employed in a variety of catalytic systems.
General Reaction Scheme:
Figure 3. General workflow for electrophilic trifluoromethylation of alkenes.
Representative Experimental Protocol: Copper-Catalyzed Oxy-Trifluoromethylation of Styrene using Togni's Reagent [4]
-
To a flame-dried Schlenk tube under an inert atmosphere, add Togni's reagent (0.25 mmol), Cu(CH₃CN)₄PF₆ (0.0125 mmol, 5 mol%), and the styrene derivative (0.5 mmol).
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Irradiate the mixture with a blue LED (450 nm) at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with dichloromethane (10 mL) and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Radical Trifluoromethylation: Langlois' Reagent and CF₃I
Radical trifluoromethylation is a powerful method for functionalizing unactivated alkenes. Langlois' reagent (sodium trifluoromethanesulfinate, NaSO₂CF₃) and trifluoroiodomethane (CF₃I) are common sources of the trifluoromethyl radical.[12] These reactions are often initiated by a chemical oxidant or through photoredox catalysis.
Representative Experimental Protocol: Photoredox-Catalyzed Chloro-Trifluoromethylation of an Alkene using Langlois' Reagent [13]
-
In a glovebox, to a 10 mL vial, add the alkene (0.2 mmol), Langlois' reagent (0.4 mmol), N-chlorosuccinimide (NCS) (0.3 mmol), and a photocatalyst such as Ru(bpy)₃(PF₆)₂ (0.004 mmol, 2 mol%).
-
Add anhydrous acetonitrile (2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture under irradiation with a blue LED (450 nm) at room temperature for 12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Concluding Remarks
The trifluoromethylation of alkenes is a rapidly evolving field, with each class of reagent offering distinct advantages for specific applications. Nucleophilic reagents like the Ruppert-Prakash reagent are ideal for electron-deficient alkenes, while electrophilic reagents such as Togni's and Umemoto's reagents excel with electron-rich substrates. Radical methods provide a versatile approach for the functionalization of a broad range of alkenes, including unactivated ones.
While this compound does not appear to be a viable trifluoromethylating agent itself, the principles and protocols outlined in this guide provide a solid foundation for researchers to select the most appropriate strategy for incorporating the vital trifluoromethyl moiety into their target molecules. The continued development of novel reagents and catalytic systems promises to further expand the synthetic chemist's toolkit for accessing this important class of compounds.
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Carrow, B. P., & Hartwig, J. F. (2011). Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by H• Transfer from a Nickel Hydride. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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A Comparative Guide to Trifluoromethylating Agents: Togni Reagents vs. Fluoroform-Derived Olefins
Introduction
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and agrochemical design. Its unique electronic properties—high electronegativity and lipophilicity—can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of efficient and versatile trifluoromethylating reagents is of paramount importance.
Among the vast arsenal of available reagents, two classes have emerged as particularly significant: the hypervalent iodine-based Togni reagents and novel reagents derived from the inexpensive industrial byproduct, fluoroform (HCF₃) . This guide provides an in-depth, objective comparison between the well-established Togni reagents, which are primarily electrophilic/radical in nature, and a representative fluoroform-derived agent, 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene , which serves as a precursor for nucleophilic trifluoromethylation. We will delve into their mechanisms, substrate scope, and practical applications, supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.
Reagent Profiles: A Tale of Two Chemistries
Togni Reagents: The Electrophilic Workhorses
First reported in 2006 by Antonio Togni and his group, these hypervalent iodine(III)-CF₃ compounds have become indispensable tools for direct electrophilic trifluoromethylation.[2][3] The two most common variants are Togni Reagent I and Togni Reagent II.
-
Togni Reagent I: 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
-
Togni Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
These reagents are typically white crystalline solids, soluble in many common organic solvents.[4] While highly effective, it is critical to note that Togni Reagent II, in particular, has been reported to have explosive properties under certain conditions and must be handled with appropriate caution.[5] Their reactivity is dualistic: they can act as a source of an electrophilic trifluoromethyl cation (CF₃⁺) or, more commonly, a trifluoromethyl radical (CF₃•) upon single-electron transfer (SET).[6][7]
This compound: A Gateway to Nucleophilic CF₃
This fluorinated olefin represents a newer class of trifluoromethylating agents derived from fluoroform (HCF₃), an inexpensive and abundant industrial byproduct.[8] The challenge with using fluoroform directly is the instability of the trifluoromethyl anion (CF₃⁻), which readily decomposes to difluorocarbene (:CF₂) and fluoride.[8] Modern methods have overcome this by generating more stable CF₃ precursors. This compound, also known as perfluoro(2-methyl-1-pentene), can be considered a "masked" form of the CF₃ nucleophile. Its reactivity is unlocked under specific conditions to deliver a CF₃⁻ equivalent for nucleophilic trifluoromethylation. This approach circumvents the need for pre-formed, highly unstable CF₃ anions and offers a potentially more cost-effective and atom-economical pathway.[9]
Fluoroform-Derived Reagents: The Nucleophilic Approach
Reagents derived from fluoroform are designed to be effective sources of the trifluoromethyl anion (CF₃⁻). The challenge lies in stabilizing this anion to prevent its rapid decomposition. [8]Systems using strong, sterically hindered bases in combination with glymes or other additives create a "naked" or highly reactive CF₃⁻ species that can readily attack electrophilic centers. [8]This makes them ideal for reactions such as the trifluoromethylation of carbonyl compounds (aldehydes, ketones, esters) and imines. The use of copper-CF₃ complexes, which can be generated from fluoroform, provides a more stable and handleable source of a nucleophilic CF₃ group for a wide range of transformations, including the trifluoromethylation of alkynes. [9]
Comparative Performance: A Head-to-Head Analysis
| Feature | Togni Reagents | This compound (and related) |
| Primary Reactivity | Electrophilic (CF₃⁺) / Radical (CF₃•) | Nucleophilic (CF₃⁻) |
| Typical Substrates | Alkenes, alkynes, arenes, heterocycles, thiols, alcohols, β-ketoesters. [4][7][10] | Aldehydes, ketones, esters, imines, alkynes (as CuCF₃). [8][9] |
| Common Catalysts | Cu(I), Fe(II), Photoredox catalysts, Lewis acids (Zn(II)). [6][7][10] | Often stoichiometric strong bases (KHMDS, t-BuOK) or used to form CuCF₃ complexes. [8][9] |
| Functional Group Tolerance | Generally high, but can be sensitive to strong reducing agents or nucleophiles. [11] | Sensitive to acidic protons and highly electrophilic functional groups. |
| Safety Profile | Togni Reagent II is thermally unstable and potentially explosive. [2][5] | Based on fluoroform, a potent greenhouse gas. Requires strong, pyrophoric bases. |
| Key Advantage | Broad substrate scope, including unactivated C-H bonds and olefins. Well-established. | Utilizes inexpensive fluoroform feedstock. Excellent for carbonyl chemistry. |
| Key Disadvantage | Higher cost. Potential safety hazards with Togni Reagent II. [5] | Narrower substrate scope (primarily electrophiles). Requires cryogenic conditions. |
Experimental Protocols: A Practical Guide
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Alkene using Togni Reagent II
This protocol is representative of a radical-mediated process for C-CF₃ bond formation on an unactivated olefin.
Objective: To synthesize 1-phenyl-2-(trifluoromethyl)hexane from 1-phenylhex-1-ene.
Materials:
-
1-Phenylhex-1-ene (1.0 mmol, 160 mg)
-
Togni Reagent II (1.2 mmol, 379 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Stir bar, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Togni Reagent II and CuI.
-
Add anhydrous DMF and stir the mixture for 5 minutes at room temperature.
-
Add 1-phenylhex-1-ene to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Nucleophilic Trifluoromethylation of an Ester using a Fluoroform/Base System
This protocol demonstrates the synthesis of a trifluoromethyl ketone from a methyl ester, a transformation not readily achievable with electrophilic reagents. [8] Objective: To synthesize 1-phenyl-2,2,2-trifluoroethan-1-one from methyl benzoate.
Materials:
-
Methyl benzoate (1.0 mmol, 136 mg)
-
Potassium hexamethyldisilazide (KHMDS) (2.5 mmol, 498 mg)
-
Anhydrous Triglyme (5 mL)
-
Fluoroform (HCF₃) gas
-
Stir bar, Schlenk flask, low-temperature bath, balloon of HCF₃
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add KHMDS and anhydrous triglyme.
-
Cool the stirred suspension to -40 °C using an acetonitrile/dry ice bath.
-
Evacuate the flask and backfill with fluoroform gas from a balloon. Maintain a positive pressure of HCF₃.
-
Stir the mixture at -40 °C for 15 minutes to allow for the formation of the active trifluoromethylating species.
-
Slowly add a solution of methyl benzoate in a minimal amount of triglyme to the reaction mixture via syringe.
-
Stir the reaction at -40 °C for 1 hour. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at -40 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product. [8]
Conclusion and Future Outlook
The choice between Togni reagents and fluoroform-derived systems is not a matter of one being universally superior, but rather a strategic decision based on the desired transformation.
-
Togni reagents are the undisputed choice for the radical or electrophilic trifluoromethylation of C-C multiple bonds, arenes, and heteroatoms . Their broad functional group tolerance and well-documented reactivity make them a reliable, albeit more expensive, option for late-stage functionalization where nucleophilic attack is not the desired pathway.
-
Fluoroform-derived reagents excel in the nucleophilic trifluoromethylation of electrophilic centers, particularly carbonyls and imines . Their primary advantage lies in the use of an inexpensive and abundant feedstock, making them highly attractive for process chemistry and large-scale synthesis.
The field of trifluoromethylation continues to evolve rapidly. Future developments will likely focus on creating more stable, easier-to-handle nucleophilic CF₃ sources, expanding the scope of radical C-H trifluoromethylation, and developing catalytic, asymmetric variants for both classes of reagents. By understanding the fundamental mechanistic differences outlined in this guide, researchers can better navigate the available options and select the optimal tool for advancing their scientific endeavors.
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- 10. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Togni Reagent II - Enamine [enamine.net]
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene vs. Umemoto's reagents
An Executive Guide to Electrophilic Trifluoromethylation: A Comparative Analysis of Umemoto's and Togni's Reagents
For the Attention of Researchers, Scientists, and Professionals in Drug Development
A Note on the Initial Topic: This guide was initially slated to compare 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene with Umemoto's reagents. However, a comprehensive review of the scientific literature reveals that 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is not utilized as a reagent for trifluoromethylation. Instead, it is recognized as a fluorinated building block. To provide a more relevant and actionable guide for professionals in the field, we have pivoted to a comparison of two preeminent classes of electrophilic trifluoromethylating agents: Umemoto's Reagents and Togni's Reagents . This comparative analysis will delve into their respective mechanisms, performance, and practical applications, supported by experimental data.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF3) group is a powerful strategy in modern medicinal and agricultural chemistry. This small structural modification can profoundly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. Consequently, the development of reliable and efficient methods for trifluoromethylation is of paramount importance. Among the various approaches, electrophilic trifluoromethylation, which involves the transfer of a "CF3+" equivalent to a nucleophilic substrate, has emerged as a particularly versatile tool, especially for late-stage functionalization.
Historically, the chalcogenium salts developed by Umemoto and co-workers and the hypervalent iodine(III)-CF3 reagents pioneered by Togni have become the workhorses for electrophilic trifluoromethylation.[1] Both are commercially available and have been extensively studied, yet they exhibit distinct reactivity profiles, making the choice between them a critical decision in synthetic design.
Umemoto's Reagents: The Pioneering Sulfonium Salts
Developed by Teruo Umemoto, these reagents are S-(trifluoromethyl)dibenzothiophenium salts. They are valued for their thermal stability and effectiveness in trifluoromethylating a wide range of nucleophiles.[2]
2.1. Structure and Reactivity
The core structure of Umemoto's reagents is a dibenzothiophenium salt with a CF3 group attached to the sulfur atom. The reactivity can be "tuned" by modifying the substituents on the dibenzothiophene core. Electron-withdrawing groups enhance the electrophilicity of the CF3 group, leading to more powerful reagents. For instance, Umemoto Reagent IV, with two trifluoromethoxy groups, exhibits higher reactivity than the earlier generations.[3][4]
2.2. Reaction Mechanism
The mechanism of trifluoromethylation with Umemoto's reagents has been a subject of study. While they are classified as electrophilic ("CF3+") reagents, evidence suggests that the reaction pathway can be more complex. Computational studies indicate that the reaction with various nucleophiles, such as pyrrole and sodium acetoacetate, proceeds via a backside (SN2-type) attack on the CF3 group.[5][6] However, a single-electron transfer (SET) mechanism, leading to the formation of a CF3 radical, is also considered a plausible pathway, especially with electron-rich substrates.[7] This dual reactivity expands their synthetic utility.
Diagram: General Reaction Mechanism of Umemoto's Reagent
Caption: SN2-type mechanism for Umemoto's reagent.
Togni's Reagents: Versatile Hypervalent Iodine Compounds
Introduced by Antonio Togni and his group in 2006, these reagents are cyclic hypervalent iodine(III) compounds.[1] They are known for their high reactivity and broader range of mechanistic pathways.
3.1. Structure and Reactivity
The most common Togni reagents are 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II). Their reactivity can also be modulated by introducing electron-withdrawing groups on the aromatic ring.[8] A key feature of Togni's reagents is their ability to act as a source of electrophilic CF3+, radical CF3•, and even nucleophilic CF3- equivalents under different reaction conditions, making them exceptionally versatile.
3.2. Reaction Mechanism
The mechanistic behavior of Togni's reagents is highly dependent on the reaction conditions and the nature of the substrate.[9]
-
Ionic Pathway: In the presence of a Lewis acid, the reagent can be activated to facilitate an SN2-type nucleophilic attack, delivering a CF3+ cation.[9]
-
Radical Pathway: With a one-electron reductant (like Cu(I) or an electron-rich enolate), the reagent undergoes a single-electron transfer (SET) to release a CF3• radical.[9][10] This radical can then engage in various addition and cross-coupling reactions.
Diagram: Dual Mechanistic Pathways of Togni's Reagent
Caption: Togni's reagent can operate via ionic or radical pathways.
Head-to-Head Performance Comparison
The choice between Umemoto's and Togni's reagents depends on the specific substrate, desired reaction conditions, and functional group tolerance.
| Feature | Umemoto's Reagents | Togni's Reagents |
| Chemical Nature | S-(trifluoromethyl)dibenzothiophenium salts | Hypervalent iodine(III) compounds |
| Primary Reactivity | Electrophilic (CF3+) source via SN2-type attack.[5][6] | Can act as CF3+, CF3•, or CF3- source depending on conditions.[9] |
| Secondary Reactivity | Can undergo SET to form CF3• radicals.[7] | Highly versatile; ionic and radical pathways are common.[9][10] |
| Substrate Scope | Wide range of C-, N-, O-, and S-nucleophiles, including carbanions, enolates, arenes, and heterocycles. | Extremely broad, including alkenes, alkynes, arenes, heterocycles, alcohols, and carboxylic acids.[8][11] |
| Stability & Handling | Generally high thermal stability, easy to handle crystalline solids.[3] | Thermally stable solids, but can be more sensitive to moisture and light. Decomposition can be exothermic.[12] |
| Synthesis | Original synthesis was multi-step and costly. Newer generations have one-pot preparations.[4][12] | Can be prepared on a large scale via one-pot procedures from 2-iodobenzoic acid derivatives.[13] |
| Byproducts | Dibenzothiophene derivatives. | 2-Iodobenzoic acid derivatives (potentially recyclable).[13] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of trifluoromethylation reactions using Umemoto's and Togni's reagents.
Diagram: Comparative Experimental Workflow
Caption: Typical workflows for trifluoromethylation reactions.
Protocol 1: Trifluoromethylation of a β-Keto Ester using Umemoto Reagent IV [3]
This protocol describes the trifluoromethylation of α-acetyl-γ-butyrolactone.
-
Preparation: Add sodium hydride (60% dispersion in paraffin, 1.2 eq) to a solution of α-acetyl-γ-butyrolactone (1.0 eq) in anhydrous DMF at room temperature. Stir for 15 minutes.
-
Reaction: Cool the reaction mixture to -45 °C and add Umemoto Reagent IV (1.2 eq).
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC or NMR.
-
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to yield the α-trifluoromethylated product.
Protocol 2: One-Pot Synthesis of β-Trifluoromethyl 2H-Azirines using Togni's Reagent
This protocol demonstrates a tandem trifluoromethylation/azirination reaction.
-
Preparation: In a reaction vessel, combine the enamine substrate (1.0 eq), Togni Reagent I (1.2 eq), and copper(I) iodide (0.2 eq) in 1,2-dichloroethane (DCE).
-
First Step: Stir the mixture at room temperature until the starting enamine is completely consumed, as monitored by TLC.
-
Second Step: Add iodosobenzene (PhIO, 1.5 eq) to the reaction mixture.
-
Stirring: Continue stirring at room temperature for 12 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired trifluoromethylated 2H-azirine.
Conclusion and Future Outlook
Both Umemoto's and Togni's reagents are powerful and indispensable tools for the synthesis of trifluoromethylated compounds.
-
Umemoto's reagents are highly reliable and stable electrophilic trifluoromethylating agents, particularly effective for a wide range of standard nucleophiles. The development of more reactive, one-pot synthesizable generations has significantly increased their practical utility.[4]
-
Togni's reagents offer unparalleled mechanistic versatility, capable of participating in ionic and radical pathways. This dual reactivity allows for the trifluoromethylation of a broader array of substrates, including unactivated alkenes, and enables novel tandem reactions.[9][11]
The choice between these reagent classes should be guided by the specific synthetic challenge. For straightforward electrophilic substitution on classic nucleophiles, Umemoto's reagents are an excellent choice. For more complex transformations that may benefit from radical pathways or require the unique reactivity of hypervalent iodine, Togni's reagents provide a wider scope of possibilities.
The ongoing development in this field continues to yield new reagents with improved reactivity, safety profiles, and synthetic accessibility, further empowering chemists to strategically incorporate the trifluoromethyl group into molecules of interest.[12]
References
Sources
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brynmawr.edu [brynmawr.edu]
- 3. TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 12. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
A-Comparative-Guide-to-the-Reactivity-of-Fluoroalkylating-Agents
A-Senior-Application-Scientist's-Guide-to-Navigating-Fluoroalkylation-Reactions
For-researchers,-scientists,-and-drug-development-professionals,-the-incorporation-of-a-trifluoromethyl-(CF3)-group-is-a-critical-strategy-for-enhancing-the-metabolic-stability,-lipophilicity,-and-bioavailability-of-molecules.-[cite:-1,-13]-The-choice-of-a-fluoroalkylating-reagent-is-therefore-a-pivotal-decision-in-any-synthetic-workflow.-[cite:-1]-This-guide-provides-a-comparative-analysis-of-common-fluoroalkylating-agents,-with-a-focus-on-their-reactivity-profiles-and-performance-data-to-inform-reagent-selection.
1.-Classification-of-Fluoroalkylating-Agents
Fluoroalkylating-agents-can-be-broadly-classified-based-on-their-reaction-mechanism:-electrophilic,-nucleophilic,-and-radical.-The-selection-of-a-reagent-from-one-of-these-classes-depends-on-the-electronic-nature-of-the-substrate-and-the-desired-bond-formation.
Caption: Classification of common fluoroalkylating agents.
2.-Comparative-Reactivity-of-Electrophilic-Trifluoromethylating-Agents
Electrophilic-trifluoromethylating-agents-are-the-reagents-of-choice-for-the-trifluoromethylation-of-nucleophiles.-Among-the-most-prominent-are-the-Umemoto-and-Togni-reagents.-[cite:-18,-37]
Umemoto's-Reagents -are-S-(trifluoromethyl)dibenzothiophenium-salts,-while-Togni's-Reagents -are-hypervalent-iodine(III)-CF3-compounds.-[cite:-7,-14]-Both-are-bench-stable-solids,-but-their-reactivity-profiles-differ-significantly.
Kinetic-studies-have-shown-that-the-reactivities-of-Umemoto's-and-Togni's-reagents-can-vary-by-orders-of-magnitude-depending-on-the-nucleophile.-[cite:-12]-However,-for-a-given-carbanion,-the-relative-reactivities-of-these-agents-differ-by-less-than-two-orders-of-magnitude.-[cite:-12]
| Reagent | Substrate | Yield (%) | Reference |
| Umemoto's Reagent | Ethyl 2-cyclopentanonecarboxylate | 95 | [1] |
| Togni's Reagent I | Ethyl 2-cyclopentanonecarboxylate | 85 | [1] |
Table-1: -Performance-of-electrophilic-trifluoromethylating-agents-in-the-α-trifluoromethylation-of-a-β-keto-ester.-[cite:-1]
3.-Comparative-Reactivity-of-Nucleophilic-Trifluoromethylating-Agents
The-Ruppert-Prakash-reagent-(TMSCF3) -is-the-most-widely-used-nucleophilic-trifluoromethylating-agent.-[cite:-19,-29]-It-is-a-volatile-liquid-that-reacts-with-aldehydes,-ketones,-and-imines-in-the-presence-of-a-fluoride-initiator-to-provide-the-corresponding-trifluoromethylated-products.-[cite:-19,-29]
The-reactivity-of-the-Ruppert-Prakash-reagent-is-highly-dependent-on-the-nature-of-the-substrate-and-the-reaction-conditions.-For-example,-electron-deficient-carbonyl-compounds-react-more-readily-than-electron-rich-ones.
| Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 | [2] |
| Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | 85 | [2] |
Table-2: -Nucleophilic-trifluoromethylation-of-carbonyl-compounds-with-the-Ruppert-Prakash-reagent.
4.-Comparative-Reactivity-of-Radical-Trifluoromethylating-Agents
Langlois'-reagent-(CF3SO2Na) -is-a-convenient-and-inexpensive-source-of-trifluoromethyl-radicals.-[cite:-8,-9]-It-is-a-stable-solid-that,-upon-oxidation,-generates-the-CF3-radical,-which-can-then-be-used-in-a-variety-of-transformations,-including-the-trifluoromethylation-of-arenes-and-heteroarenes.-[cite:-8,-17]
The-reactivity-of-Langlois'-reagent-is-influenced-by-the-choice-of-oxidant-and-the-reaction-conditions.-For-instance,-the-use-of-t-BuOOH-as-an-oxidant-in-the-presence-of-a-catalyst-allows-for-the-efficient-trifluoromethylation-of-a-wide-range-of-substrates.-[cite:-20]
| Substrate | Product | Yield (%) | Reference |
| Anisole | 4-Trifluoromethylanisole | 70 | [3] |
| Pyridine | 2-Trifluoromethylpyridine | 65 | [3] |
Table-3: -Radical-trifluoromethylation-of-arenes-and-heteroarenes-with-Langlois'-reagent.
5.-Reactivity-of-Difluoro-and-Monofluoromethylating-Agents
The-principles-governing-the-reactivity-of-trifluoromethylating-agents-also-apply-to-their-difluoro--and-monofluoromethylating-counterparts.-However,-the-lower-electronegativity-of-the-CF2H-and-CH2F-groups-compared-to-the-CF3-group-can-lead-to-differences-in-reactivity-and-selectivity.-[cite:-2]
For-example,-the-difluoromethyl-radical-is-more-nucleophilic-than-the-trifluoromethyl-radical,-which-can-result-in-different-regioselectivity-in-radical-addition-reactions.-[cite:-2,-10]
6.-Experimental-Protocol-for-Comparing-Reagent-Reactivity
To-enable-researchers-to-conduct-their-own-comparative-kinetic-studies,-a-detailed-methodology-for-determining-the-second-order-rate-constant-for-the-reaction-of-an-electrophilic-trifluoromethylating-reagent-with-a-reference-nucleophile-is-provided-below.-[cite:-4]
Caption: General workflow for comparing reagent reactivity.
Objective: -To-determine-the-second-order-rate-constants-for-the-reaction-of-various-electrophilic-fluorinating-agents-with-a-series-of-nucleophiles.-[cite:-4]
Materials:
-
N-F-fluorinating-agents-(e.g.,-Selectfluor™,-NFSI,-N-fluoropyridinium-salts)
-
Nucleophiles-(e.g.,-1,3-dicarbonyl-compounds)
-
Solvent-(e.g.,-acetonitrile)
-
UV-Vis-spectrophotometer
Procedure:
-
Prepare-stock-solutions-of-the-fluorinating-agent-and-the-nucleophile-in-the-chosen-solvent.
-
Mix-the-solutions-in-a-cuvette-and-place-it-in-the-UV-Vis-spectrophotometer.
-
Monitor-the-disappearance-of-the-nucleophile-or-the-appearance-of-the-product-over-time-at-a-fixed-wavelength.
-
Determine-the-pseudo-first-order-rate-constant-(kobs)-from-the-exponential-decay-of-the-absorbance.
-
Plot-kobs-versus-the-concentration-of-the-fluorinating-agent-to-obtain-the-second-order-rate-constant-(k2)-from-the-slope-of-the-line.
This-robust-experimental-design-allows-for-the-direct-comparison-of-the-intrinsic-reactivity-of-different-fluoroalkylating-agents-under-standardized-conditions.-[cite:-4]
7.-Conclusion
The-choice-of-a-fluoroalkylating-agent-should-be-a-data-driven-decision-based-on-the-specific-requirements-of-the-chemical-transformation.-This-guide-has-provided-a-comparative-overview-of-the-reactivity-of-common-fluoroalkylating-agents,-supported-by-experimental-data-and-a-detailed-protocol-for-reactivity-determination.-By-understanding-the-factors-that-govern-the-reactivity-of-these-reagents,-researchers-can-make-informed-decisions-to-optimize-their-synthetic-workflows.
References
- A Comparative Kinetic Analysis of Trifluoromethanol and Other Electrophilic Trifluoromethyl
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
- A Researcher's Guide to the Reactivity of N-F Fluorin
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Toward Sustainable Trifluoromethylation Reactions: Sodium Triflinate under the Spotlight. Molecules. [Link]
-
Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]
-
A New Reagent for Direct Difluoromethylation. PMC. [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Common electrophilic trifluoromethylation reagents. Bryn Mawr College. [Link]
-
Trifluoromethyltrimethylsilane. Wikipedia. [Link]
-
Radicals: Reactive Intermediates with Translational Potential. PMC. [Link]
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC. [Link]
-
Trifluoromethyltrimethylsilane. American Chemical Society. [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]
-
Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. [Link]
- A Comparative Guide to Modern Fluorinating Agents: Performance, Protocols, and Mechanisms. Benchchem.
Sources
A Comparative Guide to the Quantitative Analysis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene via ¹⁹F qNMR
As a Senior Application Scientist, my experience has consistently shown that while various analytical techniques can provide quantitative data, few rival the precision, reliability, and inherent structural validation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This is particularly true for organofluorine compounds, where the unique properties of the fluorine-19 nucleus can be leveraged for exceptional analytical specificity.
This guide provides an in-depth, experience-driven comparison of methodologies for the quantitative analysis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene. We will move beyond a simple recitation of steps to explore the causality behind critical experimental choices, ensuring the protocol is not just a procedure to be followed, but a self-validating system for generating trustworthy and metrologically traceable results.
The Superiority of ¹⁹F qNMR for Fluorinated Analytes
For compounds rich in fluorine, ¹⁹F qNMR presents a significant analytical advantage over the more conventional ¹H qNMR. The fundamental principle of qNMR—that the integrated signal area is directly proportional to the number of nuclei—remains the same, but the properties of the ¹⁹F nucleus offer distinct benefits[1][2][3].
-
High Natural Abundance and Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as the proton nucleus. This results in strong signals and shorter acquisition times.
-
Vast Chemical Shift Range: The chemical shift range for ¹⁹F is significantly wider (over 400 ppm) than for ¹H (~15 ppm)[4]. This vast dispersion dramatically reduces the probability of signal overlap between the analyte, impurities, and the internal standard, a common challenge in ¹H qNMR[5].
-
No Background Interference: Since fluorine is virtually absent from biological samples and common organic solvents, the ¹⁹F NMR spectrum is exceptionally clean, with signals arising exclusively from the fluorinated compounds of interest[6].
These factors make ¹⁹F qNMR an ideal choice for the purity determination of materials like this compound, a key building block in synthetic chemistry.
Methodology Comparison: Internal vs. External Standardization
Quantitative NMR relies on comparing the integrated signal of an analyte to that of a reference standard of known purity. The choice between an internal and external standard is a critical first step.
-
External Standardization: In this method, the reference standard is prepared and analyzed in a separate NMR tube from the analyte[7]. While simple, this approach is highly susceptible to variations in NMR tube geometry, sample positioning, and instrument parameters between scans, introducing significant uncertainty.
-
Internal Standardization: Here, a known mass of a certified reference material (CRM) is co-dissolved with a known mass of the analyte[7][8]. Both are measured in the same solution under identical conditions. This approach intrinsically cancels out variations in experimental conditions, leading to far higher accuracy and precision. For high-stakes applications in pharmaceutical and materials science, the internal standard method is the gold standard.
Our protocol will exclusively use the internal standard method to ensure the highest degree of trustworthiness and to establish a clear chain of traceability to the International System of Units (SI)[9][10][11][12].
Experimental Protocol: A Self-Validating System
The following protocol is designed not just to quantify the analyte but to build confidence in the result through deliberate experimental choices and internal checks.
Core Components
-
Analyte: this compound
-
Structure: CF₂=C(CF₃)CF₂CF₃
-
Quantifiable Nuclei: Contains three distinct fluorine environments, providing multiple signals for internal validation.
-
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)
-
Solvent: Acetone-d₆. It provides excellent solubility for both the nonpolar analyte and the more polar benzoic acid-derived standard.
Workflow for ¹⁹F qNMR Analysis
Caption: Workflow for high-precision ¹⁹F qNMR analysis.
Causality Behind Key Experimental Parameters
The trustworthiness of a qNMR result is determined by the rigor of the acquisition parameters. The following choices are critical for ensuring data is truly quantitative.
| Parameter | Recommended Setting | Rationale & Justification |
| Relaxation Delay (D1) | ≥ 7 x T₁ (longest) | The spin system must fully return to equilibrium between pulses. An insufficient delay leads to signal saturation, especially for nuclei with long spin-lattice relaxation times (T₁), causing their integrals to be underestimated. A delay of 7-10 times the longest T₁ value of any signal being quantified (both analyte and IS) is a conservative choice that guarantees complete relaxation[1][5][14]. |
| Pulse (Flip) Angle | 90° | A 90° pulse maximizes the signal intensity for each scan, providing the best signal-to-noise ratio. While smaller flip angles can shorten the required D1, they reduce signal intensity and can introduce quantification errors if not carefully calibrated. For ultimate accuracy, a 90° pulse with a sufficient D1 is paramount. |
| Proton Decoupling | Inverse Gated | The Nuclear Overhauser Effect (NOE) can unpredictably enhance signal intensities when decoupling, violating the direct proportionality required for qNMR. Inverse gated decoupling applies the decoupling field only during data acquisition, collapsing ¹H-¹⁹F couplings for simpler spectra without causing NOE buildup[1][14]. |
| Spectral Width (SW) | ~250 ppm | The wide chemical shift dispersion of ¹⁹F requires a large spectral width to ensure all signals of interest are captured without aliasing (folding). The transmitter offset frequency should be set to the center of the spectral region containing the analyte and IS signals to minimize pulse power attenuation at the spectral extremes. |
Data Analysis: From Spectrum to Certified Purity
-
Processing: The acquired Free Induction Decay (FID) is processed with standard Fourier transform, careful phasing, and automated baseline correction to ensure accurate integration.
-
Integration: Select well-resolved, baseline-separated signals for both the analyte and the internal standard. For this compound, the signals corresponding to the CF₂=, the vinylic CF₃, and the CF₂CF₃ groups should be integrated. The singlet from the two CF₃ groups of the 3,5-BTFMBA standard is also integrated.
-
Calculation: The purity of the analyte (Pₓ) as a mass fraction is calculated using the following master equation:
Where:
-
Iₓ / IₛₜᏧ: Ratio of the integrated signal areas for the analyte and the standard.
-
NₛₜᏧ / Nₓ: Ratio of the number of fluorine nuclei giving rise to the respective signals (e.g., NₛₜᏧ = 6 for 3,5-BTFMBA; Nₓ = 2 for the CF₂= signal).
-
Mₓ / MₛₜᏧ: Ratio of the molar masses of the analyte and the standard.
-
mₛₜᏧ / mₓ: Ratio of the masses of the standard and analyte weighed for the experiment.
-
PₛₜᏧ: The certified purity of the internal standard (from its certificate of analysis).
-
Trustworthiness Through Internal Validation
The structure of this compound provides an intrinsic validation mechanism. By calculating the purity using the integrals from at least two different signals (e.g., the terminal CF₂= group where Nₓ=2, and the vinylic CF₃ group where Nₓ=3), the results should be identical within the experimental uncertainty. Agreement between these values provides strong evidence that the signals are free from underlying impurities and that the experiment was performed correctly.
Performance Comparison: ¹⁹F qNMR vs. Gas Chromatography (GC)
To contextualize the performance of ¹⁹F qNMR, it is useful to compare it with a common alternative chromatographic technique like GC, often coupled with a mass spectrometer (GC-MS).
| Feature | ¹⁹F qNMR | Gas Chromatography (GC-MS) |
| Principle | Signal intensity is directly proportional to molar concentration. | Physical separation based on volatility and column interaction, followed by detection. |
| Reference Standard | Requires a high-purity standard, but it can be chemically different from the analyte (e.g., 3,5-BTFMBA). | Requires a certified reference standard of the exact same analyte (this compound) for accurate calibration. |
| Traceability | Can be made directly traceable to SI units through the use of primary CRMs and metrological weighing[12][13]. | Traceability is dependent on the certified value of the analyte-specific reference material. |
| Precision | Excellent, with relative uncertainties often <0.5% achievable. | Good, but typically subject to higher uncertainty from injection variability and calibration curve fitting. |
| Selectivity | High, due to the wide chemical shift range of ¹⁹F, minimizing overlap[5]. | Very high, capable of separating closely related isomers if an appropriate column and method are used. |
| Sample Throughput | Moderate. Each experiment can take 10-30 minutes depending on the required relaxation delay. | High. Modern systems with autosamplers can run many samples unattended. |
| Destructive? | No. The sample can be fully recovered after analysis. | Yes. The sample is consumed during analysis. |
Hypothetical Data Comparison
The table below illustrates a hypothetical comparison of results for a single batch of this compound.
| Analytical Method | Signal/Parameter Used | Calculated Purity (mass %) | Relative Standard Deviation (RSD, n=3) |
| ¹⁹F qNMR | CF₂= (Nₓ=2) | 99.68 | 0.11% |
| ¹⁹F qNMR | -CF₃ (Nₓ=3) | 99.71 | 0.13% |
| ¹⁹F qNMR | -CF₂CF₃ (Nₓ=4) | 99.65 | 0.12% |
| GC-FID | Area % (vs. Standard) | 99.5 | 0.45% |
The tight agreement between the purity values calculated from three independent signals in the ¹⁹F qNMR experiment provides a high degree of confidence in the final result, a level of internal validation not available in a standard GC analysis.
Conclusion
For the quantitative analysis of fluorinated compounds like this compound, ¹⁹F qNMR is not merely an alternative to chromatographic methods; it is a superior approach for establishing an accurate, precise, and metrologically traceable purity value. Its inherent specificity, non-destructive nature, and the ability to use a universal, readily available certified internal standard eliminate the need for analyte-specific standards. By carefully controlling experimental parameters like the relaxation delay and employing inverse gated decoupling, the ¹⁹F qNMR experiment becomes a robust, self-validating system that delivers unparalleled confidence in the quantitative result.
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- Internal Standard for qNMR.
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- Quantitative NMR Interpret
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cost-benefit analysis of using 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
An In-Depth Comparative Guide to the Cost-Benefit Analysis of Trifluoromethylated Alkenes in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Among these, the trifluoromethyl (CF₃) group holds a position of particular importance. Its unique properties—high electronegativity, metabolic stability, and significant lipophilicity—can dramatically enhance the pharmacological and physicochemical characteristics of parent molecules.[1][2] The incorporation of a CF₃ group can deactivate aromatic rings to prevent metabolic breakdown, increase a drug's half-life, and improve its binding affinity to biological targets.[2][3]
This guide provides a cost-benefit analysis of using trifluoromethylated alkenes, a versatile class of fluorinated building blocks, in synthetic chemistry. While the initial query focused on the specific compound 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, publicly available data on this exact molecule is scarce. However, closely related structures such as 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene are documented, pointing to a broader interest in highly fluorinated butene derivatives.[4][5] Therefore, this analysis will address the wider, more impactful topic of trifluoromethylated alkenes as synthons, providing a practical and comprehensive resource for researchers in the field.
Comparative Analysis: The Cost vs. Benefit of Trifluoromethylation Strategies
The "benefit" of incorporating a CF₃ group is clear: enhanced molecular properties leading to potentially more effective and stable compounds.[2][6] The "cost" is primarily associated with the synthesis—the price of reagents, the complexity of reaction conditions, and the tolerance of the method to other functional groups. Below is a comparative overview of common strategies for synthesizing trifluoromethylated alkenes.
Data Summary: Comparison of Common Trifluoromethylating Reagents
| Reagent/Method | Common Name(s) | Typical Use | Advantages | Disadvantages |
| Hypervalent Iodine Reagents | Togni's Reagents | Electrophilic C-H Trifluoromethylation | Wide functional group tolerance; commercially available.[1] | Can be cost-prohibitive for large-scale synthesis. |
| Sulfinate Salts | Langlois' Reagent (CF₃SO₂Na) | Radical Trifluoromethylation | Inexpensive and stable solid; versatile.[7][8] | Often requires an oxidant (e.g., Mn(OAc)₃) or photoredox conditions.[7] |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic Trifluoromethylation | Powerful trifluoromethylating agents.[7] | Can be expensive; may require specific reaction conditions. |
| Trifluoroiodomethane (CF₃I) | - | Radical Trifluoromethylation | Alternative to ozone-depleting reagents; good for photoredox catalysis.[8][9] | Gaseous reagent, requiring specialized handling. |
| Trifluoromethyl-metal Reagents | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Trifluoromethylation | Versatile for introducing CF₃ to carbonyls and other electrophiles. | Requires a fluoride source for activation; moisture sensitive.[10] |
Experimental Protocol: Visible Light-Induced Trifluoromethylation of an Alkene
This protocol describes a general method for the trifluoromethylation of alkenes using visible light photoredox catalysis, adapted from established procedures.[8] This method is chosen for its mild reaction conditions and broad functional group compatibility, representing a modern and efficient approach.
Causality Behind Experimental Choices:
-
Photoredox Catalyst (e.g., Ru(Phen)₃Cl₂): This catalyst absorbs visible light and enters an excited state, enabling it to mediate the single-electron transfer necessary to generate the trifluoromethyl radical from CF₃I.
-
Trifluoroiodomethane (CF₃I): This serves as the source of the trifluoromethyl radical. The relatively weak C-I bond is readily cleaved under photoredox conditions.
-
Base (e.g., DBU): The base is used to promote the elimination of HI from the intermediate radical adduct, leading to the formation of the desired alkene product.
-
Solvent (e.g., Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the electron transfer processes.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add the alkene substrate (1.0 mmol), the photoredox catalyst (e.g., Ru(Phen)₃Cl₂, 0.02 mmol, 2 mol%), and a magnetic stir bar to an oven-dried reaction vial.
-
Solvent Addition: Add dry, degassed acetonitrile (5.0 mL) to the vial.
-
Reagent Addition: Add the base (e.g., DBU, 1.2 mmol) to the mixture. Seal the vial with a septum.
-
CF₃I Introduction: Remove the vial from the glovebox. Carefully bubble trifluoroiodomethane (CF₃I) gas through the solution for 5 minutes.
-
Irradiation: Place the reaction vial approximately 5 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alkene.
Visualization of Workflows and Mechanisms
Decision-Making Workflow for Trifluoromethylation
The following diagram illustrates a logical workflow for selecting an appropriate trifluoromethylation strategy based on key experimental parameters.
Caption: Decision workflow for selecting a trifluoromethylation method.
Simplified Radical Trifluoromethylation Mechanism
This diagram shows a simplified catalytic cycle for a photoredox-mediated trifluoromethylation reaction.
Caption: Simplified photoredox catalytic cycle for trifluoromethylation.
Safety and Handling of Fluorinated Reagents
Working with highly fluorinated compounds, especially volatile ones like perfluoroalkenes or gaseous reagents like CF₃I, requires strict adherence to safety protocols.
-
Ventilation: Always handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[11] Many fluorinated compounds can cause skin or eye irritation.[13]
-
Storage: Store containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11] Ensure containers are tightly sealed when not in use.[12]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.[14]
Conclusion and Future Outlook
The strategic incorporation of trifluoromethyl groups is a proven method for enhancing the properties of molecules in drug discovery and materials science. While the cost of specialized fluorinating reagents can be a consideration, the development of new, more efficient, and cost-effective methods, such as those employing inexpensive reagents like sodium trifluoromethanesulfinate or leveraging photoredox and electrochemical catalysis, is lowering the barrier to entry.[15][16] The "cost" of synthesis must be weighed against the immense "benefit" of improved performance, metabolic stability, and biological activity. As synthetic methodologies continue to advance, the use of trifluoromethylated building blocks like trifluoromethyl alkenes will undoubtedly expand, enabling the creation of next-generation pharmaceuticals and advanced materials.[6][17]
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Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (URL: [Link])
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Various protocols for trifluoromethylation. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Trifluoromethylation - Wikipedia. (URL: [Link])
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Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. (URL: [Link])
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Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC - NIH. (URL: [Link])
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Divergent Synthesis of Fluorinated Alkenes, Allenes, and Enynes via Reaction of 2-Trifluoromethyl-1,3-enynes with Carbon Nucleophiles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes | Organic Letters - ACS Publications. (URL: [Link])
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Perfluorohexane | C6F14 | CID 9639 - PubChem - NIH. (URL: [Link])
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Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
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The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International - I.K. Press. (URL: [Link])
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Synthesis of trifluoromethyl alkenes - Organic Chemistry Portal. (URL: [Link])
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4,4,4-trifluoro-1-butene - ChemSynthesis. (URL: [Link])
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Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (URL: [Link])
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Fluorinated building blocks in drug design: new pathways and targets - ResearchGate. (URL: [Link])
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Fluorinated building blocks in drug design: new pathways and targets - PubMed. (URL: [Link])
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4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem. (URL: [Link])
-
4,4-Difluoro-3-methylbut-1-ene | C5H8F2 | CID 14092767 - PubChem. (URL: [Link])
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Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks - ResearchGate. (URL: [Link])
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1-Butene, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)- - Substance Details - SRS | US EPA. (URL: [Link])
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Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks | Request PDF - ResearchGate. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
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PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development - ACS Publications. (URL: [Link])
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
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Stereoselective Synthesis of Alkenyl Fluorides and Alkynes By Defluoro Coupling of Trifluoromethyl Arenes - PMC - NIH. (URL: [Link])
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])
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Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC - NIH. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
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A Comparative Guide to the Regioselectivity of Additions to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
For researchers, scientists, and professionals in drug development, the precise functionalization of fluorinated molecules is a critical task. The unique electronic properties imparted by fluorine can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth technical comparison of the regioselectivity of addition reactions to 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a highly electron-deficient terminal alkene. By understanding the factors that govern the regiochemical outcome of these additions, researchers can better predict and control the synthesis of novel fluorinated compounds.
The Unique Nature of this compound
This compound, which can also be referred to as perfluoro-tert-butylethene, possesses a terminal double bond that is strongly influenced by the powerful electron-withdrawing effects of the adjacent perfluoro-tert-butyl group, -C(CF₃)₃. This substituent dramatically reduces the electron density of the π-system, making the alkene highly electron-deficient and influencing its reactivity in addition reactions.
Electrophilic vs. Radical Additions: A Dichotomy in Regioselectivity
The regioselectivity of additions to unsymmetrical alkenes is primarily governed by the stability of the intermediate formed during the reaction. In classical electrophilic additions to electron-rich alkenes, Markovnikov's rule predicts that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. However, the extreme electron-withdrawing nature of the perfluoro-tert-butyl group in our target molecule can reverse this trend.
Hydrohalogenation: A Tale of Two Mechanisms
The addition of hydrogen halides (HX) to this compound can proceed via two distinct mechanisms, each yielding a different constitutional isomer.
a) Ionic Addition (Markovnikov Addition):
In the absence of radical initiators, the addition of HBr is expected to proceed via a carbocation intermediate. The strong inductive effect of the perfluoro-tert-butyl group destabilizes a carbocation on the adjacent carbon (C-2). Consequently, the proton will add to the C-2 position to generate a primary carbocation at the terminal carbon (C-1), which is further away from the electron-withdrawing group. This leads to the Markovnikov adduct .
b) Radical Addition (Anti-Markovnikov Addition):
In the presence of peroxides (ROOR) and heat or UV light, the addition of HBr proceeds via a free radical mechanism. The reaction is initiated by the formation of a bromine radical (Br•)[1]. The bromine radical, being electrophilic, will add to the double bond to form the most stable carbon radical intermediate. In this case, addition of the bromine radical to the terminal carbon (C-1) generates a secondary radical at C-2, which is destabilized by the adjacent electron-withdrawing perfluoro-tert-butyl group. Conversely, addition to the C-2 carbon generates a primary radical at C-1, which is less destabilized. However, considering the high electrophilicity of the bromine radical, it will preferentially attack the more electron-rich carbon of the double bond, which is the terminal CH₂ group. This leads to the formation of a secondary radical, which is then quenched by HBr to give the anti-Markovnikov product [2].
Comparative Summary of Hydrohalogenation:
| Reaction Condition | Mechanism | Intermediate Stability | Major Product | Regioselectivity |
| HBr | Ionic | More stable carbocation (primary at C1) | 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane | Markovnikov |
| HBr, ROOR, heat/light | Radical | More stable radical (secondary at C2) | 1-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane | Anti-Markovnikov |
Hydroboration-Oxidation: Tuning Regioselectivity with Borane Reagents
Hydroboration-oxidation is a two-step process that typically results in the anti-Markovnikov addition of water across a double bond[3]. However, for highly fluorinated alkenes, the regioselectivity can be surprisingly controlled by the choice of the hydroborating agent[4].
a) Anti-Markovnikov Hydroboration with Dialkylboranes:
Using sterically hindered dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN), the boron atom adds to the less sterically hindered terminal carbon (C-1). Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol .
b) Markovnikov Hydroboration with Dihaloboranes:
Remarkably, the use of dihaloboranes such as dichloroborane (BHCl₂) can reverse the regioselectivity. The strong electron-withdrawing effect of the chlorine atoms on boron makes it a harder Lewis acid, and the transition state is more influenced by electronic factors. The boron atom adds to the more electron-deficient internal carbon (C-2), leading to the Markovnikov alcohol after oxidation.
Comparative Summary of Hydroboration-Oxidation:
| Hydroborating Agent | Major Product | Regioselectivity |
| 9-BBN | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol | Anti-Markovnikov |
| BHCl₂ | 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-ol | Markovnikov |
Catalytic Hydrogenation: Saturation of the Double Bond
Catalytic hydrogenation of alkenes involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C)[5][6]. For electron-deficient alkenes, this reaction generally proceeds smoothly to give the corresponding saturated alkane. Due to the nature of the catalyst surface, the addition of hydrogen typically occurs in a syn fashion, with both hydrogen atoms adding to the same face of the double bond.
Experimental Protocols
Protocol 1: Radical Addition of HBr (Anti-Markovnikov)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., pentane) in a quartz reaction vessel, add a catalytic amount of a radical initiator such as benzoyl peroxide (0.05 eq).
-
Bubble HBr gas through the solution at room temperature while irradiating with a UV lamp (or heat the mixture).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane.
Protocol 2: Hydroboration-Oxidation (Anti-Markovnikov)
-
To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 9-BBN (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide (3 M), followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to obtain 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol.
Alternative Substrates for Comparison
The principles governing the regioselectivity of additions to this compound can be compared with the reactivity of other alkenes:
-
Styrene: An electron-rich alkene where both ionic and radical additions of HBr follow predictable Markovnikov and anti-Markovnikov pathways, respectively, due to the formation of a stable benzylic carbocation or radical.
-
Acrylic Acid: An electron-deficient alkene where nucleophilic additions (Michael addition) are favored at the β-position. Electrophilic additions are generally more difficult compared to electron-rich alkenes.
-
1-Hexene: A simple, non-fluorinated terminal alkene that serves as a baseline for "normal" regioselectivity in addition reactions.
Conclusion
The regioselectivity of addition reactions to this compound is a fascinating interplay of steric and electronic effects, largely dominated by the potent electron-withdrawing nature of the perfluoro-tert-butyl group. While ionic additions tend to follow a Markovnikov-type pathway to avoid placing a positive charge adjacent to this group, radical additions proceed via the more stable radical intermediate, leading to anti-Markovnikov products. Furthermore, the ability to tune the regioselectivity of hydroboration-oxidation by simply changing the borane reagent offers a powerful synthetic tool. This guide provides a foundational understanding for researchers to rationally design synthetic routes towards novel and complex fluorinated molecules.
References
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A Comparative Benchmarking Guide to 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The perfluoro-tert-butyl group, with its unique steric and electronic properties, offers a compelling tool for modulating the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. This guide provides an in-depth technical comparison of 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, a potentially valuable building block for introducing the perfluoro-tert-butyl group, with other established alternatives. We will delve into its performance in key chemical transformations, supported by available experimental data and contextualized with mechanistic insights.
Introduction: The Significance of the Perfluoro-tert-butyl Moiety
The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and altered electronic properties. The perfluoro-tert-butyl group [-C(CF₃)₃] can be considered an even more potent modulator of a molecule's physicochemical profile. Its larger steric bulk and profound electron-withdrawing nature can significantly impact molecular conformation and interactions with biological targets. However, the efficient and selective introduction of this bulky fluorinated group remains a significant synthetic challenge.
This guide focuses on 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene, also known as perfluoro-tert-butylethene, as a potential synthon for this purpose. We will explore its reactivity in comparison to other reagents used for perfluoro-tert-butylation.
Benchmarking Performance in Key Reactions
The reactivity of 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is primarily dictated by its electron-deficient double bond, making it a substrate for nucleophilic attack and a dienophile in cycloaddition reactions.
Cycloaddition Reactions: A Gateway to Complex Scaffolds
Electron-deficient alkenes are valuable partners in cycloaddition reactions, providing access to a wide array of carbocyclic and heterocyclic frameworks.[1][2][3][4][5][6] The performance of perfluoro-tert-butylethene in these transformations is of significant interest.
While specific experimental data for cycloadditions involving 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene is limited in publicly accessible literature, we can infer its likely reactivity based on studies of structurally similar highly fluorinated alkenes. For instance, the thermal cycloaddition of butadiene with tetrafluoroethylene exclusively yields the [2+2] cycloadduct, a deviation from the typical Diels-Alder reactivity which favors the [4+2] adduct.[7][8] This preference for the [2+2] pathway is attributed to the stabilization of a diradical intermediate by the fluorine substituents.[8] It is plausible that perfluoro-tert-butylethene would exhibit similar behavior due to the strong electron-withdrawing nature of the perfluoro-tert-butyl group.
Logical Relationship: Factors Influencing Cycloaddition Pathway
Caption: A generalized workflow for nucleophilic addition to perfluoro-tert-butylethene.
Comparative Performance with Alternative Reagents:
Several other reagents can be employed to achieve the synthesis of compounds containing the perfluoro-tert-butyl group via nucleophilic pathways. A comparison is crucial for selecting the optimal synthetic route.
| Reagent | Nucleophilic Species | Typical Electrophiles | Key Advantages |
| 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene | Alkene (Michael Acceptor) | Soft nucleophiles (amines, thiols, enolates) | Direct addition to form a C-C or C-heteroatom bond. |
| Perfluoro-tert-butyl phenyl sulfone + CsF | (CF₃)₃C⁻ | Arynes, alkyl halides | Generates a "naked" perfluoro-tert-butyl anion. [9] |
| 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) + CsF | (CF₃)₃C⁻ | Alkyl halides, electron-deficient arenes | A practical and efficient source of the perfluoro-tert-butyl anion. [10][11] |
| Perfluoro-tert-butanol | (CF₃)₃CO⁻ | Alkyl halides, diazonium salts | Used for the synthesis of perfluoro-tert-butyl ethers. [12][13] |
Experimental Protocol: Nucleophilic Perfluoro-tert-butylation using DBBF and CsF
This protocol is adapted from the work of Hu and coworkers. [10]
-
To a stirred solution of the electrophile (1.0 equiv) and CsF (5.0 equiv) in dry DMF (0.2 M) at room temperature, add 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) (1.5 equiv).
-
Stir the reaction mixture at 80 °C for the time indicated by TLC or GC-MS analysis.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired perfluoro-tert-butylated product.
Conclusion and Future Outlook
3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene presents itself as a potentially valuable, yet under-explored, reagent for the introduction of the perfluoro-tert-butyl group. Its utility as a Michael acceptor and a partner in [2+2] cycloadditions offers direct pathways to novel fluorinated scaffolds. However, the current body of literature lacks extensive experimental data to fully benchmark its performance against more established methods.
Alternative reagents, such as perfluoro-tert-butyl phenyl sulfone and DBBF, have demonstrated significant promise for nucleophilic perfluoro-tert-butylation, offering broader substrate scopes and well-documented protocols. [10][9][11]Radical perfluoro-tert-butylation using reagents like perfluoro-tert-butyl iodide also provides a complementary approach. [14][15][16][17] Future research should focus on systematically evaluating the reactivity of 3,3,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene in a variety of transformations and with a diverse range of substrates. Such studies will be crucial in defining its role in the synthetic chemist's toolbox and unlocking its full potential for the development of next-generation pharmaceuticals and advanced materials.
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Janout, V., et al. (2010). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Langmuir, 26(12), 10144-10151. [Link]
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Zhang, R., et al. (2022). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 13(1), 2530. [Link]
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Hu, J., et al. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition, 60(52), 27318-27323. [Link]
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Zhang, R., et al. (2022). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. [Link]
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Chen, B., et al. (2014). Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure. The Journal of Organic Chemistry, 79(15), 7033-7040. [Link]
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Haszeldine, R. N., & Steele, B. R. (1973). Addition of perfluoro-t-butyl radicals to fluoro-olefins. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 1073-1081. [Link]
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ResearchGate. (n.d.). Substrate scope for the perfluoro-tert-butylation reaction.[a]. ResearchGate. [Link]
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Zhang, R., et al. (2022). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 13(1), 2530. [Link]
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Kessler, M., et al. (2021). Investigation of Bis(Perfluoro-tert-Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(65), 16215-16222. [Link]
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PubChem. (n.d.). 1,3,3,3-Tetrafluoro-1-methoxy-2-(trifluoromethyl)-1-propene. PubChem. [Link]
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Wei, Z., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
A Researcher's Guide to Safely Handling 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
The principles outlined here are grounded in established laboratory safety protocols and are designed to empower you to work confidently and securely. Our commitment is to provide value beyond the product itself, fostering a culture of safety and scientific integrity.
Core Hazard Assessment and Key Safety Parameters
Based on analogous fluorinated compounds, this compound is anticipated to present several potential hazards. The presence of a double bond and extensive fluorination suggests that this compound may be reactive and possess a low boiling point, leading to a significant vapor pressure at room temperature.
| Potential Hazard | Anticipated Effects & Rationale |
| Skin and Eye Irritation | Fluorinated compounds are known to cause irritation upon contact with skin and eyes.[1][2] |
| Respiratory Irritation | Inhalation of vapors may lead to respiratory tract irritation.[1][2][3] Vapors may be heavier than air and can accumulate in poorly ventilated or low-lying areas.[1][4] |
| Flammability | While the high degree of fluorination may reduce flammability, similar small fluorinated alkenes can be flammable.[5] Vapors may form explosive mixtures with air. |
| Hazardous Decomposition | Thermal decomposition or combustion can release highly toxic and corrosive gases such as hydrogen fluoride (HF) and carbonyl fluoride.[6][7] |
| Reactivity | The carbon-carbon double bond makes the molecule susceptible to reactions with oxidizing agents.[1][6] It may also be incompatible with strong bases.[1] |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specification and Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., butyl rubber or neoprene) is recommended.[8][9][10] This provides a dual barrier against potential splashes and permeation. Always inspect gloves for integrity before use.[11] |
| Eye and Face Protection | Chemical safety goggles that form a tight seal around the eyes are mandatory to protect against splashes and vapors.[10][12] For larger quantities or procedures with a higher splash risk, a full face shield should be worn in addition to goggles.[12][13] |
| Body Protection | A flame-retardant lab coat is the minimum requirement. For larger scale operations, a chemical-resistant apron or a full chemical suit may be necessary to protect against significant splashes.[12][14] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] If there is a potential for exposure outside of a fume hood, a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors should be used.[8][13] |
Step-by-Step Safe Handling Workflow
The following protocol provides a systematic approach to handling this compound, from preparation to post-handling procedures.
Pre-Operational Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all Materials: Have all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, inside the fume hood before starting.
-
Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with their operation.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Operational Protocol:
-
Grounding: If handling quantities greater than 100 mL, ensure that the container and receiving vessel are properly grounded to prevent the buildup of static electricity, which could be an ignition source.[5][14]
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Slowly dispense the liquid, avoiding splashing. Keep the container opening away from your breathing zone.
-
Container Sealing: After dispensing, securely seal the container.
-
Reaction Monitoring: Monitor the reaction for any signs of an uncontrolled exothermic event.
Post-Operational Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Glove Removal: Remove outer gloves first, turning them inside out to prevent contamination of the inner gloves. Then, remove the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][11]
Visualizing the Safe Handling Workflow
Caption: A flowchart illustrating the key stages of safely handling this compound.
Emergency Response and Disposal Plan
Spill Response:
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills within a fume hood, use a chemical absorbent material to dike the spill.[1][4]
-
Absorb: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect: Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan:
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.[1][5]
-
Containerize: Place all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should include the chemical name and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's environmental health and safety department for disposal via a licensed hazardous waste facility, likely through high-temperature incineration.
By adhering to these protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
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- Plastics Europe. (2017, November). Guide for the Safe Handling of Tetrafluoroethylene.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
